molecular formula C17H37NO8 B609602 N-Me-N-bis-PEG4 CAS No. 2055046-22-3

N-Me-N-bis-PEG4

Cat. No.: B609602
CAS No.: 2055046-22-3
M. Wt: 383.5 g/mol
InChI Key: OFUZCSHYMKKGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Me-N-bis(PEG3-OH) is a branched PEG derivative with two terminal hydroxyl groups. The hydroxy groups enable further derivatization or replacement with other reactive functional group.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl-methylamino]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37NO8/c1-18(2-6-21-10-14-25-16-12-23-8-4-19)3-7-22-11-15-26-17-13-24-9-5-20/h19-20H,2-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUZCSHYMKKGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOCCOCCOCCO)CCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H37NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401187188
Record name 3,6,9,15,18,21-Hexaoxa-12-azatricosane-1,23-diol, 12-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055046-22-3
Record name 3,6,9,15,18,21-Hexaoxa-12-azatricosane-1,23-diol, 12-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055046-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,15,18,21-Hexaoxa-12-azatricosane-1,23-diol, 12-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Me-N-bis-PEG4: A Branched Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Me-N-bis-PEG4 represents a class of branched polyethylene glycol (PEG) linkers characterized by a central tertiary amine with a methyl group and two poly(ethylene glycol) arms. These linkers are instrumental in modern drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The unique branched structure and the hydrophilic nature of the PEG chains impart favorable physicochemical properties to the resulting bioconjugates, including enhanced solubility, improved pharmacokinetics, and reduced immunogenicity. This technical guide provides a comprehensive overview of this compound and its derivatives, including their synthesis, physicochemical properties, and primary applications. Detailed experimental protocols and comparative data are presented to assist researchers in the strategic application of these versatile linkers.

Introduction to this compound and its Significance

This compound is a heterobifunctional or homobifunctional crosslinker built upon a branched PEG scaffold. The core structure consists of a nitrogen atom bonded to a methyl group and two PEG4 (tetraethylene glycol) chains. The termini of these PEG chains can be functionalized with a variety of reactive groups, such as carboxylic acids, NHS esters, maleimides, azides, or alkynes, allowing for covalent attachment to biomolecules.

The branched architecture of this compound offers distinct advantages over linear PEG linkers. It allows for the attachment of multiple molecules of interest, such as cytotoxic drugs in an ADC, to a single point of conjugation on a targeting protein. This can lead to a higher drug-to-antibody ratio (DAR) without compromising the stability and solubility of the conjugate.[][2] Furthermore, the three-dimensional structure of branched PEGs can provide a shielding effect, protecting the attached payload and the biomolecule from degradation and recognition by the immune system.[][3]

The primary utility of this compound and its derivatives lies in their role as flexible and hydrophilic spacers in complex bioconjugates. In the realm of ADCs, these linkers connect a potent cytotoxic payload to a monoclonal antibody, ensuring that the drug remains inactive until it reaches the target cancer cell.[][4] In the burgeoning field of PROTACs, they serve to bridge a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein.

Physicochemical Properties and Available Derivatives

The physicochemical properties of this compound derivatives are largely dictated by the nature of their terminal functional groups. The inherent hydrophilicity of the PEG chains enhances the aqueous solubility of the entire molecule and the resulting bioconjugates. This is particularly advantageous when working with hydrophobic drugs or proteins that are prone to aggregation.[][5]

A variety of this compound derivatives are commercially available, each designed for specific conjugation chemistries. The choice of derivative depends on the available functional groups on the biomolecule of interest.

Table 1: Common Derivatives of this compound and their Physicochemical Properties

Derivative NameChemical StructureMolecular Weight ( g/mol )PurityReactive TowardsKey Properties & Applications
N-Me-N-bis(PEG4-acid)CH3-N-(CH2CH2O)4-CH2CH2COOH (CH2CH2O)4-CH2CH2COOH~527.6>95%Primary amines (after activation)
N-Mal-N-bis(PEG4-NHS ester)Maleimide-N-(CH2CH2O)4-CH2CH2CO-NHS (CH2CH2O)4-CH2CH2CO-NHS~858.9>90%Thiols (Maleimide), Primary amines (NHS ester)
N-(Amino-PEG4)-N-bis(PEG4-propargyl)H2N-(CH2CH2O)4-N-(CH2CH2O)4-CH2C≡CH (CH2CH2O)4-CH2C≡CH~664.8>95%Carboxylic acids, NHS esters (Amine), Azides (Propargyl)
N-(TCO)-N-bis(PEG4-acid)TCO-N-(CH2CH2O)4-CH2CH2COOH (CH2CH2O)4-CH2CH2COOH~665.8>98%Tetrazines (TCO), Primary amines (Acid)
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-acidMe-Tetrazine-(CH2CH2O)4-N-(CH2CH2O)4-COOH Biotin~923.1>95%TCO (Tetrazine), Avidin/Streptavidin (Biotin), Amines (Acid)

Note: The exact molecular weights and purities may vary slightly between suppliers. TCO = trans-Cyclooctene.

Primary Use: Linkers in Antibody-Drug Conjugates (ADCs) and PROTACs

The strategic design of the linker is a critical determinant of the efficacy and safety of ADCs and PROTACs. This compound linkers offer a balance of flexibility and hydrophilicity that is highly desirable for these applications.

Role in Antibody-Drug Conjugates (ADCs)

In ADC development, the linker's role is to ensure the stable attachment of the cytotoxic payload to the antibody during circulation in the bloodstream and to facilitate the efficient release of the drug upon internalization into the target cancer cell. The hydrophilic nature of this compound linkers can improve the solubility and stability of the ADC, particularly when dealing with hydrophobic payloads, thereby preventing aggregation.[6] The flexibility of the PEG chains can also help to overcome steric hindrance, allowing the antibody to bind to its target antigen without interference from the conjugated drug.

A key advantage of using branched linkers like N-Me-N-bis(PEG4-acid) or N-Mal-N-bis(PEG4-NHS ester) is the potential to increase the drug-to-antibody ratio (DAR). By attaching two drug molecules to a single linker, a higher payload can be delivered to the tumor cell, potentially leading to enhanced efficacy.[2]

Role in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3 ligase binder is a crucial component that dictates the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase). The length and flexibility of the linker are critical for optimal ternary complex formation. This compound, with its inherent flexibility, can adopt various conformations, facilitating the productive interaction between the target protein and the E3 ligase. The hydrophilicity of the PEG linker also improves the overall solubility and cell permeability of the PROTAC molecule.

Experimental Protocols

The following are generalized protocols for the use of common this compound derivatives. It is important to note that optimal reaction conditions (e.g., molar ratios, reaction times, and temperature) should be determined empirically for each specific application.

Protocol for Amine-to-Amine Crosslinking using N-Me-N-bis(PEG4-acid)

This protocol involves a two-step process: activation of the carboxylic acid groups to NHS esters, followed by reaction with the amine-containing biomolecule.

Materials:

  • N-Me-N-bis(PEG4-acid)

  • Amine-containing biomolecule(s)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Activation of N-Me-N-bis(PEG4-acid):

    • Dissolve N-Me-N-bis(PEG4-acid) in the Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation to Amine-Containing Biomolecule:

    • Immediately add the activated linker solution to the biomolecule solution in the Reaction Buffer. A 10- to 20-fold molar excess of the linker to the biomolecule is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15 minutes.

    • Purify the conjugate using a desalting column to remove excess linker and byproducts.[7]

Protocol for Thiol-to-Amine Conjugation using N-Mal-N-bis(PEG4-NHS ester)

This is a two-step sequential conjugation protocol.

Materials:

  • N-Mal-N-bis(PEG4-NHS ester)

  • Amine-containing protein (Protein-NH2)

  • Thiol-containing molecule (Molecule-SH)

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Reaction with Amine-Containing Protein:

    • Dissolve N-Mal-N-bis(PEG4-NHS ester) in anhydrous DMSO or DMF to prepare a 10 mM stock solution immediately before use.

    • Add a 10- to 20-fold molar excess of the linker stock solution to the Protein-NH2 solution in the Reaction Buffer.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess, unreacted linker using a desalting column equilibrated with the Reaction Buffer.

  • Reaction with Thiol-Containing Molecule:

    • Immediately add the Molecule-SH to the maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the protein is recommended.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted thiol-containing molecules.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_ADC ADC Synthesis Workflow Antibody Antibody (with Lysine residues) Activated_Antibody Maleimide-Activated Antibody Antibody->Activated_Antibody Step 1: NHS ester reaction with primary amines Linker N-Mal-N-bis(PEG4-NHS ester) Linker->Activated_Antibody Drug Cytotoxic Drug (with Thiol group) ADC Antibody-Drug Conjugate Drug->ADC Activated_Antibody->ADC Step 2: Maleimide reaction with thiol group cluster_PROTAC PROTAC Mechanism of Action PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of Target Protein Proteasome->Degradation Proteolysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-Me-N-bis-PEG4 and its Derivatives for Advanced Bioconjugation

This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound and its functionalized derivatives. These branched polyethylene glycol (PEG) linkers are instrumental in the development of advanced therapeutics, particularly in the field of antibody-drug conjugates (ADCs) and targeted drug delivery.

Core Chemical Structure

The foundational structure of this compound consists of a central methylamino core to which two tetra-polyethylene glycol (PEG4) chains are attached. The general structure is characterized by a tertiary amine with a methyl group and two PEG arms. The terminal ends of these PEG chains can be functionalized with various reactive groups to facilitate conjugation with biomolecules. The hydrophilic nature of the PEG chains enhances the solubility and pharmacokinetic properties of the resulting conjugates.

While "this compound" defines the core, its utility is realized through terminal functional groups on the PEG chains. This guide will focus on commercially available derivatives, extrapolating their properties to the general class.

Physicochemical Properties of this compound Derivatives

The properties of these linkers vary based on their terminal functional groups. The following table summarizes the characteristics of several common derivatives.

Compound NameCatalog NumberMolecular FormulaMolecular Weight ( g/mol )PuritySolubilityStorage Condition
N-Me-N-bis(PEG4-t-butyl ester)BP-22818C31H61NO12639.8>98%--20°C
N-Mal-N-bis(PEG4-NHS ester)BP-23736C37H54N4O19858.9>95%DMSO, DCM, DMF-20°C
N-Mal-N-bis(PEG4-acid)BP-23654C29H48N2O15664.7>98%DMSO, DCM, DMF-20°C
N-Boc-N-bis(PEG4-acid)BP-23482C27H51NO14613.7>98%Water, DMSO, DCM, DMF-20°C
Methyltetrazine-amido-N-bis(PEG4-acid)BP-23299C33H51N5O13725.8>98%DMSO, Acetonitrile-20°C
N-(Amine-PEG4)-N-bis(PEG4-N-Boc)AG-7119C40H82N4O16875.11>96%--
NH-bis(PEG4-OH)AP11764C20H43NO10->95%--

Applications in Bioconjugation and Drug Delivery

This compound derivatives are primarily utilized as crosslinkers in bioconjugation. Their branched structure allows for the attachment of multiple molecules, such as drugs or imaging agents, to a single point of attachment on a biomolecule, like an antibody. This is particularly advantageous in the construction of ADCs, where a higher drug-to-antibody ratio (DAR) can be achieved.[1]

The key applications include:

  • Antibody-Drug Conjugates (ADCs): The ability to conjugate two or more drug molecules per linker can enhance the potency of ADCs.[1]

  • Targeted Drug Delivery: Functionalization of targeting ligands to create multivalent constructs for improved binding affinity.

  • Fluorescent Labeling: Attachment of multiple fluorophores for signal amplification in imaging applications.

  • Surface Modification: Immobilization of biomolecules onto surfaces for diagnostic and biomaterial applications.

Experimental Protocols

The following are generalized methodologies for key reactions involving this compound derivatives. These protocols should be optimized for specific molecules and experimental conditions.

Amide Coupling of Carboxylic Acid-Terminated Linkers (e.g., N-Mal-N-bis(PEG4-acid)) to Primary Amines

This protocol describes the conjugation of a linker containing carboxylic acid groups to a molecule with primary amines (e.g., lysine residues on an antibody) using EDC/NHS chemistry.

Materials:

  • This compound derivative with terminal carboxylic acids

  • Molecule with primary amines (e.g., antibody)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or hydroxylamine

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Linker Activation:

    • Dissolve the carboxylated linker in anhydrous DMF or DMSO.

    • Add 1.5 to 2.0-fold molar excess of EDC and NHS (or Sulfo-NHS) to the linker solution.

    • Incubate the reaction mixture for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation to Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated linker solution to the molecule solution. A molar ratio of 5-20 fold excess of linker is recommended.

    • Adjust the pH of the reaction mixture to 7.2-7.5 to facilitate the reaction.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.

    • Purify the conjugate using size-exclusion chromatography to remove excess linker and byproducts.

Thiol-Maleimide Coupling (e.g., for N-Mal-N-bis(PEG4-NHS ester))

This protocol outlines the reaction of a maleimide-functionalized linker with a thiol-containing molecule (e.g., a protein with cysteine residues).

Materials:

  • N-Mal-N-bis-PEG4 derivative

  • Thiol-containing molecule

  • Reaction Buffer: Phosphate buffer with EDTA, pH 6.5-7.5

  • Purification system

Procedure:

  • Molecule Preparation: Ensure the thiol groups on the molecule are reduced and available for reaction.

  • Conjugation:

    • Dissolve the maleimide-linker in a suitable solvent (e.g., DMF or DMSO).

    • Add the linker solution to the thiol-containing molecule in the reaction buffer. A 5-20 fold molar excess of the linker is typically used.

    • React for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate to remove unreacted linker.

Visualizations

Logical Workflow for ADC Synthesis

The following diagram illustrates a typical workflow for synthesizing an antibody-drug conjugate using a heterobifunctional this compound derivative.

ADC_Synthesis_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug Conjugation cluster_2 Step 3: Purification & Analysis A Antibody B Activate Antibody (e.g., with Linker) A->B EDC/NHS C Activated Antibody-Linker E Antibody-Drug Conjugate (ADC) C->E D Cytotoxic Drug D->E Click Chemistry or Amide Bonding F Purification (e.g., SEC) E->F G Characterization (e.g., DAR, Purity) F->G

Workflow for ADC synthesis using a bifunctional linker.
General Signaling Pathway of an Antibody-Drug Conjugate

This diagram outlines the mechanism of action for a typical ADC once it reaches its target cell.

ADC_Signaling_Pathway ADC Antibody-Drug Conjugate (ADC) Receptor Target Cell Surface Receptor ADC->Receptor Binding Internalization Internalization via Endocytosis Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cell_Death Apoptosis / Cell Death Payload_Release->Cell_Death Induces

General signaling pathway of an Antibody-Drug Conjugate.

References

An In-depth Technical Guide to the Solubility of N-Methyl-N,N-bis(poly(ethylene glycol)) Amine (N-Me-N-bis-PEG4) in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of N-Methyl-N,N-bis(poly(ethylene glycol)) amine, specifically with a PEG length of 4 units (N-Me-N-bis-PEG4). The information herein is intended to assist researchers and professionals in the effective handling and application of this and structurally related compounds in various experimental settings.

Introduction to this compound

This compound is a branched polyethylene glycol (PEG) derivative featuring a central tertiary amine with two PEG4 arms. The hydrophilic nature of the PEG chains generally imparts good aqueous solubility to the molecules they are conjugated to. Such PEG linkers are commonly employed in bioconjugation, drug delivery, and surface modification to enhance the solubility, stability, and pharmacokinetic properties of peptides, proteins, oligonucleotides, and small molecule drugs. The methyl group on the amine provides a stable, non-reactive terminus.

Solubility Profile of this compound and Related Compounds

Table 1: Qualitative Solubility of this compound Analogs in Common Laboratory Solvents

Compound NameWaterDMSODCMDMFReference
N-(Amine-PEG4)-N-bis(PEG4-N-Boc)SolubleSolubleSolubleSoluble[2]
N-Mal-N-bis(PEG4-acid)-SolubleSolubleSoluble[3]
N-Mal-N-bis(PEG4-NHS ester)-SolubleSolubleSoluble[4]
N-(Mal-PEG4-carbonyl)-N-bis(PEG4-acid)SolubleSolubleSolubleSoluble[5]

Note: "-" indicates that the solubility in that specific solvent was not explicitly mentioned by the supplier.

Generally, polyethylene glycols are soluble in water and a variety of organic solvents, including aliphatic ketones, alcohols, chloroform, and aromatic hydrocarbons. Their solubility in ether and most aliphatic hydrocarbons is poor. As the molecular weight of the PEG increases, the water solubility and solubility in organic solvents tend to decrease[6]. Given the relatively low molecular weight of the PEG4 chains, this compound is expected to exhibit good solubility in a range of polar solvents.

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound in a specific solvent, the following experimental protocol can be employed. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To determine the maximum solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected laboratory solvents (e.g., water, ethanol, DMSO, DCM, DMF)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or a UV-Vis spectrophotometer if the compound has a chromophore.

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Stock Solution for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Equilibration:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 1 mL). The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

  • Quantification:

    • Dilute the supernatant with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted supernatant and the calibration standards using a suitable analytical method (e.g., HPLC).

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted supernatant from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a bioconjugation experiment where a PEGylated molecule like this compound (functionalized for reaction) is used to modify a protein.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis A Dissolve Functionalized This compound in Solvent C Mix PEG Reagent and Protein Solution A->C B Prepare Protein Solution in Reaction Buffer B->C D Incubate under Controlled Conditions (Temp, Time, pH) C->D E Purify Conjugate via Chromatography (e.g., SEC, IEX) D->E F Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) E->F G Assess Purity and Yield F->G Solubility_Logic Solubility Adequate Solubility of This compound Derivative Homogeneous Homogeneous Reaction Mixture Solubility->Homogeneous Reproducible Reproducible and Scalable Process Solubility->Reproducible HighYield High Reaction Yield and Purity Homogeneous->HighYield Success Successful Experimental Outcome Reproducible->Success HighYield->Success

References

An In-depth Technical Guide on the Mechanism of Action for N-Me-N-bis-PEG4 in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hypothesized mechanism of action of N-Me-N-bis-PEG4 as a linker in Proteolysis Targeting Chimeras (PROTACs). Due to the limited availability of specific studies on this particular branched linker, this document extrapolates from the well-established principles of PROTAC technology, the known properties of Polyethylene Glycol (PEG) linkers, and the structural implications of a tertiary amine branching point.

Introduction to PROTACs and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3]

The mechanism of action is event-driven, where the PROTAC brings the POI and the E3 ligase into close proximity, forming a ternary complex.[1][4] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to target another POI molecule.[2][5]

The linker is a critical determinant of a PROTAC's efficacy, influencing its:

  • Physicochemical Properties: Solubility, cell permeability, and metabolic stability.[1][6]

  • Ternary Complex Formation: The length, flexibility, and geometry of the linker dictate the stability and conformation of the POI-PROTAC-E3 ligase complex.[2]

  • Degradation Efficiency: Optimal linker design is crucial for achieving high degradation potency (low DC50) and maximal degradation (high Dmax).[7]

The this compound Linker: Structure and Hypothesized Mechanism of Action

Based on its nomenclature and commercially available analogs, the this compound linker is characterized by a central tertiary amine with a methyl group and two PEG4 arms. This creates a branched, "Y-shaped" or trifunctional structure.

  • Polyethylene Glycol (PEG) Chains: The two PEG4 arms are composed of four repeating ethylene glycol units. PEGylation is a common strategy in PROTAC design to increase hydrophilicity, which can improve aqueous solubility and cell permeability, crucial properties for oral bioavailability.[3] Approximately 54% of reported PROTACs utilize PEG linkers.[3] The flexibility of PEG chains can also be advantageous in allowing the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[2]

  • N-Methyl Tertiary Amine Core: The central nitrogen atom serves as a branching point. The presence of a tertiary amine can influence the overall polarity and basicity of the PROTAC. Depending on the local pH, this amine could be protonated, which might affect cell permeability and interactions with cellular components. This branching allows for a different spatial arrangement of the POI and E3 ligase ligands compared to a linear linker of equivalent length. This unique geometry could potentially:

    • Optimize Ternary Complex Conformation: The branched structure may pre-organize the two ligands in a specific orientation that is more favorable for forming a stable and productive ternary complex, potentially enhancing cooperativity.

    • Provide an additional vector for modification: While the two PEG arms connect to the POI and E3 ligase ligands, the central amine itself could be a point for further chemical modification, although this is less common.

  • Improved Physicochemical Properties: The PEG chains are expected to enhance solubility. The overall impact on cell permeability would need to be empirically determined, as increased polarity can sometimes hinder passive diffusion across cell membranes.

  • Enhanced Ternary Complex Stability: The specific spatial arrangement afforded by the branched structure might lead to more favorable protein-protein interactions between the POI and the E3 ligase, resulting in a more stable ternary complex. This increased stability is often correlated with more efficient ubiquitination and degradation.

  • Potential for Novel Geometries: The Y-shaped structure provides a different set of geometric possibilities for spanning the distance and achieving the correct orientation between the POI and E3 ligase binding sites compared to linear linkers.

Quantitative Data on PROTAC Performance

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 indicates higher potency.[7]

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax indicates greater efficacy.[7]

Table 1: Effect of PEG Linker Length on Estrogen Receptor α (ERα) Degradation (Data adapted from studies on linear PEG-based PROTACs)

PROTAC Linker (Linear)Linker Length (atoms)DC50 (nM)Dmax (%)
PEG312>1000<20
PEG416~100>80
PEG520~250~70

Table 2: Comparison of Different Linker Types for BRD4 Degradation (Illustrative data from various public sources)

PROTACLinker TypeDC50 (nM)Dmax (%)
PROTAC AAlkyl Chain5095
PROTAC BPEG425>90
PROTAC CRigid Piperazine15>95

Experimental Protocols

The characterization of a PROTAC containing an this compound linker would involve a series of standard assays to determine its efficacy and mechanism of action.

This is a fundamental assay to quantify the degradation of the target protein.

  • Cell Culture and Treatment: Plate cells expressing the target protein at an appropriate density. Treat the cells with a serial dilution of the PROTAC (typically from pM to µM concentrations) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentration for all samples.

    • Denature the proteins by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax values.[7]

These assays are crucial for understanding the interactions between the PROTAC, the POI, and the E3 ligase.

a) Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA)

This bead-based assay measures the formation of the ternary complex in solution.

  • Reagents:

    • Tagged POI (e.g., GST-tagged)

    • Tagged E3 Ligase complex (e.g., FLAG- and His-tagged)

    • PROTAC compound

    • AlphaLISA acceptor beads conjugated to an antibody against one tag (e.g., anti-GST)

    • AlphaLISA donor beads conjugated to an antibody against the other tag (e.g., anti-FLAG)

  • Procedure:

    • In a microplate, incubate the POI, E3 ligase, and a serial dilution of the PROTAC.

    • Add the acceptor and donor beads.

    • Incubate in the dark.

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Principle: When the ternary complex forms, the donor and acceptor beads are brought into close proximity. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead, resulting in a luminescent signal.[8][9]

b) Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free kinetics of binary and ternary complex formation.

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip.

  • Binary Binding: Flow the PROTAC over the chip at various concentrations to measure the kinetics (kon and koff) and affinity (KD) of the PROTAC-E3 ligase interaction.

  • Ternary Binding: Pre-incubate the PROTAC with a saturating concentration of the POI. Flow this mixture over the E3 ligase-immobilized chip to measure the kinetics and affinity of the ternary complex formation.

  • Cooperativity (α): The cooperativity factor is calculated as the ratio of the binary KD to the ternary KD. An α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[10][11]

c) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile (KD, stoichiometry, enthalpy, and entropy) of the interaction.

  • Sample Preparation: Dialyze both proteins and the PROTAC in the same buffer to minimize heats of dilution.

  • Binary Titration: Titrate the PROTAC into a solution of the POI or E3 ligase to determine the binary binding thermodynamics.

  • Ternary Titration: Titrate the POI into a solution of the pre-formed PROTAC-E3 ligase complex.

  • Analysis: The resulting thermogram is analyzed to determine the binding parameters. ITC is considered the gold standard for measuring binding affinities.[12][13][14]

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination Cascade PROTAC PROTAC (this compound Linker) POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex POI :: PROTAC :: E3 POI->Ternary_Complex E3_Ligase->Ternary_Complex E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Activation E2->E3_Ligase Ub Conjugation Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ternary_Complex->PROTAC Recycling POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Ub Transfer POI_Ub->Proteasome Recognition

Caption: PROTAC-mediated protein degradation pathway.

Linker_Structure cluster_linker This compound Linker Structure N_core N Me_group CH3 N_core->Me_group PEG4_1 -(CH2CH2O)4- N_core->PEG4_1 PEG4_2 -(CH2CH2O)4- N_core->PEG4_2 Warhead_conn To Warhead (POI Ligand) PEG4_1->Warhead_conn E3_conn To E3 Ligand PEG4_2->E3_conn

Caption: Branched structure of the this compound linker.

Experimental_Workflow cluster_workflow PROTAC Characterization Workflow start PROTAC Synthesis (with this compound linker) biophysical Biophysical Assays (SPR, ITC) start->biophysical Characterize Binary Binding ternary_assay Ternary Complex Assay (AlphaLISA) start->ternary_assay Confirm Ternary Complex Formation degradation_assay Cell-based Degradation Assay (Western Blot) start->degradation_assay Measure Protein Degradation data_analysis Data Analysis (DC50, Dmax, KD, α) biophysical->data_analysis ternary_assay->data_analysis degradation_assay->data_analysis conclusion Efficacy & MOA Determination data_analysis->conclusion

Caption: Workflow for characterizing a novel PROTAC.

Conclusion

The this compound linker represents an intriguing structural motif for PROTAC design. Its branched, Y-shaped geometry, combined with the hydrophilic properties of its dual PEG4 arms, suggests a potential for optimizing the spatial arrangement and stability of the ternary complex, which is paramount for efficient protein degradation. While direct experimental evidence for this specific linker is currently lacking in peer-reviewed literature, the principles outlined in this guide provide a robust framework for its synthesis, characterization, and mechanistic evaluation. Future studies are needed to empirically validate the hypothesized advantages of this branched linker architecture in comparison to traditional linear linkers.

References

An In-depth Technical Guide to Branched PEG Linkers for High Drug-to-Antibody Ratio ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker, which connects these two components, is a critical determinant of an ADC's therapeutic index, influencing its stability, pharmacokinetics (PK), and mechanism of payload release. Traditional ADC development has often been limited by the number of drugs that can be attached to an antibody, typically yielding a drug-to-antibody ratio (DAR) of 2 to 4. To enhance therapeutic potency, particularly for targets with low antigen expression or with moderately potent payloads, there is a compelling need for technologies that enable higher DARs without compromising the physicochemical properties of the ADC.

This technical guide focuses on branched polyethylene glycol (PEG) linkers, such as the N-Me-N-bis-PEG4 linker, which are designed to increase the number of payload molecules per conjugation site. These linkers employ a central branching point to attach multiple drug molecules, effectively doubling the payload capacity of a single conjugation point. The inclusion of PEG moieties is crucial for mitigating the hydrophobicity associated with high drug loading, thereby improving solubility, reducing aggregation, and enhancing the overall pharmacokinetic profile.[1][2][3][4] This guide provides a detailed examination of the structure, synthesis, and application of these advanced linkers, supported by representative experimental data, detailed protocols, and visualizations of key biological and experimental processes.

Introduction to Branched Linkers in ADC Development

An ADC's efficacy is fundamentally linked to its three components: the antibody, the cytotoxic payload, and the linker.[5] The linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet be efficiently cleaved to release the active drug upon internalization into the target cancer cell.[6]

Branched or bifunctional linkers are an innovative strategy designed to increase the DAR beyond the limitations of conventional linear linkers.[7][8] By creating a scaffold that can hold two or more payload molecules, these linkers can generate ADCs with DARs of 6, 8, or even higher, from a limited number of antibody conjugation sites.[8][9] This is particularly advantageous for site-specific conjugation methods, which often provide only two or four available sites per antibody.

The This compound linker exemplifies this class of molecules. Its structure features a central methylated tertiary amine, which serves as a branching point for two PEG4 arms. Each arm can be functionalized to attach a cytotoxic payload. The key advantages of this architecture include:

  • Increased Potency: A higher DAR delivers a greater concentration of the cytotoxic agent to the tumor cell per binding event, which can be critical for overcoming drug resistance or for achieving efficacy with less potent payloads.[8]

  • Improved Hydrophilicity: Many potent cytotoxic agents are highly hydrophobic. A high DAR can induce ADC aggregation, leading to poor stability and rapid clearance from circulation.[1][10] The inherent hydrophilicity of the PEG chains helps to counteract this effect, improving the overall solubility and pharmacokinetic properties of the ADC.[3][11]

  • Homogeneous Formulations: When used with site-specific conjugation techniques, branched linkers can produce homogeneous ADCs with a precisely defined number of drugs per antibody, leading to a more predictable safety and efficacy profile.[12]

Representative Study: Impact of Branched Linker Length on ADC Potency

While specific preclinical data for an ADC utilizing the exact this compound linker is not extensively published, a recent study by Gavrilyuk et al. (2024) provides an excellent and highly relevant model.[12] The study investigates the critical role of linker length in a branched ADC architecture by comparing two homogeneous DAR 6 Trastuzumab-MMAE conjugates. This case study serves as a practical example of the design, synthesis, and evaluation of high-DAR ADCs.

The study compared four ADCs:

  • Homogeneous DAR 2 ADC: A standard reference ADC.

  • Heterogeneous DAR 6 ADC: Produced by conventional thiol-maleimide chemistry.

  • "Short" Homogeneous DAR 6 ADC: Synthesized using a compact branched linker.

  • "Long" Homogeneous DAR 6 ADC: Synthesized using a branched linker extended with a PEG4 fragment, making it structurally analogous to ADCs that would be produced with a bis-PEG4 linker.[12]

Quantitative Data Summary

The in vitro cytotoxicity of the four ADCs was evaluated against the HER2-positive cell lines SK-BR-3 and BT-474. The results underscore the profound impact of the branched linker's structure on ADC potency.

ADC ConstructLinker ArchitectureTarget Cell LineIC₅₀ (pM)
Trastuzumab-MMAE DAR 2Homogeneous, LinearSK-BR-3110
Trastuzumab-MMAE DAR 2Homogeneous, LinearBT-474220
Trastuzumab-MMAE DAR 6Heterogeneous, LinearSK-BR-324
Trastuzumab-MMAE DAR 6Heterogeneous, LinearBT-47433
"Short" Branched DAR 6 ADC Homogeneous, BranchedSK-BR-3250
"Short" Branched DAR 6 ADC Homogeneous, BranchedBT-474500
"Long" Branched (PEG4) DAR 6 ADC Homogeneous, Branched + PEG4SK-BR-325
"Long" Branched (PEG4) DAR 6 ADC Homogeneous, Branched + PEG4BT-47435
Data synthesized from Gavrilyuk et al., International Journal of Molecular Sciences, 2024.[12]

Key Findings:

  • The "Long" branched ADC, incorporating a PEG4 moiety, exhibited potent cytotoxicity comparable to the conventional heterogeneous DAR 6 ADC.[12]

  • Strikingly, the "Short" branched ADC was approximately 10-fold less potent than the "Long" version and was even less effective than the standard DAR 2 conjugate.[12]

  • The authors hypothesize that the shorter linker resulted in steric hindrance, preventing efficient cleavage by lysosomal enzymes (e.g., Cathepsin B) required to release the MMAE payload. The additional length provided by the PEG4 fragment was critical to overcome this hindrance and restore cytotoxic activity.[12][13]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and evaluation of a high-DAR ADC using a branched linker, based on the workflow described by Gavrilyuk et al. and other standard practices in the field.[12]

Synthesis of a Branched Linker ADC (Two-Step Enzymatic and Bioorthogonal Method)

This process involves first attaching a branched linker containing bioorthogonal handles (e.g., azides) to the antibody, followed by "clicking" the payload to these handles.

Materials:

  • Deglycosylated monoclonal antibody (e.g., Trastuzumab)

  • Microbial Transglutaminase (MTGase)

  • Branched amino-triazide linker (e.g., a short version and a PEG4-extended version)

  • Payload-linker construct with a complementary bioorthogonal group (e.g., BCN-EGCit-MMAE)

  • Reaction Buffers (e.g., Phosphate-buffered saline, PBS)

  • Purification system (e.g., Size-Exclusion Chromatography, SEC)

Protocol:

  • Enzymatic Linker Conjugation:

    • Prepare a solution of the deglycosylated antibody in a suitable buffer (e.g., PBS, pH 7.5).

    • Add the branched amino-triazide linker to the antibody solution at a defined molar excess.

    • Initiate the reaction by adding MTGase.

    • Incubate the reaction at 37°C for 2-4 hours, or until conjugation is complete as monitored by LC-MS.

    • Purify the resulting azido-modified antibody using SEC to remove excess linker and enzyme.

  • Payload Coupling (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC):

    • To the purified azido-antibody, add a molar excess of the BCN-functionalized payload-linker (e.g., BCN-EGCit-MMAE).

    • Incubate the reaction at room temperature for 1-2 hours.

    • Monitor the reaction completion by Hydrophobic Interaction Chromatography (HIC) or LC-MS.

    • Purify the final ADC product using SEC to remove any unreacted payload-linker.

ADC Characterization

Methods:

  • Drug-to-Antibody Ratio (DAR) and Purity: Determined using Hydrophobic Interaction Chromatography (HIC-HPLC) and/or reversed-phase LC-MS. HIC separates ADC species based on hydrophobicity, allowing for the quantification of different drug-loaded species (DAR 0, 2, 4, 6, etc.).[10][14]

  • Aggregation Analysis: Assessed using Size-Exclusion Chromatography (SEC-HPLC), which separates molecules based on size. The percentage of high molecular weight species (aggregates) is a critical quality attribute.

  • Antigen Binding: The binding affinity of the ADC to its target antigen (e.g., HER2) is measured using Surface Plasmon Resonance (SPR) or an ELISA-based binding assay to ensure conjugation has not compromised antibody function.[15]

In Vitro Cytotoxicity Assay

This protocol determines the potency (IC₅₀) of the ADC against cancer cell lines.

Materials:

  • Target-positive cancer cell lines (e.g., SK-BR-3, BT-474 for HER2-targeting ADCs)

  • Target-negative control cell line

  • Complete cell culture medium

  • ADC samples and controls (unconjugated antibody, free payload)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well microplates

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]

  • ADC Treatment: Prepare serial dilutions of the ADCs and control articles in culture medium.

  • Remove the existing medium from the cells and add the ADC dilutions.

  • Incubation: Incubate the plates for a defined period (e.g., 96 to 144 hours) at 37°C in a 5% CO₂ incubator.[2]

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required (e.g., 1-4 hours for MTT).[2]

    • Measure the signal (absorbance or luminescence) using a microplate reader.

  • Data Analysis:

    • Normalize the data to untreated control wells to determine the percentage of cell viability.

    • Plot the percent viability against the logarithm of the ADC concentration.

    • Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.[17]

Visualizations: Workflows and Mechanisms

Logical Relationship: Branched Linker ADC Structure

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Linker Branched Linker Ab Monoclonal Antibody (mAb) Branch N-Me Branching Core Ab->Branch Single Conjugation Site (e.g., Cys, Lys) PEG1 PEG4 Arm 1 Branch->PEG1 PEG2 PEG4 Arm 2 Branch->PEG2 Payload1 Cytotoxic Payload 1 PEG1->Payload1 Payload2 Cytotoxic Payload 2 PEG2->Payload2

Caption: Structure of an ADC with a branched linker, enabling a 2:1 payload-to-linker ratio.

Experimental Workflow: ADC Synthesis and Evaluation

ADC_Workflow cluster_Synthesis ADC Synthesis cluster_Characterization Physicochemical Characterization cluster_Evaluation Functional Evaluation start Start: Select mAb & Payload conjugate_linker 1. Enzymatic Conjugation of Branched Linker to mAb start->conjugate_linker purify1 2. Purification (SEC) conjugate_linker->purify1 couple_payload 3. Bioorthogonal Coupling of Payload to Linker purify1->couple_payload purify2 4. Final Purification (SEC) couple_payload->purify2 char_dar DAR Determination (HIC) purify2->char_dar char_agg Aggregation (SEC) purify2->char_agg char_bind Antigen Binding (SPR/ELISA) purify2->char_bind eval_invitro In Vitro Cytotoxicity (IC50 Determination) char_dar->eval_invitro eval_invivo In Vivo Efficacy (Xenograft Model) eval_invitro->eval_invivo eval_pk Pharmacokinetics eval_invivo->eval_pk end End: Candidate Selection eval_pk->end

Caption: Generalized workflow for the synthesis and evaluation of a high-DAR ADC.

Signaling Pathway: Mechanism of a Tubulin Inhibitor Payload

Tubulin_Pathway cluster_Cell Target Cancer Cell cluster_Cytoplasm Cytoplasm ADC_bind 1. ADC Binds to Surface Antigen (e.g., HER2) Internalization 2. Internalization (Endocytosis) ADC_bind->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Release 4. Linker Cleavage & Payload Release Lysosome->Release Payload Released Payload (e.g., MMAE, DM1) Release->Payload Tubulin α/β-Tubulin Dimers Payload->Tubulin Binds Microtubule Microtubule Dynamics (Polymerization/Depolymerization) Payload->Microtubule Disrupts Tubulin->Microtubule Assembly/Disassembly Spindle Mitotic Spindle Formation Microtubule->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis 5. Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Mechanism of action for an ADC with a microtubule-inhibiting payload.

Conclusion

Branched PEG linkers, including structures like this compound, represent a significant advancement in ADC technology. They provide a robust platform for creating homogeneous, high-DAR conjugates with favorable physicochemical properties. The ability to precisely control and increase the payload density on an antibody can directly translate to enhanced potency. However, as demonstrated by comparative studies, the specific design of the branched linker is paramount. Factors such as linker length and the inclusion of hydrophilic spacers like PEG4 are not merely incremental improvements but can be critical determinants of the ADC's ultimate biological activity, primarily by ensuring efficient payload release at the target site. Future development in this area will continue to refine linker architecture to further optimize the delicate balance between high drug load, ADC stability, and therapeutic efficacy.

References

An In-Depth Technical Guide to the Physical and Chemical Characteristics of N-Me-N-bis-PEG4 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-Methyl-N,N-bis(polyethylene glycol) ether (N-Me-N-bis-PEG4) derivatives. Given that a simple, unfunctionalized this compound is not a common commercially available reagent, this guide focuses on its closely related and synthetically accessible derivatives, which are pivotal in various applications, including bioconjugation, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras).

Core Structure and Functionalization

The core structure of this compound consists of a central methylamino nitrogen atom to which two tetraethylene glycol (PEG4) chains are attached. This branched architecture offers two reactive termini, allowing for the attachment of multiple molecules of interest, such as targeting ligands, payloads, or other functional moieties. The PEG chains enhance the hydrophilicity and biocompatibility of the resulting conjugates.

Commonly, the terminal hydroxyl groups of the PEG chains are functionalized to introduce reactive groups or are protected for sequential conjugation strategies. A prevalent example is the tert-butyl ester protected carboxylic acid derivative, N-Me-N-bis(PEG4-t-butyl ester), which provides a stable intermediate that can be deprotected to reveal carboxylic acid groups for subsequent reactions.

cluster_0 This compound Core Structure N N PEG1 —(CH₂CH₂O)₄—R N->PEG1 PEG2 —(CH₂CH₂O)₄—R N->PEG2 Me CH₃ Me->N

Figure 1: Generalized structure of this compound derivatives.

Physicochemical Properties of this compound Derivatives

PropertyN-Me-N-bis(PEG4-t-butyl ester)N-Boc-N-bis(PEG4-acid)N-Mal-N-bis(PEG4-acid)N-(Amine-PEG4)-N-bis(PEG4-N-Boc)
Molecular Formula C₃₃H₆₅NO₁₂C₂₇H₅₁NO₁₄C₂₉H₄₈N₂O₁₅C₄₀H₈₂N₄O₁₆
Molecular Weight 639.88 g/mol 613.7 g/mol [1]664.7 g/mol [2]875.1 g/mol [3]
Purity ≥95%98%[1]98%[2]95%[3]
Appearance Not specifiedNot specifiedNot specifiedNot specified
Solubility Not specifiedWater, DMSO, DCM, DMF[1]DMSO, DCM, DMF[2]Water, DMSO, DCM, DMF[3]
Storage Condition -20°C-20°C[1]-20°C[2]-20°C[3]

Synthesis and Experimental Protocols

A general synthetic route to this compound derivatives involves the dialkylation of methylamine with a suitable PEG4 synthon. Below is a proposed synthetic workflow for obtaining N-Me-N-bis(PEG4-acid) starting from commercially available materials.

start Methylamine intermediate N-Me-N-bis(PEG4-t-butyl ester) start->intermediate Dialkylation peg_synthon Br-(CH₂CH₂O)₄-tBu peg_synthon->intermediate deprotection Acidic Deprotection (e.g., TFA in DCM) intermediate->deprotection final_product N-Me-N-bis(PEG4-acid) deprotection->final_product

References

An In-depth Technical Guide to the Applications of N-Me-N-bis(PEG4-t-butyl ester) Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Me-N-bis(PEG4-t-butyl ester) and its derivatives, a class of branched polyethylene glycol (PEG) linkers increasingly utilized in advanced bioconjugation and drug development. This document details the core properties, primary applications, and representative experimental protocols associated with these linkers, with a focus on their role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Concepts and Properties

N-Me-N-bis(PEG4-t-butyl ester) is a branched, trifunctional PEG linker. Its structure is characterized by a central tertiary amine with a methyl group and two polyethylene glycol arms, each with a length of four ethylene glycol units, terminating in a t-butyl ester protected carboxylic acid.

Key Structural Features:

  • Branched Structure: The central nitrogen atom provides a scaffold for creating Y-shaped or three-arm conjugates.

  • PEG4 Spacers: The hydrophilic PEG arms enhance the aqueous solubility and biocompatibility of the resulting conjugate.[1] They also provide flexible spacing between conjugated molecules, which can be critical for biological function.

  • Tertiary Amine: The central methylamine can serve as a nucleophile or a non-reactive branch point depending on the synthetic strategy.

  • Dual t-Butyl Esters: These groups serve as protected forms of carboxylic acids. The t-butyl protecting group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the terminal carboxylic acids for further conjugation.[1]

The combination of these features makes N-Me-N-bis(PEG4-t-butyl ester) a versatile building block for creating complex biomolecules with enhanced pharmacological properties.

Primary Applications in Drug Development

The unique trifunctional nature of N-Me-N-bis(PEG4-t-butyl ester) derivatives makes them particularly suitable for applications requiring the assembly of multiple molecular entities. The primary areas of application are in the development of PROTACs and ADCs.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.

The N-Me-N-bis(PEG4-t-butyl ester) scaffold can be used to construct trivalent PROTACs, which may offer advantages in avidity and ternary complex stabilization. After deprotection of the t-butyl esters, the two resulting carboxylic acid groups can be conjugated to two POI ligands, while the central amine can be modified to connect to an E3 ligase ligand. The PEG linkers are crucial for optimizing the distance and orientation between the POI and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation.

PROTAC_Pathway E3 E3 Ub_POI Ub_POI E3->Ub_POI Ub Transfer Proteasome Proteasome Ub_POI->Proteasome Recognition Ub Ub Ub->E3 POI POI Degradation Degradation Proteasome->Degradation Degradation

The flexibility and hydrophilicity imparted by the PEG chains can improve the solubility of the entire PROTAC molecule and influence its cell permeability, which are critical parameters for efficacy.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker plays a critical role in the stability and efficacy of an ADC.

The branched structure of N-Me-N-bis(PEG4-t-butyl ester) derivatives allows for the attachment of multiple drug molecules to a single attachment point on the antibody, potentially increasing the drug-to-antibody ratio (DAR). For instance, a derivative of this linker could be first conjugated to an antibody. After deprotection, the two carboxylic acid termini can be used to attach two molecules of a cytotoxic payload. The PEG chains help to mitigate aggregation, which can be an issue with high DAR ADCs, and can improve the overall pharmacokinetic profile of the conjugate.

ADC_Workflow

Experimental Protocols

Representative Protocol for PROTAC Synthesis

This protocol describes a two-step synthesis of a PROTAC using a heterobifunctional PEG linker (e.g., an amine-reactive ester on one end and a deprotected carboxyl group on the other, which would be the state of our molecule of interest after initial functionalization and deprotection).

Materials:

  • POI ligand with a free amine or hydroxyl group.

  • E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) with a free carboxylic acid.

  • N-Me-N-bis(PEG4-COOH)2 (deprotected form of the title compound).

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide).

  • Purification: Preparative HPLC with a C18 column.

Procedure:

  • First Coupling Reaction (POI Ligand to Linker):

    • Dissolve the POI ligand (1.0 eq) and N-Me-N-bis(PEG4-COOH)2 (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and purify the POI-linker intermediate by preparative HPLC.

    • Lyophilize the pure fractions to obtain the intermediate as a solid.

  • Second Coupling Reaction (E3 Ligase Ligand to POI-Linker):

    • Dissolve the purified POI-linker intermediate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature overnight, monitoring by LC-MS.

    • Once the reaction is complete, purify the final PROTAC product by preparative HPLC.

    • Characterize the final product by HRMS and NMR.

PROTAC_Synthesis_Workflow POI_Ligand POI Ligand (with -NH2) Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) POI_Ligand->Step1 Linker N-Me-N-bis(PEG4-COOH)2 Linker->Step1 Intermediate POI-Linker Intermediate Step1->Intermediate Step2 Step 2: Amide Coupling (HATU, DIPEA, DMF) Intermediate->Step2 E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->Step2 PROTAC Final PROTAC Step2->PROTAC Purification HPLC Purification & Characterization PROTAC->Purification

Representative Protocol for ADC Synthesis

This protocol outlines a method for conjugating a drug payload to a monoclonal antibody using a derivative of N-Me-N-bis(PEG4-t-butyl ester) that has been functionalized with an amine-reactive group (e.g., an NHS ester) on the central nitrogen.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Functionalized linker (e.g., N-(NHS-ester)-N-bis(PEG4-t-butyl ester)).

  • Cytotoxic payload with a nucleophilic handle (e.g., a primary amine).

  • Deprotection reagent: Trifluoroacetic acid (TFA).

  • Solvents: DMSO, Dichloromethane (DCM).

  • Purification: Size-exclusion chromatography (SEC) for the antibody conjugate.

Procedure:

  • Antibody-Linker Conjugation:

    • Prepare a stock solution of the NHS-ester functionalized linker in DMSO.

    • Add the linker solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-to-antibody) to target surface-accessible lysine residues.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove excess, unreacted linker using a desalting column or SEC.

  • Deprotection of t-Butyl Esters:

    • Lyophilize the purified antibody-linker conjugate.

    • Resuspend the conjugate in a solution of TFA in DCM (e.g., 50% v/v) and stir at room temperature for 1-2 hours.

    • Remove the TFA and DCM under vacuum.

  • Payload Conjugation:

    • Dissolve the deprotected antibody-linker conjugate in a suitable buffer.

    • Dissolve the amine-containing cytotoxic payload in DMSO.

    • Activate the carboxylic acid groups on the linker using a coupling agent like EDC/Sulfo-NHS.

    • Add the payload solution to the activated antibody-linker conjugate and react for 2-4 hours at room temperature.

    • Purify the final ADC using SEC to remove unconjugated payload and reagents.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

    • Assess purity and aggregation by size-exclusion chromatography (SEC).

Quantitative Data Summary

The use of PEG linkers, including branched structures like N-Me-N-bis(PEG4-t-butyl ester) derivatives, significantly impacts the physicochemical and biological properties of PROTACs and ADCs. The following tables summarize illustrative quantitative data from the literature for analogous PEG linkers, demonstrating their effects.

Table 1: Impact of PEG Linker Length on PROTAC Properties

PROTAC Linker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁷ cm s⁻¹)
Alkyl Chain>1000<202.5
PEG2500551.8
PEG4250701.1
PEG6350650.9

Data is illustrative and compiled from various sources in the literature. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) are cell-line dependent.

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics

Linker TypeADC Clearance (mL/day/kg)In-vivo Half-life (murine model, hours)
No PEG~15~150
PEG2~12~180
PEG4~8~220
PEG8~5~250

Data is illustrative and compiled from various sources in the literature, demonstrating general trends.

Conclusion

N-Me-N-bis(PEG4-t-butyl ester) and its derivatives are advanced, branched linkers that offer significant advantages in the design and synthesis of complex therapeutic modalities like PROTACs and ADCs. The dual PEG4 arms enhance solubility and provide optimal spacing, while the trifunctional nature of the core allows for the construction of multi-component conjugates. The ability to deprotect the terminal carboxylic acids provides a versatile handle for subsequent conjugation steps. The representative protocols and data presented in this guide highlight the potential of this linker class to improve the efficacy, safety, and pharmacokinetic profiles of next-generation targeted therapies. Further research and application of these specific linkers are expected to contribute to the development of novel and more effective drugs.

References

An In-depth Technical Guide to the Hydrophilic Properties of N-Me-N-bis-PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties of N-Methyl-N-bis(polyethylene glycol-4) (N-Me-N-bis-PEG4) linkers. These branched linkers are increasingly utilized in the development of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where aqueous solubility is a critical determinant of efficacy and developability. This document details the physicochemical characteristics, methods for their determination, and the logical application of these linkers in drug development workflows.

Core Hydrophilic Characteristics

This compound linkers are defined by their branched structure, featuring a central tertiary amine linked to two polyethylene glycol chains of four ethylene oxide units each. This architecture confers significant hydrophilicity, primarily due to the numerous ether oxygen atoms within the PEG chains, which readily form hydrogen bonds with water molecules.[1][2] This property is crucial for overcoming the inherent hydrophobicity of many cytotoxic payloads or protein-targeting ligands, thereby preventing aggregation and improving the overall pharmacokinetic profile of the conjugate.[3][4]

The branched nature of these linkers provides a superior hydrophilic shielding effect compared to linear PEG chains of equivalent molecular weight, leading to enhanced water solubility for the entire conjugate molecule.[1][5]

Quantitative Hydrophilic Properties

While specific experimental data for the this compound linker is not extensively published, we can provide estimations based on the known properties of its constituent parts and structurally related molecules. The diacid form, N-Me-N-bis(PEG4-acid), is a common derivative used for conjugation, and its properties are summarized below.

Table 1: Estimated Physicochemical Properties of N-Me-N-bis(PEG4-acid)

PropertyEstimated ValueRationale / Comments
Molecular Weight ~513.6 g/mol Calculated for the free acid form.
Calculated LogP (cLogP) -2.5 to -3.5The high number of oxygen atoms and two carboxylic acid groups contribute to a strongly negative LogP, indicating high hydrophilicity. This is an estimation based on computational models and data for shorter PEG-diacid derivatives.
Aqueous Solubility >100 mg/mLLiquid polyethylene glycols are miscible with water in any ratio.[6] Given the relatively short PEG chains and the presence of ionizable carboxylic acids, the solubility is expected to be very high. Commercial suppliers often list solubility in water, DMSO, and DMF.[7][8][9][10]

Experimental Protocols for Hydrophilicity Determination

Accurate characterization of a linker's hydrophilicity is paramount. Below are detailed protocols for the experimental determination of the octanol-water partition coefficient (LogP/LogD) and aqueous solubility, adapted for a highly hydrophilic compound like N-Me-N-bis(PEG4-acid).

Determination of LogD by Shake-Flask Method

This protocol is adapted for hydrophilic compounds and is considered the gold standard for LogP/LogD determination.[11][12]

Methodology:

  • Preparation of Saturated Solvents: Mix equal volumes of n-octanol (HPLC grade) and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Separate the two phases and allow them to equilibrate.

  • Sample Preparation: Prepare a 10 mM stock solution of N-Me-N-bis(PEG4-acid) in a minimal amount of DMSO. From this, create a working solution by diluting with pre-saturated PBS to a final concentration of approximately 1 mg/mL.

  • Partitioning: In a series of vials, combine the aqueous sample solution with pre-saturated n-octanol at varying volume ratios (e.g., 10:1, 5:1, 2:1 aqueous:organic) suitable for hydrophilic compounds.

  • Equilibration: Agitate the vials on a mechanical shaker at a controlled temperature (e.g., 25°C) for a minimum of 1 hour to ensure equilibrium is reached.[12]

  • Phase Separation: Centrifuge the vials at low speed (e.g., 2000 x g) for 30 minutes to achieve complete separation of the two phases.[12]

  • Quantification: Carefully sample an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the linker in each phase using a suitable analytical method, such as LC-MS or quantitative NMR, against a standard curve.

  • Calculation: The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this value.

Determination of LogD by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC provides a high-throughput alternative to the shake-flask method and is particularly useful for compounds with very low or very high LogP values.[13][14]

Methodology:

  • System Preparation: Use a C18 reversed-phase column with a suitable HPLC or UHPLC system. The mobile phases will consist of an aqueous buffer (e.g., ammonium acetate at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Reference Compounds: Prepare solutions of a series of reference compounds with known LogP/LogD values that span a range including the expected value for the analyte.

  • Calibration Curve: Perform a series of isocratic or gradient elutions with the reference compounds. Calculate the capacity factor (k) for each reference compound. Plot the logarithm of the capacity factor (log k) against the known LogP/LogD values to generate a calibration curve.[13]

  • Sample Analysis: Inject the this compound-acid sample onto the column using the same chromatographic conditions.

  • Calculation: Determine the retention time and calculate the log k for the linker. Use the calibration curve to determine the LogD value.

Determination of Aqueous Solubility by Quantitative ¹H-NMR (qNMR)

qNMR is a powerful technique for determining the solubility of a compound without the need for chromophores.[1][15]

Methodology:

  • Internal Standard Preparation: Prepare a stock solution of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) at a precisely known concentration in D₂O. The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Sample Preparation: Add an excess amount of N-Me-N-bis(PEG4-acid) to a known volume of the internal standard solution in an NMR tube.

  • Equilibration: Vortex the sample vigorously and allow it to equilibrate at a controlled temperature for a set period (e.g., 24 hours) to ensure saturation.

  • Centrifugation: Centrifuge the NMR tube to pellet the undissolved solid.

  • NMR Data Acquisition: Acquire a quantitative ¹H-NMR spectrum of the supernatant. Key parameters include a long relaxation delay (D1 ≥ 5x the longest T1 of both analyte and standard) to ensure full signal recovery.

  • Data Processing and Calculation:

    • Integrate the well-resolved, non-overlapping peaks of both the this compound linker (e.g., the PEG methylene protons) and the internal standard.

    • Calculate the molar concentration of the linker using the following formula: Concentration (Analyte) = [ (Integral (Analyte) / # Protons (Analyte)) / (Integral (Standard) / # Protons (Standard)) ] * Concentration (Standard)

    • Convert the molar concentration to mg/mL using the molecular weight of the linker.

Applications and Logical Workflows

The primary utility of this compound linkers lies in their ability to improve the aqueous solubility and pharmacokinetic properties of conjugated therapeutics.

Use in Antibody-Drug Conjugate (ADC) Development

In ADCs, a hydrophobic cytotoxic payload is attached to a large antibody. The this compound linker can be used to bridge the payload to the antibody, mitigating the aggregation potential often induced by hydrophobic drugs.

ADC_Workflow cluster_0 Linker Functionalization cluster_1 Conjugation cluster_2 Purification & Characterization A N-Me-N-bis(PEG4-acid) B Activate Carboxyl Groups (e.g., EDC/NHS Chemistry) A->B E Conjugate Activated Linker to Antibody Lysine Residues B->E C Antibody C->E D Payload with Amine Handle F Conjugate Payload to Second Linker Arm D->F E->F G Purify ADC (e.g., SEC/HIC) F->G H Characterize DAR and Physicochemical Properties G->H I I H->I Proceed to In Vitro/In Vivo Testing

Caption: Logical workflow for the synthesis of an ADC using a dual-functionalized this compound linker.

Use in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase for degradation. The linker is a critical component, and a hydrophilic linker like this compound can improve the often-poor solubility and cell permeability of these high molecular weight molecules.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis POI Protein of Interest (POI) Ligand Synth1 Couple POI Ligand to one Linker arm POI->Synth1 E3 E3 Ligase Ligand Synth2 Couple E3 Ligand to second Linker arm E3->Synth2 Linker N-Me-N-bis(PEG4-acid) Linker Linker->Synth1 Synth1->Synth2 Purify Purify PROTAC (e.g., Prep-HPLC) Synth2->Purify Characterize Confirm Structure & Purity (LC-MS, NMR) Purify->Characterize Test Assess Physicochemical Properties (Solubility, LogD, Permeability) Characterize->Test BioAssay Evaluate Biological Activity (Degradation, Cell Viability) Test->BioAssay

Caption: Workflow for the synthesis and evaluation of a PROTAC utilizing an this compound linker.

Conclusion

The this compound linker is a powerful tool in modern drug development, offering a robust solution to the solubility challenges often encountered with complex therapeutic modalities. Its branched, hydrophilic structure significantly enhances the aqueous solubility of conjugated molecules. While published quantitative data on the standalone linker is sparse, established methodologies in analytical chemistry provide a clear path for its characterization. The detailed protocols and logical workflows presented in this guide offer a framework for the effective evaluation and implementation of this compound linkers in the design of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Use of N-Me-N-bis-PEG4 in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Me-N-bis-PEG4 in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, as well as impacting the physicochemical properties of the entire molecule.

This compound is a versatile, flexible linker increasingly employed in PROTAC design. It is a polyethylene glycol (PEG)-based linker, which offers several advantages in PROTAC synthesis. The PEG composition enhances the aqueous solubility and cell permeability of the resulting PROTAC, addressing common challenges associated with the high molecular weight and lipophilicity of these molecules.[1][2][3] The flexibility of the PEG chain can facilitate the optimal orientation of the two ligands for effective ternary complex formation.[4][5] The N-methyl group in this compound can offer a point of differentiation in linker design, potentially influencing conformational preferences and metabolic stability. This linker is typically bifunctional, allowing for sequential or convergent synthetic strategies to connect the POI and E3 ligase ligands.

Key Advantages of Using PEG Linkers like this compound:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of the PROTAC molecule in aqueous buffers and physiological environments.[1][3][6]

  • Improved Cell Permeability: By masking the polarity of the ligands and improving the overall physicochemical properties, PEG linkers can enhance the ability of the PROTAC to cross cell membranes.[1][7]

  • Optimal Ternary Complex Formation: The flexibility and length of the PEG linker can be systematically varied to achieve the optimal distance and orientation between the target protein and the E3 ligase for efficient ubiquitination.[8][9]

  • Reduced Non-specific Binding: The hydrophilic nature of PEG can minimize non-specific interactions with other proteins and cellular components.

  • Synthetic Tractability: Bifunctional PEG linkers are commercially available and can be readily incorporated into PROTAC synthesis using standard coupling chemistries.[10]

Data Presentation: Performance of PROTACs with PEG Linkers

The following table summarizes the degradation performance of representative PROTACs that utilize PEG-based linkers, demonstrating the potency that can be achieved. While specific data for PROTACs using the this compound linker is not extensively published, the data for structurally similar PEG-containing PROTACs provide a strong indication of expected performance.

PROTAC NameTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
MZ1 BRD4VHL3-unit PEG<100>90HeLa[11]
ARV-825 BRD4CRBNPEG<1>95RS4;11[10]
SMARCA2/4 Degrader SMARCA2/4VHLPEG250-30065-70MV-4-11[10]
p38α Degrader p38αVHLPEGSub-micromolar>80Breast Cancer Cell Lines[12]
BTK Degrader (RC-3) BTKCRBNCyano-acrylamide with PEG<10>85Mino[13]

DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Experimental Protocols

General PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows a modular approach. One of the ligands (either for the POI or the E3 ligase) is first functionalized with the linker, followed by conjugation to the second ligand. The choice of synthetic route (convergent vs. sequential) will depend on the specific chemistry of the ligands and the functional groups on the this compound linker.

PROTAC_Synthesis_Workflow cluster_0 Preparation of Ligands cluster_1 Linker Conjugation cluster_2 Final PROTAC Assembly POI_Ligand Protein of Interest (POI) Ligand with handle Intermediate Ligand-Linker Intermediate POI_Ligand->Intermediate Amide Coupling or Click Chemistry E3_Ligand E3 Ligase Ligand with handle PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Linker This compound Linker Linker->Intermediate Intermediate->PROTAC Second Coupling Reaction

Caption: General workflow for PROTAC synthesis using a bifunctional linker. (Within 100 characters)
Protocol 1: Synthesis of a PROTAC using this compound-acid via Amide Coupling

This protocol describes a general procedure for synthesizing a PROTAC where the this compound linker has terminal carboxylic acid groups, and the ligands have available amine functionalities.

Materials:

  • POI-ligand with a free amine group

  • E3 ligase-ligand with a free amine group

  • This compound-dicarboxylic acid

  • Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with NHS (N-Hydroxysuccinimide)

  • Organic base: DIPEA (N,N-Diisopropylethylamine) or triethylamine

  • Anhydrous solvents: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • Reaction vials and stirring apparatus

  • Purification system: Preparative HPLC with a C18 column

  • Analytical instruments: LC-MS and NMR for characterization

Procedure:

Step 1: Synthesis of the Ligand-Linker Intermediate

  • In a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the POI-ligand (1.0 equivalent) and this compound-dicarboxylic acid (1.2 equivalents) in anhydrous DMF.

  • Add the amide coupling reagent (e.g., HATU, 1.5 equivalents) and an organic base (e.g., DIPEA, 3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the purified POI-ligand-linker intermediate.

Step 2: Synthesis of the Final PROTAC

  • In a separate dry reaction vial, dissolve the purified POI-ligand-linker intermediate (1.0 equivalent) and the E3 ligase-ligand (1.2 equivalents) in anhydrous DMF.

  • Add the amide coupling reagent (e.g., HATU, 1.5 equivalents) and an organic base (e.g., DIPEA, 3.0 equivalents).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, work up the reaction as described in Step 1.

  • Purify the final PROTAC molecule by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Characterization of the Synthesized PROTAC

A. Purity and Identity Confirmation

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Dissolve a small sample of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).

    • Inject the sample into an LC-MS system equipped with a C18 column.

    • Run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

    • Analyze the data to confirm the retention time and the mass-to-charge ratio (m/z) corresponding to the expected molecular weight of the PROTAC.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy:

    • Dissolve a sufficient amount of the purified PROTAC in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Acquire 1H and 13C NMR spectra.

    • Analyze the spectra to confirm the presence of all expected protons and carbons, and to verify the structure of the final molecule.

Protocol 3: Biological Evaluation of the PROTAC

A. In-cell Target Protein Degradation Assay (Western Blot)

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with increasing concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) or vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and perform SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Probe the same membrane with the loading control antibody.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[14]

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.

PROTAC_Mechanism cluster_0 Ubiquitin-Proteasome System cluster_1 PROTAC-Mediated Degradation E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub activation E3 E3 Ubiquitin Ligase E2->E3 Ub transfer Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Ub->E1 PROTAC PROTAC PROTAC->E3 POI Target Protein (POI) PROTAC->POI PROTAC->Ternary_Complex POI->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic mechanism of PROTAC-induced protein degradation. (Within 100 characters)
Representative Signaling Pathway: Degradation of BRD4

Bromodomain-containing protein 4 (BRD4) is a member of the BET (Bromodomain and Extra-Terminal) family of proteins that plays a crucial role in the regulation of gene transcription. Overexpression or dysregulation of BRD4 is implicated in various cancers. PROTACs targeting BRD4, often utilizing PEG linkers, have shown significant therapeutic potential.

BRD4_Signaling_Pathway BRD4 BRD4 Chromatin Chromatin BRD4->Chromatin binds to Transcription_Machinery Transcription Machinery (e.g., RNA Pol II) BRD4->Transcription_Machinery recruits Degradation Proteasomal Degradation BRD4->Degradation Acetyl_Histones Acetylated Histones Acetyl_Histones->Chromatin Oncogenes Oncogenes (e.g., c-Myc) Transcription_Machinery->Oncogenes activates transcription of Cell_Proliferation Cancer Cell Proliferation Oncogenes->Cell_Proliferation promotes BRD4_PROTAC BRD4 PROTAC (with this compound linker) BRD4_PROTAC->BRD4 induces degradation of Degradation->Cell_Proliferation inhibits

Caption: Inhibition of BRD4 signaling via PROTAC-mediated degradation. (Within 100 characters)

References

Application Notes and Protocols for the Conjugation of N-Me-N-bis-PEG4 to Target Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive guide for the conjugation of the branched polyethylene glycol (PEG) linker, N-Me-N-bis-PEG4, to target ligands such as proteins, peptides, or small molecules. This heterobifunctional linker possesses a secondary amine (N-methylamine) and two terminal carboxylic acids (following deprotection of the t-butyl esters), offering a versatile platform for creating complex bioconjugates. The PEG4 spacers enhance aqueous solubility and provide spatial separation between the conjugated molecules, which can be advantageous in various applications, including antibody-drug conjugates (ADCs), targeted drug delivery, and proteomics.

These protocols detail the necessary steps from linker preparation to the purification and characterization of the final conjugate.

Data Presentation

Table 1: Physicochemical Properties of this compound Linker (as t-butyl ester precursor)
PropertyValue
Molecular Weight 639.8 g/mol
Formula C₃₁H₆₁NO₁₂
Purity Typically >95%
Storage -20°C, desiccated
Solubility Soluble in organic solvents (DMSO, DMF, DCM)
Table 2: Representative Reaction Parameters for Deprotection of t-Butyl Esters
ParameterCondition
Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
TFA Concentration 20-50% (v/v)
Reaction Temperature 0°C to Room Temperature
Reaction Time 30 minutes - 2 hours
Monitoring TLC or LC-MS
Table 3: Representative Reaction Parameters for EDC/NHS-mediated Carboxylic Acid Activation and Conjugation to Amine-containing Ligands
ParameterCondition
Activation Reagents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide) or Sulfo-NHS
Molar Ratio (Linker:EDC:NHS) 1 : 1.5 : 1.5 (typical starting ratio)
Activation Buffer MES Buffer (pH 4.5-6.0)
Activation Time 15-30 minutes at Room Temperature
Conjugation Buffer PBS (pH 7.2-7.5)
Conjugation Time 2 hours at Room Temperature or overnight at 4°C
Molar Excess of Linker to Ligand 5-20 fold
Table 4: Characterization of PEGylated Conjugate - Expected Results
Analytical MethodExpected Observation
SDS-PAGE Increase in apparent molecular weight of the protein conjugate compared to the unconjugated protein.
Size Exclusion Chromatography (SEC-HPLC) Shift to an earlier elution time for the conjugate compared to the unconjugated ligand, indicating an increased hydrodynamic radius.[1]
Reverse Phase HPLC (RP-HPLC) Can be used to assess purity and separate different PEGylated species.
Mass Spectrometry (ESI-MS or MALDI-TOF) Confirmation of the mass of the conjugate, allowing for the determination of the number of attached PEG linkers (degree of PEGylation).[2]

Experimental Protocols

Protocol 1: Deprotection of N-Me-N-bis(PEG4-t-butyl ester) to Yield N-Me-N-bis(PEG4-acid)

This protocol describes the removal of the tert-butyl ester protecting groups to generate the free carboxylic acids, which are then available for conjugation.

Materials:

  • N-Me-N-bis(PEG4-t-butyl ester)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Round bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the N-Me-N-bis(PEG4-t-butyl ester) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 0.1-0.2 M.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If the target ligand contains sensitive functional groups, scavengers like TIS (2.5-5% v/v) can be added to trap the generated tert-butyl cations and prevent side reactions.[3]

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting deprotected linker, N-Me-N-bis(PEG4-acid), is typically obtained as a TFA salt and can often be used directly in the next conjugation step without further purification.

Protocol 2: Conjugation of N-Me-N-bis(PEG4-acid) to a Target Ligand Containing Primary Amines (e.g., Protein) via EDC/NHS Chemistry

This protocol outlines the conjugation of the deprotected linker to primary amine groups (e.g., lysine residues or the N-terminus) on a target protein.

Materials:

  • N-Me-N-bis(PEG4-acid) (from Protocol 1)

  • Target ligand (e.g., protein, peptide) with available primary amine groups

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

Procedure:

  • Activation of Carboxylic Acids: a. Dissolve the N-Me-N-bis(PEG4-acid) in the Activation Buffer. b. Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or anhydrous DMF/DMSO. c. Add a 1.5-fold molar excess of EDC and NHS (relative to the carboxylic acid groups on the linker) to the linker solution. d. Incubate the reaction mixture for 15-30 minutes at room temperature to form the active NHS ester.[4]

  • Conjugation to the Target Ligand: a. Prepare the target ligand in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL for proteins). b. Add the activated linker solution to the target ligand solution. A 5- to 20-fold molar excess of the linker to the ligand is a common starting point to achieve efficient conjugation. The optimal ratio should be determined empirically. c. Adjust the pH of the reaction mixture to 7.2-7.5 if necessary. d. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification: a. Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters. Incubate for 30 minutes at room temperature. b. Purify the conjugate to remove excess linker and reaction byproducts. Size Exclusion Chromatography (SEC) is effective for separating the larger conjugate from the smaller, unreacted linker.[1] Ion-exchange chromatography (IEX) can also be used to separate PEGylated proteins based on changes in surface charge.[1]

Protocol 3: Characterization of the this compound Conjugate

A. SDS-PAGE Analysis:

  • Prepare samples of the unconjugated ligand and the purified conjugate.

  • Run the samples on a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

  • Compare the migration of the conjugate to the unconjugated ligand. A successful conjugation will result in a band shift corresponding to a higher apparent molecular weight for the conjugate.

B. HPLC Analysis:

  • Size Exclusion Chromatography (SEC-HPLC): a. Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS). b. Inject the unconjugated ligand and the purified conjugate in separate runs. c. Monitor the elution profile at a relevant wavelength (e.g., 280 nm for proteins). d. The conjugate should elute earlier than the unconjugated ligand due to its larger size.

  • Reverse Phase HPLC (RP-HPLC): a. Use a C4 or C8 column for protein analysis. b. Employ a gradient of increasing organic solvent (e.g., acetonitrile) with 0.1% TFA. c. This method can be used to assess the purity of the conjugate and potentially separate species with different degrees of PEGylation.

C. Mass Spectrometry:

  • Prepare the sample for ESI-MS or MALDI-TOF MS analysis.

  • Acquire the mass spectrum of the unconjugated ligand and the purified conjugate.

  • The mass of the conjugate should be equal to the mass of the ligand plus the mass of the attached this compound linker(s). This allows for the precise determination of the number of linkers conjugated to the ligand.

Mandatory Visualization

ADC_Workflow cluster_synthesis Antibody-Drug Conjugate (ADC) Synthesis cluster_moa Mechanism of Action Antibody Targeting Antibody (with reactive amine groups) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Conjugation Linker N-Me-N-bis(PEG4-acid) (Activated with EDC/NHS) Linker->ADC Drug Cytotoxic Drug (with reactive group for N-methylamine) Drug->ADC Conjugation Binding ADC binds to target antigen ADC->Binding TumorCell Tumor Cell (with target antigen) TumorCell->Binding Internalization Internalization via endocytosis Binding->Internalization Release Drug Release (e.g., lysosomal cleavage) Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: Workflow for ADC synthesis and its mechanism of action.

Conjugation_Logic Start Start: N-Me-N-bis(PEG4-t-butyl ester) Deprotection Protocol 1: Deprotection of t-butyl esters (TFA/DCM) Start->Deprotection ActivatedLinker N-Me-N-bis(PEG4-acid) Deprotection->ActivatedLinker Conjugation Protocol 2: EDC/NHS Conjugation ActivatedLinker->Conjugation TargetLigand Target Ligand (e.g., Protein with -NH2) TargetLigand->Conjugation CrudeConjugate Crude Conjugate Mixture Conjugation->CrudeConjugate Purification Purification (e.g., SEC-HPLC) CrudeConjugate->Purification PurifiedConjugate Purified Conjugate Purification->PurifiedConjugate Characterization Protocol 3: Characterization (SDS-PAGE, HPLC, MS) PurifiedConjugate->Characterization End End: Characterized Conjugate Characterization->End

References

Application Notes and Protocols for N-Me-N-bis-PEG4 in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Me-N-bis-PEG4 as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document offers detailed protocols for the synthesis and evaluation of PROTACs incorporating this linker, alongside data presentation guidelines and visualizations to aid in experimental design and interpretation.

Introduction to this compound in PROTAC Technology

Targeted protein degradation has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology, comprised of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1]

The linker is a critical component of a PROTAC, significantly influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. This compound is a polyethylene glycol (PEG)-based linker that offers several advantages in PROTAC design:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain improves the aqueous solubility of the PROTAC, which can enhance cell permeability and overall pharmacokinetic properties.

  • Optimal Length and Flexibility: The tetraethylene glycol unit provides a flexible spacer of a defined length, which is crucial for achieving the optimal orientation of the POI and E3 ligase to facilitate efficient ubiquitination.

  • Branched Structure: The "bis" nature of this linker allows for the potential attachment of multiple ligands or functional groups, offering opportunities for creating multi-specific or combination degraders. The central tertiary amine provides a key branching point for synthetic elaboration.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby hijacking the cellular machinery for protein degradation. The general mechanism is as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a ternary complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.

  • Catalytic Cycle: The PROTAC molecule is then released and can induce the degradation of another target protein molecule, acting in a catalytic manner.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Polyubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated degradation of a target protein.

Hypothetical Application: A BRD4-Degrading PROTAC

To illustrate the application of the this compound linker, we present a hypothetical PROTAC, "Hypo-PROTAC-1," designed to target the epigenetic reader protein BRD4 for degradation by recruiting the E3 ligase Cereblon (CRBN).

Structure of Hypo-PROTAC-1:

  • Warhead: A ligand that binds to the bromodomain of BRD4 (e.g., a derivative of JQ1).

  • Linker: this compound.

  • E3 Ligase Ligand: A ligand that binds to CRBN (e.g., a derivative of pomalidomide).

Data Presentation: Illustrative Quantitative Data

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents illustrative data for our hypothetical BRD4-degrading PROTAC.

PROTACTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)
Hypo-PROTAC-1BRD4CRBNHeLa25>95
Negative ControlBRD4CRBNHeLa>10,000<10

Note: The data presented in this table is illustrative and intended for demonstrative purposes only. Actual values will vary depending on the specific molecular design and experimental conditions.

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of a PROTAC, such as the hypothetical Hypo-PROTAC-1, are provided below.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a representative multi-step synthesis of a PROTAC where the this compound linker is sequentially coupled to the E3 ligase ligand and the target protein ligand.

Synthesis_Workflow Start Start Materials: - E3 Ligase Ligand (e.g., Pomalidomide derivative) - this compound-acid - Target Ligand (e.g., JQ1 derivative) Step1 Step 1: Amide Coupling (E3 Ligase Ligand + Linker) Start->Step1 Intermediate1 Intermediate Product: E3 Ligase-Linker Conjugate Step1->Intermediate1 Step2 Step 2: Amide Coupling (Intermediate + Target Ligand) Intermediate1->Step2 Final_PROTAC Final PROTAC Product Step2->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization End Final Characterized PROTAC Characterization->End

General workflow for PROTAC synthesis.

Materials:

  • Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)

  • N-Me-N-bis(PEG4-acid)

  • Amine-functionalized target protein ligand (e.g., JQ1 derivative)

  • Coupling agents (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Reagents for purification (e.g., HPLC grade solvents)

Procedure:

  • Step 1: Coupling of E3 Ligase Ligand to the Linker a. Dissolve the amine-functionalized E3 ligase ligand (1 equivalent) and N-Me-N-bis(PEG4-acid) (1.1 equivalents) in anhydrous DMF. b. Add a coupling agent such as HATU (1.2 equivalents) and a base such as DIPEA (2 equivalents) to the solution. c. Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Purify the intermediate product by flash column chromatography or preparative HPLC.

  • Step 2: Coupling of the Intermediate to the Target Protein Ligand a. Dissolve the purified intermediate from Step 1 (1 equivalent) and the amine-functionalized target protein ligand (1.2 equivalents) in anhydrous DMF. b. Add a coupling agent (e.g., HATU, 1.5 equivalents) and a base (e.g., DIPEA, 2 equivalents). c. Stir the reaction mixture at room temperature for 4-12 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, purify the final PROTAC product by preparative reverse-phase HPLC. f. Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

Western_Blot_Workflow Start Cell Culture Treatment PROTAC Treatment (Dose-response and time-course) Start->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target Protein & Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry, DC50/Dmax calculation) Detection->Analysis End Results Analysis->End

Workflow for Western blot analysis of PROTAC-mediated degradation.

Materials and Reagents:

  • Cell line expressing the target protein (e.g., HeLa, HEK293T)

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer. b. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Incubate the membrane with the primary antibody for the loading control. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the protein bands using an ECL detection system.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Generate a dose-response curve to determine the DC50 and Dmax values.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its physicochemical properties can contribute to improved solubility and permeability of the resulting PROTACs, while its defined length and flexibility can facilitate the formation of a productive ternary complex for efficient protein degradation. The protocols and guidelines presented in these application notes provide a framework for researchers to effectively utilize this compound in their targeted protein degradation research and drug discovery efforts.

References

Application Notes and Protocols for N-Me-N-bis-PEG4 as a Linker in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The linker component, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's efficacy, stability, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers are widely employed in ADC design to enhance hydrophilicity, improve stability, and prolong circulation half-life.[1][][3]

The N-Me-N-bis-PEG4 linker is a branched, hydrophilic linker that offers the potential for dual-payload conjugation, enabling an increase in the drug-to-antibody ratio (DAR). Its PEG4 arms contribute to improved water solubility and can create a protective hydration shell around the payload, potentially reducing aggregation and immunogenicity.[1][4] This document provides detailed application notes and experimental protocols for the utilization of this compound linkers in the development of ADCs.

Key Applications

The this compound linker is particularly suited for:

  • Increasing Drug-to-Antibody Ratio (DAR): The branched structure allows for the attachment of two payload molecules per linker, facilitating the creation of ADCs with a higher DAR.

  • Improving ADC Solubility and Stability: The hydrophilic nature of the PEG4 chains can mitigate the aggregation often caused by hydrophobic payloads, especially at higher DARs.[1][5]

  • Enhancing Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, which can lead to reduced renal clearance and a longer plasma half-life of the ADC.[6][7]

Data Presentation

The following tables summarize representative data on the impact of PEGylation on key ADC properties. While specific data for this compound is not extensively published, these tables illustrate the expected trends based on studies of ADCs with similar PEG linkers.

Table 1: Impact of PEG Linker Length on ADC Hydrophobicity and Stability

Linker TypeAverage DARHIC Retention Time (min)% Aggregates (after 1 week at 40°C)
Non-PEGylated425.815.2
PEG4 8 20.5 8.7
PEG8818.25.1
PEG12816.93.5

Data is illustrative and compiled from trends reported in literature for pendant-type PEG linkers.[5]

Table 2: Influence of PEGylation on In Vitro and In Vivo ADC Performance

ADC ConstructIn Vitro Cytotoxicity (IC50, nM)Plasma Half-Life (hours)In Vivo Antitumor Efficacy (% TGI*)
Non-PEGylated Linker, DAR 40.512065
PEG4 Linker, DAR 8 1.2 180 85
PEG8 Linker, DAR 81.825095
PEG12 Linker, DAR 82.528098

*Tumor Growth Inhibition. Data is representative and based on findings from various studies on PEGylated ADCs.[5][7][8]

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC utilizing an this compound-acid linker. Optimization for specific antibodies and payloads is recommended.

Protocol 1: Activation of this compound-acid Linker

This protocol describes the activation of the terminal carboxylic acid groups on the linker to amine-reactive N-hydroxysuccinimide (NHS) esters.

Materials:

  • This compound-acid

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve this compound-acid, NHS (or Sulfo-NHS), and EDC in anhydrous DMF or DMSO at a molar ratio of 1:2.2:2.2 (Linker:NHS:EDC).

  • Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.

  • The resulting solution containing the NHS-activated this compound linker can be used directly in the subsequent conjugation step.

Protocol 2: Conjugation of Activated Linker to Antibody

This protocol details the conjugation of the activated linker to lysine residues on the monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activated this compound-NHS ester solution (from Protocol 1)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Adjust the concentration of the mAb to 5-10 mg/mL in PBS, pH 7.4.

  • Add a 10- to 20-fold molar excess of the activated linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Purify the antibody-linker conjugate using an SEC column pre-equilibrated with PBS, pH 7.4, to remove excess linker and quenching reagents.

Protocol 3: Conjugation of Payload to Antibody-Linker Intermediate

This protocol assumes the payload has a reactive amine group for conjugation to the remaining activated ester on the linker.

Materials:

  • Purified antibody-linker conjugate

  • Amine-containing cytotoxic payload

  • Anhydrous DMSO

  • SEC column

Procedure:

  • Dissolve the amine-containing payload in DMSO to a stock concentration of 10 mM.

  • Add a 3- to 5-fold molar excess of the payload solution to the antibody-linker conjugate.

  • Incubate the reaction for 4-24 hours at 4°C or room temperature.

  • Purify the final ADC using an SEC column to remove unreacted payload.

Protocol 4: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):

  • Column: TSKgel Butyl-NPR or similar

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

  • Gradient: Linear gradient from 30% to 80% B over 40 minutes

  • Detection: UV at 280 nm

  • Analysis: The average DAR is calculated from the weighted average of the different drug-loaded species.

2. Aggregation Analysis by Size-Exclusion Chromatography (SEC):

  • Column: TSKgel G3000SWxl or similar

  • Mobile Phase: 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 280 nm

  • Analysis: The percentage of high molecular weight species (aggregates) is determined by integrating the corresponding peaks.

3. In Vitro Cytotoxicity Assay (MTT-based):

  • Seed target cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC and incubate for 72-96 hours.

  • Add MTT reagent and incubate for 2-4 hours.

  • Solubilize the formazan crystals with a solubilization buffer.

  • Measure the absorbance at 570 nm to determine cell viability and calculate the IC50 value.[6]

4. In Vivo Plasma Stability Assay:

  • Administer the ADC to rodents (e.g., rats or mice) via intravenous injection.

  • Collect blood samples at various time points.

  • Isolate the plasma and analyze the ADC by LC-MS to determine the average DAR and the concentration of free payload over time.[1]

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_linker_activation Linker Activation cluster_conjugation Conjugation cluster_purification_characterization Purification & Characterization Linker This compound-acid EDC_NHS EDC/NHS Linker->EDC_NHS ActivatedLinker Activated Linker (NHS Ester) EDC_NHS->ActivatedLinker Antibody Monoclonal Antibody ActivatedLinker->Antibody Lysine Coupling Payload Cytotoxic Payload Antibody->Payload Payload Attachment ADC Antibody-Drug Conjugate Payload->ADC Purification Purification (SEC) ADC->Purification Characterization Characterization (HIC, SEC, MS) Purification->Characterization

Caption: General workflow for ADC synthesis using an this compound linker.

ADC_Mechanism_of_Action ADC ADC in Circulation Binding Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell (Antigen-Positive) Internalization Internalization (Endocytosis) TumorCell->Internalization Binding->TumorCell Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

References

Application Notes and Protocols for Experimental Design Using N-Me-N-bis-PEG4 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Me-N-bis-PEG4 derivatives in experimental design, with a primary focus on their application as linkers in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The this compound core provides a flexible, hydrophilic spacer that is crucial for optimizing the efficacy of these heterobifunctional molecules.

Introduction to this compound Derivatives in PROTAC Technology

This compound derivatives are versatile linkers used in the synthesis of PROTACs. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The linker is not merely a spacer; its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a critical step for subsequent ubiquitination and degradation of the target protein.[3]

The this compound scaffold offers a polyethylene glycol (PEG) chain that enhances the solubility and bioavailability of the PROTAC molecule.[4] The central methylamine group provides a branching point for the synthesis of heterobifunctional linkers with various reactive functional groups at each end, allowing for versatile conjugation strategies.

Data Presentation: Physicochemical Properties and Efficacy of PROTACs

The selection of the appropriate this compound derivative and the overall linker length are critical parameters in PROTAC design. The following tables summarize the physicochemical properties of common this compound derivatives and provide examples of how linker length can impact PROTAC efficacy.

Table 1: Physicochemical Properties of this compound Derivatives

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Functional GroupsKey Applications
This compound-acidC21H41NO10467.55Carboxylic AcidAmide bond formation with amine-containing ligands.[5]
This compound-t-butyl esterC29H57NO10579.76t-butyl esterProtected carboxylic acid for controlled synthesis.[6]
N-(Amino-PEG4)-N-bis(PEG4-N-Boc)C40H82N4O16875.1Primary Amine, Boc-protected AminesOrthogonal conjugation strategies.[7]
N-(Mal-PEG4-carbonyl)-N-bis(PEG4-acid)C40H69N3O20912.0Maleimide, Carboxylic AcidsThiol-reactive conjugation and amine coupling.[8]

Table 2: Impact of Linker Length on PROTAC Efficacy (Example Data)

This table illustrates the critical importance of linker length optimization for achieving potent protein degradation. The data is compiled from studies on different target proteins.

Target ProteinLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Estrogen Receptor α (ERα)PEG16~1000~95[9]
TANK-binding kinase 1 (TBK1)PEG21396[9]
Bruton's tyrosine kinase (BTK)PEG≥ 4 PEG units1-40N/A[3]

DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of PROTAC action and a typical experimental workflow for PROTAC development and evaluation.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex binds PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex recruits Ternary_Complex->E3_Ligase dissociates Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC dissociates E2 E2 Ub-conjugating enzyme E2->Ternary_Complex delivers Ub Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition and Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Development and Evaluation cluster_design 1. Design and Synthesis cluster_biochemical 2. Biochemical Assays cluster_cell_based 3. Cell-Based Assays cluster_analysis 4. Data Analysis Design PROTAC Design (Select POI ligand, E3 ligand, and this compound linker) Synthesis Chemical Synthesis of PROTAC Design->Synthesis Purification Purification and Characterization (HPLC, MS) Synthesis->Purification Binding_Assay Binary Binding Assays (e.g., SPR, ITC) - POI + PROTAC - E3 + PROTAC Purification->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., NanoBRET, AlphaLISA) Binding_Assay->Ternary_Complex_Assay Cell_Culture Cell Culture and Treatment with PROTAC Ternary_Complex_Assay->Cell_Culture Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Viability_Assay Degradation_Assay Protein Degradation Assay (Western Blot, Proteomics) Cell_Culture->Degradation_Assay Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Cell_Culture->Target_Engagement Data_Analysis Data Analysis (DC50, Dmax, IC50 calculation) Viability_Assay->Data_Analysis Degradation_Assay->Data_Analysis Target_Engagement->Data_Analysis Optimization Lead Optimization (Iterative redesign) Data_Analysis->Optimization Optimization->Design Feedback

Workflow for PROTAC development and evaluation.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in the evaluation of PROTACs synthesized with this compound derivatives.

Protocol 1: Synthesis of a PROTAC using this compound-acid Linker

This protocol describes the amide coupling of a POI ligand (containing a primary amine) and an E3 ligase ligand (containing a primary amine) to the this compound-acid linker.

Materials:

  • POI ligand with a free amine group

  • E3 ligase ligand with a free amine group

  • This compound-acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vials, magnetic stirrer, and stir bars

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Step 1: Coupling of POI Ligand to the Linker a. In a clean, dry reaction vial, dissolve the POI ligand (1.0 eq) and this compound-acid (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture. c. Stir the reaction at room temperature under a nitrogen atmosphere for 2-4 hours. d. Monitor the reaction progress by LC-MS to confirm the formation of the POI-linker conjugate. e. Upon completion, purify the product by preparative HPLC.

  • Step 2: Coupling of E3 Ligase Ligand to the POI-Linker Conjugate a. Dissolve the purified POI-linker conjugate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture. c. Stir the reaction at room temperature under a nitrogen atmosphere for 2-4 hours. d. Monitor the formation of the final PROTAC molecule by LC-MS. e. Purify the final PROTAC product by preparative HPLC. f. Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the procedure for assessing the degradation of a target protein in cells treated with a PROTAC.[1]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.[10] b. Prepare serial dilutions of the PROTAC in fresh cell culture medium. c. Treat the cells with varying concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).[1] d. Incubate the cells for the desired time period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS.[1] b. Add ice-cold RIPA buffer to each well to lyse the cells.[11] c. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.[11] d. Centrifuge the lysates to pellet cell debris and collect the supernatant.[1] e. Determine the protein concentration of each lysate using a BCA assay.[11]

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli sample buffer and boiling.[11] b. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.[10] c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1] d. Block the membrane with blocking buffer for 1 hour at room temperature.[1] e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1] f. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1] g. Wash the membrane again with TBST. h. Apply the chemiluminescent substrate and capture the signal using an imaging system.[1] i. Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the loading control band intensity. c. Calculate the percentage of protein degradation relative to the vehicle control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[12]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is for assessing the effect of PROTAC treatment on cell viability.[13]

Materials:

  • Opaque-walled 96-well plates

  • Cultured cells

  • PROTAC stock solution (in DMSO)

  • Cell culture medium

  • CellTiter-Glo® Reagent

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: a. Seed cells in an opaque-walled 96-well plate at a predetermined density in 100 µL of culture medium.[14] b. Include wells with medium only for background measurement. c. Incubate the plate overnight to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the PROTAC in cell culture medium. b. Add the PROTAC dilutions to the appropriate wells. Include a vehicle control. c. Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO2 incubator.[14]

  • Assay Procedure: a. Equilibrate the plate to room temperature for approximately 30 minutes.[13] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[13] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[13] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Data Acquisition and Analysis: a. Record the luminescence using a plate-reading luminometer. b. Subtract the average background luminescence from all readings. c. Calculate cell viability as a percentage relative to the vehicle-treated control. d. Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

References

Application Notes and Protocols for N-Me-N-bis-PEG4 in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing N-Me-N-bis-PEG4 linkers in bioconjugation for drug discovery. The focus is on the application of N-Me-N-bis(PEG4-acid) in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), two leading modalities in modern therapeutics.

Introduction to this compound Linkers

This compound is a branched polyethylene glycol (PEG) linker that serves as a versatile scaffold in bioconjugation. Its central nitrogen atom provides a branching point for two PEG4 arms, which can be functionalized with various reactive groups. This structure offers several advantages in drug discovery:

  • Increased Hydrophilicity: The PEG chains enhance the water solubility of the resulting bioconjugate, which is particularly beneficial when working with hydrophobic drug payloads. This can improve the pharmacokinetic properties and reduce aggregation of the final product.[1]

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated molecule.

  • Defined Length: As a discrete PEG (dPEG®) product, this compound has a precise and uniform length, ensuring homogeneity in the final bioconjugate, which is a critical aspect for regulatory approval.

  • Versatile Functionalization: The terminal ends of the PEG arms can be modified with a variety of functional groups, such as carboxylic acids, amines, NHS esters, or maleimides, allowing for flexible conjugation strategies to different functional groups on proteins, antibodies, or small molecules.

This document will focus on the application of N-Me-N-bis(PEG4-acid) , a derivative with two terminal carboxylic acid groups, which are readily reactive with primary amines on biomolecules.

Application 1: Antibody-Drug Conjugate (ADC) Synthesis

N-Me-N-bis(PEG4-acid) can be used as a linker to attach two drug molecules to an antibody, potentially increasing the drug-to-antibody ratio (DAR). The carboxylic acid groups can be activated to react with lysine residues on the antibody surface.

Quantitative Data Summary for ADC Synthesis

The following table summarizes representative quantitative data for the synthesis and characterization of an ADC using a bifunctional PEG linker like N-Me-N-bis(PEG4-acid). Note: These values are illustrative and may require optimization for specific antibodies and drug payloads.

ParameterTypical Value/RangeAnalytical Method
Molar Excess of Linker to Antibody10-20 fold-
Molar Excess of EDC/NHS to Linker1.5-2.0 fold-
Conjugation Reaction Time2-4 hours at RT or overnight at 4°C-
Average Drug-to-Antibody Ratio (DAR)2-4HIC-HPLC, Mass Spectrometry
Percentage of Monomer>95%Size-Exclusion Chromatography (SEC)
In Vitro Plasma Stability (% intact ADC after 7 days)>90%LC-MS
Experimental Protocol: Two-Drug ADC Synthesis

This protocol describes the conjugation of two amine-containing drug molecules to an antibody using N-Me-N-bis(PEG4-acid).

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-Me-N-bis(PEG4-acid)

  • Amine-containing drug payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of N-Me-N-bis(PEG4-acid):

    • Dissolve N-Me-N-bis(PEG4-acid) in an anhydrous organic solvent (e.g., DMSO or DMF).

    • Add a 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature to generate the NHS ester of the linker.

  • Conjugation of Drug to Linker:

    • Add a 2.2-fold molar excess of the amine-containing drug payload to the activated linker solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Activation of Antibody Carboxyl Groups:

    • Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature.

  • Conjugation of Drug-Linker to Antibody:

    • Add the drug-linker conjugate solution to the activated antibody solution. The molar ratio of drug-linker to antibody should be optimized to achieve the desired DAR (a starting point is a 10- to 20-fold molar excess).

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the ADC using Size-Exclusion Chromatography (SEC) to remove excess drug-linker conjugates and other small molecules.

  • Characterization:

    • Determine the average DAR and drug load distribution using Hydrophobic Interaction Chromatography (HIC-HPLC) and Mass Spectrometry.[2][3]

    • Assess the percentage of aggregation using SEC.

    • Confirm the integrity of the ADC using SDS-PAGE.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_activation Linker-Drug Conjugation cluster_antibody_conjugation Antibody Conjugation cluster_purification_characterization Downstream Processing Linker N-Me-N-bis(PEG4-acid) Activated_Linker Activated Linker (di-NHS ester) Linker->Activated_Linker Activation EDC_NHS_1 EDC/NHS EDC_NHS_1->Activated_Linker Drug_Linker Drug-Linker Conjugate Activated_Linker->Drug_Linker Coupling Drug Amine-Drug (2 eq) Drug->Drug_Linker ADC_Crude Crude ADC Drug_Linker->ADC_Crude Antibody Antibody (mAb) Activated_Antibody Activated Antibody Antibody->Activated_Antibody Activation of Lysine Residues EDC_NHS_2 EDC/NHS EDC_NHS_2->Activated_Antibody Activated_Antibody->ADC_Crude Conjugation Purification Purification (SEC) ADC_Crude->Purification Final_ADC Purified ADC Purification->Final_ADC Characterization Characterization (HIC, MS, SEC) Final_ADC->Characterization

Experimental workflow for ADC synthesis using N-Me-N-bis(PEG4-acid).

Application 2: PROTAC Synthesis

In PROTAC (Proteolysis Targeting Chimera) synthesis, N-Me-N-bis(PEG4-acid) can serve as a branched linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The branched nature of the linker allows for the exploration of different spatial orientations of the two ligands, which can be critical for the formation of a stable ternary complex and subsequent target protein degradation. The PEG chains also enhance the solubility and cell permeability of the PROTAC molecule.[4]

Quantitative Data Summary for PROTAC Synthesis

The following table presents typical quantitative data for the synthesis of a PROTAC using a bifunctional PEG linker. Note: These values are illustrative and highly dependent on the specific ligands and reaction conditions.

ParameterTypical Value/RangeAnalytical Method
Coupling ReagentHATU, HOBt-
Molar Excess of Amine-Ligand1.1-1.5 fold-
Reaction Time2-12 hours-
Overall Synthesis Yield30-60%-
Purity>95%RP-HPLC
Ternary Complex Formation (Kd)Nanomolar to MicromolarSPR, ITC
Experimental Protocol: PROTAC Synthesis

This protocol outlines a stepwise approach for synthesizing a PROTAC using N-Me-N-bis(PEG4-acid) by sequentially coupling two different amine-containing ligands.

Materials:

  • N-Me-N-bis(PEG4-acid)

  • Amine-containing E3 Ligase Ligand

  • Amine-containing Target Protein Ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF or DMSO

  • Purification system (e.g., Preparative RP-HPLC)

Procedure:

  • First Amide Coupling:

    • Dissolve N-Me-N-bis(PEG4-acid) (1.0 eq) in anhydrous DMF.

    • Add the amine-containing E3 ligase ligand (1.1 eq).

    • Add DIPEA (3.0 eq) and stir for 5 minutes.

    • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

    • Add the HATU solution dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by LC-MS.

    • Upon completion, purify the mono-substituted linker by preparative RP-HPLC.

  • Second Amide Coupling:

    • Dissolve the purified mono-substituted linker (1.0 eq) in anhydrous DMF.

    • Add the amine-containing target protein ligand (1.1 eq).

    • Add DIPEA (3.0 eq) and stir for 5 minutes.

    • Add HATU (1.2 eq) dissolved in a small amount of anhydrous DMF dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by LC-MS.

  • Purification:

    • Purify the final PROTAC molecule by preparative RP-HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

    • Assess the biological activity through in vitro degradation assays.

PROTAC Synthesis Logical Workflow

PROTAC_Synthesis_Workflow Start N-Me-N-bis(PEG4-acid) Coupling1 First Amide Coupling (HATU, DIPEA) Start->Coupling1 Ligand1 Amine-E3 Ligase Ligand Ligand1->Coupling1 Intermediate Mono-substituted Linker Coupling1->Intermediate Purification1 Purification (RP-HPLC) Intermediate->Purification1 Coupling2 Second Amide Coupling (HATU, DIPEA) Purification1->Coupling2 Ligand2 Amine-Target Protein Ligand Ligand2->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification2 Purification (RP-HPLC) Crude_PROTAC->Purification2 Final_PROTAC Final PROTAC Purification2->Final_PROTAC

Logical workflow for the stepwise synthesis of a PROTAC.

Signaling Pathway and Mechanism of Action

ADC Internalization and Payload Release

ADC_Internalization ADC Antibody-Drug Conjugate (with this compound linker) Binding Binding ADC->Binding Receptor Tumor Cell Surface Receptor Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Fusion Endosome-Lysosome Fusion Endosome->Fusion Lysosome Lysosome Lysosome->Fusion Cleavage Linker Cleavage/ Antibody Degradation Fusion->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Target_Interaction Interaction with Intracellular Target (e.g., DNA, Tubulin) Payload_Release->Target_Interaction Apoptosis Apoptosis Target_Interaction->Apoptosis

Generalized signaling pathway of ADC internalization and payload release.
PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of POI Ubiquitination->Degradation Proteasome 26S Proteasome Proteasome->Degradation Recycling PROTAC and E3 Ligase are Recycled Degradation->Recycling

Mechanism of action for a PROTAC leading to target protein degradation.

References

Application Notes & Protocols: A Step-by-Step Guide for N-Me-N-bis-PEG4 Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the functionalization of target molecules with the N-Me-N-bis-PEG4 linker. This bifunctional polyethylene glycol (PEG) linker is commonly utilized in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), to improve solubility, optimize pharmacokinetic properties, and provide a flexible connection between two moieties.

Introduction to this compound Functionalization

The this compound moiety is a hydrophilic linker that consists of a central methylated nitrogen atom attached to two polyethylene glycol chains, each containing four ethylene glycol units. The terminal ends of these PEG chains are typically functionalized with reactive groups (e.g., carboxylic acid, amine, azide, alkyne) to enable covalent conjugation to target molecules.

Key Advantages of this compound Linkers:

  • Enhanced Solubility: The hydrophilic nature of the PEG chains can significantly improve the aqueous solubility of hydrophobic molecules.

  • Improved Pharmacokinetics: PEGylation can increase the in vivo half-life of therapeutics by reducing renal clearance and protecting against enzymatic degradation.

  • Flexible Spacer: The length and flexibility of the bis-PEG4 arms provide spatial separation between conjugated molecules, which can be critical for maintaining their biological activity.

  • Reduced Aggregation: The linker can help to prevent the aggregation of proteins and other biomolecules.

Below is a diagram illustrating the general workflow for this compound functionalization.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis cluster_3 Final Product A Target Molecule (e.g., Protein, Small Molecule) C Reaction Setup (Solvent, pH, Temperature) A->C B This compound Linker (with reactive group) B->C D Incubation C->D E Purification (e.g., HPLC, SEC) D->E F Characterization (e.g., MS, NMR, SDS-PAGE) E->F G Functionalized Molecule F->G

Figure 1: General workflow for this compound functionalization.

Experimental Protocols

This section details the methodologies for the functionalization of a target molecule with an this compound linker. The following protocol is a general guideline and may require optimization based on the specific properties of the target molecule and the reactive groups on the linker.

Materials and Reagents
  • Target molecule (e.g., protein, peptide, or small molecule with a reactive handle)

  • This compound-acid (or other functionalized linker)

  • Coupling agents (e.g., HATU, HBTU, EDC/NHS)

  • Organic solvents (e.g., DMF, DMSO)

  • Bases (e.g., DIPEA, triethylamine)

  • Reaction buffers (e.g., PBS, HEPES)

  • Purification columns and instrumentation (e.g., HPLC, FPLC)

  • Analytical instrumentation (e.g., Mass Spectrometer, NMR)

Step-by-Step Protocol for Amide Bond Formation

This protocol describes the conjugation of an this compound-acid linker to a primary amine on a target molecule.

1. Activation of the Carboxylic Acid on the Linker:

  • Dissolve this compound-acid (1.2 equivalents) and a coupling agent such as HATU (1.2 equivalents) in anhydrous DMF.
  • Add DIPEA (2.5 equivalents) to the solution.
  • Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

2. Conjugation to the Target Molecule:

  • Dissolve the amine-containing target molecule (1 equivalent) in an appropriate solvent (e.g., DMF for small molecules, PBS pH 7.4 for proteins).
  • Add the activated linker solution dropwise to the target molecule solution while stirring.
  • Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS or HPLC.

3. Quenching the Reaction:

  • Once the reaction is complete, quench any remaining active ester by adding a small amount of an amine-containing buffer (e.g., Tris buffer) or water.

4. Purification of the Conjugate:

  • The crude reaction mixture can be purified using an appropriate chromatographic technique:
  • For small molecules: Reverse-phase HPLC (RP-HPLC) is commonly used.
  • For proteins: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) may be suitable.

5. Characterization of the Final Product:

  • Confirm the identity and purity of the functionalized molecule using:
  • Mass Spectrometry (MS): To verify the molecular weight of the conjugate.
  • Nuclear Magnetic Resonance (NMR): For structural elucidation of small molecule conjugates.
  • SDS-PAGE: To visualize the increase in molecular weight for protein conjugates.

The chemical reaction scheme is depicted in the diagram below.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Linker This compound-COOH Reaction + Linker->Reaction Target Target-NH2 Target->Reaction Coupling HATU / DIPEA Coupling->Reaction Product Target-NH-CO-N-Me-N-bis-PEG4 Reaction->Product

Figure 2: Reaction scheme for amide bond formation.

Data Presentation

The following table summarizes typical quantitative data obtained during the functionalization and purification process.

ParameterTypical ValueMethod of Analysis
Reaction Conversion > 90%LC-MS
Purification Yield 50 - 80%Mass balance
Final Purity > 95%HPLC
Molecular Weight (Observed) Matches TheoreticalESI-MS
Degree of Labeling (for Proteins) 1 - 4 linkers/proteinMass Spectrometry

Applications in Drug Development

This compound functionalization is a key strategy in the design of various therapeutic modalities.

PROTACs

In PROTACs, this linker connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. The this compound linker provides the necessary flexibility and spacing to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The signaling pathway for PROTAC-mediated protein degradation is illustrated below.

G Target Target Protein Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 3: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugates (ADCs)

In ADCs, the this compound linker can be used to attach a potent cytotoxic drug to a monoclonal antibody that targets a specific tumor antigen. The linker's properties can improve the ADC's solubility and stability, and upon internalization into the target cancer cell, the linker can be designed to be cleaved, releasing the cytotoxic payload.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Reaction Yield - Incomplete activation of the linker- Inactive target molecule- Suboptimal reaction conditions (pH, temp)- Use fresh coupling reagents- Verify the reactivity of the target molecule- Optimize reaction pH and temperature
Multiple Products - Reaction with multiple sites on the target molecule- Side reactions- Use a target molecule with a single reactive site or use protecting groups- Adjust reaction conditions
Poor Solubility - Aggregation of the conjugate- Increase the PEG chain length- Optimize buffer conditions
Difficulty in Purification - Similar properties of product and starting materials- Use a different chromatography technique- Introduce a purification tag

Application Notes and Protocols for the Conjugation of N-Me-N-bis-PEG4-dicarboxylic acid to Primary Amines using EDC/NHS Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development to enhance the therapeutic properties of molecules, including proteins, peptides, and small drugs.[1] The covalent attachment of PEG chains can improve a molecule's solubility, stability, and pharmacokinetic profile by increasing its hydrodynamic size.[1][2] This modification can lead to reduced renal clearance, prolonged circulation half-life, and decreased immunogenicity.[3][4]

This document provides detailed application notes and protocols for the reaction of a specific branched PEG linker, N-Methyl-N,N-bis(4-pegylated-carboxylic acid) (N-Me-N-bis-PEG4-dicarboxylic acid), with primary amine-containing molecules using the carbodiimide crosslinker chemistry mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This branched PEG linker offers the potential to conjugate two primary amine-containing molecules, leading to the formation of dimeric conjugates or allowing for the attachment of multiple functionalities.

Reaction Principle

The conjugation of this compound-dicarboxylic acid to a primary amine is typically achieved through a two-step, one-pot reaction. First, the carboxylic acid groups of the PEG linker are activated by EDC in the presence of NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable amine-reactive NHS ester. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[5] The second step involves the nucleophilic attack of the primary amine on the NHS ester, forming a stable amide bond. This coupling reaction is most efficient at a physiological to slightly basic pH (7.2-8.5).[6]

Quantitative Data Summary

The following tables provide an example of the quantitative data that should be collected and analyzed during the optimization and characterization of the conjugation reaction.

Table 1: Reaction Conditions and Yield

ParameterCondition 1Condition 2Condition 3
Molar Ratio (PEG:Amine:EDC:NHS)1 : 2.2 : 4 : 81 : 2.2 : 6 : 121 : 2.2 : 8 : 16
Activation pH5.55.55.5
Coupling pH7.47.47.4
Reaction Time (hours)444
Yield (%) 657885

Table 2: Product Purity and Characterization

Analysis MethodResult (Condition 3)
Purity by RP-HPLC (%) >95%
Molecular Weight (by Mass Spec.) Expected: [Calculated MW] Da, Observed: [Observed MW] Da
¹H NMR Peaks corresponding to both PEG and amine-containing molecule

Experimental Protocols

Materials
  • This compound-dicarboxylic acid

  • Amine-containing molecule (e.g., peptide, small molecule drug)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.5

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: Size-Exclusion Chromatography (SEC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Protocol 1: EDC/NHS Coupling in Aqueous Buffer

This protocol is suitable for water-soluble amine-containing molecules.

  • Reagent Preparation:

    • Dissolve this compound-dicarboxylic acid in Activation Buffer to a final concentration of 10 mM.

    • Dissolve the primary amine-containing molecule in Coupling Buffer to a final concentration of 25 mM.

    • Immediately before use, prepare fresh solutions of EDC (80 mM) and NHS (160 mM) in anhydrous DMF or DMSO.

  • Activation of this compound-dicarboxylic acid:

    • In a reaction vessel, combine 1 mL of the this compound-dicarboxylic acid solution with the freshly prepared EDC and NHS solutions.

    • The final molar ratio should be approximately 1:8:16 (PEG linker:EDC:NHS).

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to the Primary Amine:

    • Adjust the pH of the activated PEG linker solution to 7.4 by adding Coupling Buffer.

    • Immediately add 1 mL of the primary amine-containing molecule solution to the activated PEG linker. The final molar ratio of PEG linker to amine should be approximately 1:2.2.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the resulting conjugate using Size-Exclusion Chromatography (SEC) to remove unreacted PEG linker, amine molecule, and reaction byproducts.[]

    • Alternatively, for smaller molecules, RP-HPLC can be employed for purification.[]

    • Monitor the elution profile by UV absorbance at an appropriate wavelength for the amine-containing molecule.

    • Collect and pool the fractions containing the purified conjugate.

  • Characterization:

    • Confirm the identity and purity of the conjugate using analytical RP-HPLC and Mass Spectrometry.

    • Characterize the structure of the conjugate by ¹H NMR spectroscopy.[8]

Protocol 2: EDC/NHS Coupling in Organic Solvent

This protocol is suitable for amine-containing molecules that are not soluble in aqueous buffers.

  • Reagent Preparation:

    • Dissolve this compound-dicarboxylic acid (1 equivalent) and the primary amine-containing molecule (2.2 equivalents) in anhydrous DMF or DMSO.

    • Prepare fresh solutions of EDC (4 equivalents) and NHS (8 equivalents) in anhydrous DMF or DMSO.

  • Reaction:

    • To the solution of the PEG linker and amine, add the EDC and NHS solutions.

    • If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (4-5 equivalents) to the reaction mixture.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an appropriate solvent and wash with water or brine to remove water-soluble byproducts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative RP-HPLC.[9]

  • Characterization:

    • Characterize the purified conjugate by analytical RP-HPLC, Mass Spectrometry, and ¹H NMR.

Visualizations

Reaction_Workflow cluster_activation Activation Step (pH 5.5) cluster_coupling Coupling Step (pH 7.4) cluster_purification Purification PEG_acid This compound -dicarboxylic acid Activated_PEG Activated PEG-NHS Ester PEG_acid->Activated_PEG 15-30 min, RT EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Conjugate PEGylated Conjugate Activated_PEG->Conjugate 2-4 h, RT Primary_Amine Primary Amine (R-NH2) Primary_Amine->Conjugate Purification SEC or RP-HPLC Conjugate->Purification

Caption: Experimental workflow for the two-step EDC/NHS mediated conjugation.

Signaling_Pathway cluster_drug Unmodified Drug cluster_peg_drug PEGylated Drug Drug Drug Molecule Target Target Receptor Drug->Target Binding Degradation Low Bioavailability Drug->Degradation Rapid Degradation & Renal Clearance Therapeutic_Effect_1 Therapeutic Effect Target->Therapeutic_Effect_1 PEG_Drug This compound Conjugated Drug PEG_Target Target Receptor PEG_Drug->PEG_Target Binding Circulation Increased Bioavailability & Prolonged Half-life PEG_Drug->Circulation Reduced Degradation & Renal Clearance Therapeutic_Effect_2 Enhanced Therapeutic Effect PEG_Target->Therapeutic_Effect_2

References

Application Notes and Protocols for the Synthesis of PROTAC Molecules Using PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[3][6]

Polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their ability to impart hydrophilicity, which can enhance the solubility and drug-like properties of often large and lipophilic PROTAC molecules.[7][8] The flexibility and variable length of PEG chains also allow for precise optimization of the distance and orientation between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[6][9]

These application notes provide a comprehensive guide to the synthesis and evaluation of PROTACs utilizing PEG-based linkers, including detailed experimental protocols and data presentation guidelines.

Signaling Pathway: PROTAC Mechanism of Action

PROTACs operate by hijacking the cell's native ubiquitin-proteasome system (UPS). The process begins with the PROTAC molecule simultaneously binding to the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[1][10] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, catalyzed by the recruited E3 ligase.[11] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1][2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Development

The development of a novel PROTAC is a multi-step process that begins with design and synthesis, followed by a series of in vitro and cellular assays to evaluate its efficacy and properties. This iterative process allows for the optimization of the PROTAC's structure, particularly the linker, to achieve desired potency and selectivity.[12][13]

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation Design PROTAC Design (Ligand Selection, Linker Choice) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Binding_Assay Binary & Ternary Complex Binding Assays (FP, SPR, ITC) Purification->Binding_Assay Degradation_Assay Cellular Degradation Assay (Western Blot, NanoBRET) Binding_Assay->Degradation_Assay Functional_Assay Downstream Functional Assays Degradation_Assay->Functional_Assay DMPK DMPK & Stability Assays Degradation_Assay->DMPK Optimization Optimization Functional_Assay->Optimization Iterative Optimization DMPK->Optimization Optimization->Design

Caption: General workflow for PROTAC development.

Data Presentation: Impact of PEG Linker Length on PROTAC Activity

The length and composition of the PEG linker are critical parameters that must be optimized for each PROTAC system.[6] The following tables summarize representative quantitative data illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

Table 1: Physicochemical Properties of PROTACs with Varying PEG Linker Lengths

PROTAC IDLinker (n = PEG units)Molecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC-PEG22850.44.2150.6
PROTAC-PEG33894.54.0160.2
PROTAC-PEG44938.63.8169.8
PROTAC-PEG55982.73.6179.4

Note: Data is illustrative and compiled from various sources in the literature.[3]

Table 2: Biological Activity of PROTACs with Varying PEG Linker Lengths

PROTAC IDLinker (n = PEG units)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-PEG2212075
PROTAC-PEG332595
PROTAC-PEG445090
PROTAC-PEG5525060

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are cell-line dependent and illustrative.[6]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a PEG Linker via "Click Chemistry"

This protocol describes a modular approach for synthesizing a PROTAC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This method is highly efficient and allows for the rapid generation of a library of PROTACs with varying linker lengths.[6]

Materials:

  • Azide-functionalized E3 ligase ligand

  • Alkyne-functionalized POI ligand with a PEG linker (e.g., PEG-alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Solvent (e.g., DMSO/water mixture)

  • Purification supplies (e.g., HPLC system, columns)

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-functionalized E3 ligase ligand (1 equivalent) in the chosen solvent system.

    • Dissolve the alkyne-functionalized POI ligand with the PEG linker (1.1 equivalents) in the same solvent system.

  • Click Reaction:

    • To the stirred solution of the azide and alkyne, add sodium ascorbate (0.5 equivalents) followed by copper(II) sulfate (0.1 equivalents).

    • Stir the reaction mixture at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.

  • Quenching and Work-up:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

  • Characterization:

    • Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.[14]

Protocol 2: In Vitro Ternary Complex Formation Assay (Fluorescence Polarization)

This assay measures the formation of the ternary complex by detecting changes in the fluorescence polarization (FP) of a fluorescently labeled ligand.[15]

Materials:

  • Fluorescently labeled ligand for either the POI or E3 ligase

  • Purified POI protein

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • Synthesized PROTAC

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well black plates

  • Plate reader with FP capabilities

Procedure:

  • Preparation:

    • Prepare a solution of the fluorescently labeled ligand at a constant concentration in the assay buffer.

    • Prepare a serial dilution of the PROTAC.

    • Prepare solutions of the POI and E3 ligase at a fixed concentration.

  • Assay Setup:

    • Add the fluorescently labeled ligand to all wells of the 384-well plate.

    • Add the serially diluted PROTAC to the appropriate wells.

    • Add the "partner" protein (the one that doesn't bind the fluorescent ligand) to all wells.

    • Initiate the binding reaction by adding the "target" protein (the one that binds the fluorescent ligand).

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization on a plate reader.

  • Data Analysis:

    • Plot the FP signal against the PROTAC concentration and fit the data to a suitable binding model to determine the ternary complex formation affinity.

Protocol 3: Cellular Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the POI

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (and a DMSO control) for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with cold PBS and then lyse them with lysis buffer.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and then incubate with the primary antibody for the POI.

    • Wash and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI signal to the loading control signal.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.

Protocol 4: In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a PROTAC to metabolism by liver enzymes, which is a critical parameter for its pharmacokinetic properties.[16]

Materials:

  • Synthesized PROTAC

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Pre-warm a mixture of HLM and phosphate buffer at 37°C.

    • Add the PROTAC to the mixture.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching:

    • Immediately stop the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Preparation:

    • Centrifuge the samples to precipitate the proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining amount of the parent PROTAC at each time point by LC-MS/MS.

  • Data Analysis:

    • Plot the percentage of remaining PROTAC against time to determine the metabolic half-life.

Conclusion

PEG linkers are powerful tools in the design of effective PROTACs, offering a means to improve physicochemical properties and optimize the geometry of the ternary complex for efficient protein degradation.[3][7] The systematic synthesis and evaluation of PROTACs with varying PEG linker lengths, using the protocols outlined in these application notes, will enable researchers to rationally design next-generation protein degraders with enhanced potency, selectivity, and therapeutic potential. As our understanding of the complex interplay between the linker, POI, and E3 ligase deepens, so too will our ability to create highly effective and precisely targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-Me-N-bis-PEG4 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting conjugation reactions involving N-Me-N-bis-PEG4 linkers. Here you will find answers to frequently asked questions and detailed guides to overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is an this compound linker and what are its advantages?

An this compound linker is a branched polyethylene glycol (PEG) derivative. Its core structure features a methylated tertiary amine from which two PEG4 arms extend. This branched architecture offers several advantages in bioconjugation:

  • Increased Hydrophilicity: The PEG chains enhance the water solubility of the linker and the resulting conjugate, which can be beneficial when working with hydrophobic molecules.[1][][3][4]

  • Reduced Steric Hindrance: The flexible PEG arms can help to minimize steric hindrance between the conjugated molecules, potentially preserving their biological activity.

  • Bifunctionality: The two PEG arms can be functionalized with the same or different reactive groups, allowing for the attachment of multiple molecules. This is particularly useful in applications like antibody-drug conjugates (ADCs) to increase the drug-to-antibody ratio (DAR).[1]

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is known to improve the pharmacokinetic properties of therapeutic agents by increasing their stability and circulation time.[1][3][5]

Q2: I am observing low conjugation yield. What are the potential causes and how can I improve it?

Low conjugation yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions for Low Yield

Potential CauseRecommended Solution
Suboptimal Reaction pH For reactions involving NHS esters, maintain a pH between 7.2 and 8.5 to ensure the primary amine is deprotonated and reactive, while minimizing hydrolysis of the NHS ester.[] For maleimide-thiol conjugations, a pH range of 6.5-7.5 is optimal.
Hydrolysis of Reactive Groups If using an NHS ester-functionalized linker, be aware that it is susceptible to hydrolysis, especially at higher pH. Prepare the NHS ester solution immediately before use and avoid storing it.[7][8]
Inactive Biomolecule/Linker Ensure the biomolecule and the this compound linker have been stored correctly (typically at -20°C with desiccant for reactive linkers) to prevent degradation.[9][10] Perform quality control checks on your starting materials if possible.
Incorrect Stoichiometry The molar ratio of the linker to the biomolecule is critical. A 10 to 20-fold molar excess of the linker over the protein is a common starting point for NHS ester reactions.[8][11] This may need to be optimized for your specific system.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with NHS esters. Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffers.[8]
Steric Hindrance The conjugation site on your biomolecule might be sterically hindered. Consider using a longer PEG linker if available, or explore different conjugation strategies targeting other functional groups.[12]

To systematically troubleshoot low yield, it is helpful to follow a logical workflow.

G Troubleshooting Low Conjugation Yield start Low Conjugation Yield Observed check_ph Verify Reaction pH start->check_ph check_reagents Assess Reagent Stability (Linker & Biomolecule) check_ph->check_reagents Correct adjust_ph Adjust pH to Optimal Range (e.g., 7.2-8.5 for NHS esters) check_ph->adjust_ph Incorrect check_stoichiometry Optimize Molar Ratio check_reagents->check_stoichiometry Stable new_reagents Use Fresh/Newly Prepared Reagents check_reagents->new_reagents Degraded check_buffer Check for Competing Nucleophiles in Buffer check_stoichiometry->check_buffer Optimal adjust_ratio Perform Titration of Linker Concentration check_stoichiometry->adjust_ratio Suboptimal change_buffer Switch to a Non-Amine Containing Buffer (e.g., PBS) check_buffer->change_buffer Present success Improved Yield check_buffer->success Absent adjust_ph->success new_reagents->success adjust_ratio->success change_buffer->success

A decision-making workflow for troubleshooting low conjugation yield.

Q3: My purified product shows multiple species or aggregation. What could be the cause and how can I resolve this?

The presence of multiple species or aggregation in the final product can be due to several factors related to the reaction and purification steps.

Troubleshooting Product Heterogeneity and Aggregation

ProblemPotential CauseRecommended Solution
Multiple Conjugated Species Multiple reactive sites on the biomolecule: Proteins often have multiple lysine residues that can react with NHS esters, leading to a heterogeneous mixture of conjugates with varying degrees of PEGylation.If a specific conjugation site is desired, consider site-specific conjugation strategies. This may involve protein engineering to introduce a unique reactive handle (e.g., a cysteine residue for maleimide chemistry) or using enzymes like transglutaminase.[12]
Aggregation Hydrophobicity of the conjugate: If the molecule being conjugated is highly hydrophobic, the resulting conjugate may be prone to aggregation, even with the hydrophilic PEG linker.Optimize the reaction concentration; lower concentrations can sometimes reduce aggregation. Ensure the final concentration of any organic solvent (like DMSO or DMF used to dissolve the linker) is low (typically <10%).[1] Consider using a longer PEG linker to further enhance solubility.
Purification Issues Inefficient removal of unreacted species: The purification method may not be adequately separating the desired conjugate from unreacted biomolecule, excess linker, or hydrolyzed linker.Size exclusion chromatography (SEC) is often effective for removing excess small molecule linkers. Ion exchange chromatography (IEX) can be used to separate proteins based on the degree of PEGylation, as the PEG chains can shield the protein's surface charges. Hydrophobic interaction chromatography (HIC) can also be a useful separation technique.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound linkers.

Protocol 1: General Procedure for Conjugating an this compound-NHS Ester to a Protein

This protocol outlines the steps for conjugating a protein with an this compound linker functionalized with two N-hydroxysuccinimide (NHS) esters.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound-di-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., size exclusion chromatography column)

Procedure:

  • Protein Preparation:

    • Ensure your protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into a suitable buffer like PBS.

  • NHS Ester-Linker Solution Preparation:

    • Immediately before use, dissolve the this compound-di-NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mM. Do not store the reconstituted linker as the NHS ester is prone to hydrolysis.[8]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved NHS ester-linker to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may vary depending on the specific protein and linker.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from unreacted linker and byproducts using a desalting column or size exclusion chromatography.

    • Analyze the purified conjugate using appropriate methods (e.g., SDS-PAGE, mass spectrometry) to confirm successful conjugation and assess purity.

Visualizing the Experimental Workflow

G Workflow for Protein Conjugation with this compound-NHS Ester prep_protein 1. Prepare Protein in Amine-Free Buffer conjugation 3. Mix Protein and Linker (Incubate 30-60 min RT) prep_protein->conjugation prep_linker 2. Prepare Fresh Linker Solution (in DMSO/DMF) prep_linker->conjugation quenching 4. Quench Reaction (e.g., with Tris buffer) conjugation->quenching purification 5. Purify Conjugate (e.g., SEC) quenching->purification analysis 6. Analyze Product (SDS-PAGE, MS) purification->analysis

A step-by-step workflow for the conjugation of a protein with an this compound-NHS ester.

Data Presentation

Table 1: Recommended Reaction Conditions for Common this compound Chemistries

Linker Functional GroupTarget Functional GroupRecommended pHRecommended BuffersMolar Excess of Linker (Typical)
NHS EsterPrimary Amine (-NH2)7.2 - 8.5[]PBS, HEPES, Borate10 - 20 fold[8][11]
MaleimideThiol (-SH)6.5 - 7.5PBS, HEPES5 - 15 fold
Carboxylic Acid (-COOH)Primary Amine (-NH2)4.5 - 6.0 (activation), 7.0-8.0 (coupling)MES (activation), PBS (coupling)1.2 - 2.0 fold (with EDC/NHS)

Table 2: Hydrolysis Half-life of NHS Esters at Different pH Values

pHTemperatureHalf-life
7.00°C4 - 5 hours[7]
8.64°C10 minutes[7]

This data highlights the importance of pH control and prompt use of NHS ester solutions to maximize conjugation efficiency.

References

Technical Support Center: Optimizing N-Me-N-bis-PEG4 Linker for PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of N-Me-N-bis-PEG4 for enhancing Proteolysis Targeting Chimera (PROTAC) efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of two ligands connected by a linker. One ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker's primary role is to connect these two ligands, facilitating the formation of a stable ternary complex between the target protein and the E3 ligase. This proximity is crucial for the subsequent ubiquitination and proteasomal degradation of the target protein.

Q2: Why is linker length a critical parameter for PROTAC efficacy?

Linker length is a crucial determinant of PROTAC efficacy. An optimal linker length is necessary to achieve the proper spatial orientation and distance between the target protein and the E3 ligase for efficient ternary complex formation. If the linker is too short, it may cause steric hindrance, preventing the formation of a productive ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination. Therefore, fine-tuning the linker length is a critical step in PROTAC design.

Q3: What are the advantages of using a PEG-based linker like this compound?

Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length. These properties can improve the solubility and cell permeability of the PROTAC molecule. The flexibility of PEG linkers can also be advantageous in allowing the PROTAC to adopt a suitable conformation for the formation of a productive ternary complex.

Q4: How does linker composition, beyond length, affect PROTAC performance?

Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can improve solubility, while more rigid structures, such as piperazine or triazole rings, can enhance conformational stability and may lead to a more productive ternary complex. The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.

Q5: What is the "hook effect" in the context of PROTACs?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can form binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation. Mitigating the hook effect often involves careful dose-response studies and optimizing the PROTAC's properties to enhance the cooperativity of ternary complex formation.

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe significant degradation of the target protein.

This is a common challenge in PROTAC development. Several factors could be contributing to this issue:

  • Suboptimal Linker Length: Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.

  • Poor Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular targets.

  • Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps, resulting in intracellular concentrations that are too low to induce degradation.

  • Non-productive Ternary Complex: A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.

Solutions:

  • Synthesize a library of PROTACs with varying linker lengths. This is the most direct way to address the issue of suboptimal linker length. Even small changes in linker length can have a significant impact on degradation efficacy.

  • Evaluate ternary complex formation directly. Use biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or co-immunoprecipitation to assess the formation and stability of the ternary complex. This can provide insights into the cooperativity of your system.

  • Modify the linker composition. Introducing more rigid or flexible elements into the linker can alter the conformational dynamics and potentially lead to a more productive ternary complex.

  • Assess cell permeability and efflux. Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.

Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.

The hook effect can be a major obstacle in developing potent PROTACs. Here are some strategies to address it:

  • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations, thus mitigating the hook effect. This can be achieved by optimizing the linker to

Addressing solubility issues with N-Me-N-bis-PEG4 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Me-N-bis-PEG4 and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility issues and to offer troubleshooting advice for experiments involving this versatile PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a branched, polyethylene glycol (PEG)-based linker. The "N-Me" indicates a methyl group on the nitrogen atom, and "bis-PEG4" refers to two polyethylene glycol chains, each with four ethylene glycol repeat units. These linkers are primarily used in bioconjugation, serving as a flexible spacer to connect two or more molecules. A key application is in the synthesis of complex biomolecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1] The PEG4 spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugate.[2]

Q2: What is the expected solubility of this compound in aqueous solutions?

Q3: I am observing precipitation when I add this compound to my aqueous buffer. What could be the cause?

Several factors could contribute to precipitation:

  • Concentration: You may be exceeding the solubility limit of the compound in your specific buffer system.

  • Buffer Composition: The presence of certain salts or other components in your buffer could decrease the solubility of the PEG linker.

  • pH: The pH of the solution can influence the charge and, consequently, the solubility of molecules, especially if the this compound derivative contains ionizable groups like carboxylic acids or amines.

  • Temperature: Solubility of most solids in liquids increases with temperature. Working at a low temperature might reduce solubility.

  • Purity of the Compound: Impurities in the this compound reagent could lead to insolubility.

Q4: Are there any specific buffer components I should avoid when working with this compound derivatives that have reactive functionalities?

Yes. If your this compound derivative is functionalized with amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters, you must avoid buffers containing primary amines, like Tris or glycine.[10] These buffer components will compete with your target molecule for reaction with the NHS ester, leading to low conjugation efficiency.[10] For such applications, non-amine-containing buffers like phosphate-buffered saline (PBS), carbonate/bicarbonate, or borate buffers are recommended.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Difficulty Dissolving this compound in Aqueous Buffer High concentration of the linker.Try dissolving a smaller amount of the compound or increasing the volume of the buffer.
Low temperature of the solution.Gently warm the solution. For most PEG compounds, solubility increases with temperature.
Inappropriate buffer conditions.Test solubility in different buffers (e.g., PBS, MES, HEPES) and at various pH levels.
Compound has low aqueous solubility despite the PEG spacer.Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and add it dropwise to your aqueous buffer while vortexing.[10] Ensure the final concentration of the organic solvent is low enough not to affect your experiment.
Precipitation Observed During Bioconjugation Reaction The final conjugate is less soluble than the starting materials.The hydrophilic PEG linker is designed to improve the solubility of the conjugate.[2] However, if you are conjugating a very hydrophobic molecule, the resulting conjugate may still have limited aqueous solubility. Consider using a longer PEG linker if insolubility persists.
Over-crosslinking or polymerization.If you are using a homobifunctional this compound derivative, it might be crosslinking multiple target molecules, leading to aggregation and precipitation. Optimize the molar ratio of the linker to your target molecule.
Protein instability.The reaction conditions (e.g., pH, temperature, presence of organic solvent) might be causing your protein to denature and precipitate. Ensure your protein is stable under the chosen conjugation conditions.
Low Yield of Conjugated Product Hydrolysis of reactive groups (e.g., NHS esters).NHS esters are susceptible to hydrolysis in aqueous solutions. Prepare stock solutions of the linker in anhydrous DMSO or DMF and add it to the reaction mixture immediately.[10] Perform the reaction at a neutral to slightly acidic pH to minimize hydrolysis.
Incompatible buffer components.As mentioned in the FAQs, avoid buffers with primary amines when using amine-reactive linkers.[10]
Suboptimal reaction conditions.Optimize the pH, temperature, and reaction time for your specific conjugation chemistry.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound Derivatives

  • For Direct Dissolution in Aqueous Buffer:

    • Weigh the desired amount of this compound.

    • Add your aqueous buffer of choice (e.g., PBS, pH 7.4) to the desired final concentration.

    • Vortex or sonicate briefly to aid dissolution. Gentle warming may be applied if necessary.

  • For Preparing a Concentrated Stock Solution:

    • Most PEG reagents are low-melting solids that can be difficult to weigh and dispense. To facilitate handling, it is recommended to prepare a stock solution.[10]

    • Dissolve the this compound derivative in a minimal amount of anhydrous, water-miscible organic solvent such as DMSO or DMF.[10]

    • Store the unused stock solution at -20°C under an inert gas (e.g., argon or nitrogen) to prevent moisture contamination and hydrolysis of reactive groups.[10]

    • When ready to use, equilibrate the vial to room temperature before opening to avoid moisture condensation.[10]

    • Add the required volume of the stock solution to your aqueous reaction mixture. It is crucial to ensure that the final concentration of the organic solvent is compatible with your experimental system (typically <10% v/v).

Visualizations

experimental_workflow Experimental Workflow: ADC Synthesis using a Heterobifunctional this compound Linker cluster_step1 Step 1: Linker Activation and Conjugation to Drug cluster_step2 Step 2: Antibody Modification cluster_step3 Step 3: Final Conjugation cluster_step4 Step 4: Purification and Analysis linker N-Me-N-bis(PEG4-acid) edc_nhs EDC/NHS Activation linker->edc_nhs Activate Carboxyl Groups drug Amine-containing Drug activated_linker Activated Linker-Drug Conjugate drug->activated_linker edc_nhs->activated_linker React with Drug final_conjugation Conjugation Reaction activated_linker->final_conjugation antibody Monoclonal Antibody reducing_agent Reducing Agent (e.g., TCEP) antibody->reducing_agent Reduce Disulfide Bonds reduced_antibody Reduced Antibody with Free Thiols reducing_agent->reduced_antibody reduced_antibody->final_conjugation adc Antibody-Drug Conjugate (ADC) final_conjugation->adc Formation of stable bond purification Purification (e.g., SEC) adc->purification analysis Analysis (e.g., DAR, Purity) purification->analysis

Caption: Workflow for ADC synthesis using this compound.

logical_relationship Troubleshooting Logic for Solubility Issues start Precipitate Observed with this compound in Aqueous Solution check_concentration Is the concentration high? start->check_concentration reduce_concentration Reduce concentration or increase buffer volume. check_concentration->reduce_concentration Yes check_buffer Is the buffer appropriate (pH, salts)? check_concentration->check_buffer No success Solubility Issue Resolved reduce_concentration->success change_buffer Optimize buffer composition and pH. check_buffer->change_buffer No check_temp Is the solution cold? check_buffer->check_temp Yes change_buffer->success warm_solution Gently warm the solution. check_temp->warm_solution Yes use_cosolvent Prepare a stock solution in DMSO/DMF and add to the aqueous buffer. check_temp->use_cosolvent No warm_solution->success use_cosolvent->success

Caption: Troubleshooting logic for this compound solubility.

References

Technical Support Center: Optimizing N-Me-N-bis-PEG4 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Me-N-bis-PEG4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: this compound is typically synthesized through two primary routes:

  • Reductive Amination: This involves the reaction of methylamine with two equivalents of a PEG4-aldehyde derivative in the presence of a reducing agent. This method is often preferred due to its high selectivity and milder reaction conditions.

  • N-Alkylation: This route consists of the reaction of methylamine with two equivalents of a PEG4 derivative containing a good leaving group, such as a tosylate or a halide (e.g., bromide or iodide). Careful control of stoichiometry and reaction conditions is crucial to prevent over-alkylation.

Q2: What are the critical parameters influencing the yield of the N-alkylation reaction?

A2: The yield of the N-alkylation of methylamine with PEG4-tosylate or PEG4-halide is highly dependent on several factors:

  • Stoichiometry: A slight excess of the PEGylating agent can drive the reaction to completion, but a large excess can lead to the formation of quaternary ammonium salts.

  • Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions.

  • Solvent: Aprotic polar solvents like DMF or DMSO are commonly used to dissolve the reactants and facilitate the reaction.

  • Base: A non-nucleophilic base is often used to neutralize the acid formed during the reaction and to deprotonate the methylamine, increasing its nucleophilicity.

Q3: How can I minimize the formation of mono-PEGylated and quaternary ammonium byproducts?

A3: Minimizing byproducts is key to improving the yield of the desired this compound.

  • To reduce mono-PEGylated product: Ensure the molar ratio of the PEGylating agent to methylamine is at least 2:1. Running the reaction at a higher concentration can also favor the formation of the di-substituted product.

  • To avoid quaternary ammonium salt formation: Avoid a large excess of the PEGylating agent and monitor the reaction progress closely to stop it once the desired product is maximized. Using a sterically hindered base can also help to mitigate this side reaction.

Q4: What are the best methods for purifying crude this compound?

A4: The purification of PEGylated compounds can be challenging due to their polarity and potential for streaking on silica gel.

  • Column Chromatography: This is the most common method. Using a modified stationary phase, such as amine-functionalized silica, can significantly improve separation and reduce tailing.[1] A gradient elution with a solvent system like dichloromethane/methanol or chloroform/methanol with a small amount of a basic modifier (e.g., triethylamine) is often effective.

  • Preparative HPLC: Reverse-phase HPLC (RP-HPLC) can provide high-resolution separation, especially for removing closely related impurities. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Liquid-Liquid Extraction: This can be used as an initial purification step to remove water-soluble impurities or unreacted starting materials.

Q5: How can I effectively monitor the reaction progress?

A5: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction. For TLC analysis of these polar compounds, a mobile phase of dichloromethane/methanol or chloroform/methanol is typically used. Staining with an appropriate agent, such as potassium permanganate or iodine, is necessary for visualization as PEG compounds are often not UV-active. HPLC provides a more quantitative assessment of the reaction mixture composition over time.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient activation of the PEG derivative. - Formation of side products (mono-PEGylated, quaternary salt).- Increase reaction time and monitor by TLC/HPLC. - Optimize temperature; a moderate increase may improve the rate. - Ensure the leaving group on the PEG chain is sufficiently reactive (e.g., iodide > bromide > tosylate). - Carefully control stoichiometry (slight excess of PEG reagent) and reaction time.
Presence of a Significant Amount of Mono-PEGylated Impurity - Insufficient amount of PEGylating agent. - Low reaction concentration.- Use a molar ratio of PEG reagent to methylamine of at least 2.1:1. - Increase the concentration of the reactants in the solvent.
Formation of Quaternary Ammonium Salt - Large excess of the PEGylating agent. - Prolonged reaction time.- Use a molar excess of the PEGylating agent no greater than 2.5 equivalents. - Monitor the reaction closely and quench it once the formation of the desired product plateaus.
Difficulty in Purifying the Product by Column Chromatography (Streaking/Tailing) - Strong interaction of the amine product with the acidic silica gel. - Inappropriate solvent system.- Use amine-functionalized silica gel for the stationary phase.[1] - Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the eluent. - Consider using a different solvent system, such as a mixture of ethanol and isopropanol in chloroform.[2]
Product is a Viscous Oil and Difficult to Handle - This is a common physical property of many oligoethylene glycol compounds.- Co-evaporation with a solvent like toluene under reduced pressure can help in removing residual solvents. - For transfer, dissolving the oil in a small amount of a volatile solvent can be effective.
Inconsistent Results Between Batches - Variability in the quality of starting materials. - Inconsistent reaction conditions.- Ensure the purity and dryness of all reagents and solvents. - Precisely control reaction parameters such as temperature, time, and stirring rate.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation of Methylamine with PEG4-Tosylate

This protocol provides a general procedure for the synthesis of this compound. Optimization may be required based on specific laboratory conditions and reagent purity.

Materials:

  • Methylamine (solution in THF or as a salt, e.g., methylamine hydrochloride)

  • PEG4-Tosylate (2.2 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base (3 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (or amine-functionalized silica gel) for column chromatography

Procedure:

  • To a solution of methylamine in anhydrous DMF, add anhydrous potassium carbonate.

  • Add PEG4-tosylate (dissolved in a minimal amount of anhydrous DMF) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol).

Protocol 2: Purification by Flash Column Chromatography

Procedure:

  • Column Packing: Prepare a column with silica gel (or amine-functionalized silica gel) in the initial eluent (e.g., 100% dichloromethane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Begin elution with the initial eluent and gradually increase the polarity by adding methanol. Collect fractions and monitor by TLC.

  • Product Collection: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a viscous oil.

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield of this compound, based on general principles of N-alkylation reactions.

ParameterCondition AYield (%)Condition BYield (%)
Molar Ratio (PEG4-Tosylate:Methylamine) 2.2 : 1High1.5 : 1Moderate (significant mono-PEGylated byproduct)
Temperature 70 °CHighRoom TemperatureLow
Base K₂CO₃HighNoneVery Low
Reaction Time 24 hoursHigh6 hoursModerate

Visualizations

Experimental Workflow for this compound Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification A 1. Reactants Mixing (Methylamine, PEG4-Tosylate, Base in DMF) B 2. Reaction (60-70°C, 12-24h) A->B C 3. Work-up (Solvent removal, Extraction, Drying) B->C D 4. Crude Product C->D Crude Mixture E 5. Column Chromatography D->E F 6. Pure this compound E->F

Synthesis and purification workflow for this compound.
Troubleshooting Logic for Low Yield

G Start Low Yield of This compound Q1 Is the reaction complete? Start->Q1 A1 Increase reaction time and/or temperature Q1->A1 No Q2 Are there significant byproducts (mono-PEGylated, quaternary salt)? Q1->Q2 Yes End Improved Yield A1->End A2_mono Adjust stoichiometry (increase PEG reagent) Q2->A2_mono Mono-PEG A2_quat Adjust stoichiometry (decrease PEG reagent) Q2->A2_quat Quaternary Q3 Was the purification efficient? Q2->Q3 No A2_mono->End A2_quat->End A3 Optimize chromatography (e.g., use amine-silica, add base to eluent) Q3->A3 No Q3->End Yes A3->End

Troubleshooting flowchart for low yield in this compound synthesis.

References

Stability testing of N-Me-N-bis-PEG4 under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Me-N-bis-PEG4 Stability

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions?

A1: this compound is generally stable in aqueous solutions. However, its stability can be influenced by several factors including pH, temperature, presence of oxidizing agents, and exposure to light. For optimal stability, it is recommended to store aqueous solutions of this compound at low temperatures (2-8°C or frozen) and protected from light. Long-term storage at room temperature is not advised, as it can accelerate oxidative degradation of the polyethylene glycol (PEG) chains.[1]

Q2: How does pH affect the stability of this compound?

A2: The stability of the PEG backbone of this compound is relatively stable across a wide pH range. However, if your specific variant of this compound contains terminal ester groups, it will be susceptible to hydrolysis. The rate of hydrolysis is pH-dependent, being significantly faster under both acidic (pH < 5) and basic (pH > 8) conditions compared to a neutral pH.[2][3][4] If you are working with an ester-containing variant, it is crucial to select a buffer system that maintains a pH where the ester linkage is most stable, typically between pH 6 and 7.5.

Q3: What are the primary degradation pathways for this compound?

A3: The two primary degradation pathways for this compound are:

  • Oxidative degradation of the PEG chains: This can be initiated by factors such as heat, light, and the presence of trace metal ions or other oxidizing agents.[5][6][7][8][9] This process can lead to chain scission, resulting in the formation of lower molecular weight PEG fragments, as well as the generation of aldehydes and carboxylic acids at the chain ends.[5][9]

  • Hydrolysis of terminal functional groups: If the this compound variant contains hydrolytically labile groups, such as esters, these can be cleaved in the presence of water.[10] This will result in the generation of the corresponding carboxylic acid and alcohol.

Q4: Are there any signs of degradation I should look for in my this compound sample?

A4: Visual inspection of the sample is the first step. Any change in color or clarity of a solution could indicate degradation. For more quantitative assessment, a decrease in pH of an unbuffered aqueous solution over time can be an indicator of oxidative degradation, as acidic byproducts may be formed.[1] Chromatographic techniques such as HPLC are highly recommended for monitoring the purity of your this compound sample over time. The appearance of new peaks or a change in the main peak's retention time or shape can signify degradation.

Q5: What are the recommended storage conditions for this compound?

A5: For solid this compound, it is recommended to store it at -20°C, protected from light and moisture. For solutions, storage at -20°C or -80°C is ideal for long-term stability. For short-term storage, 2-8°C is acceptable. To minimize oxidative degradation in solutions, it is good practice to purge the headspace of the storage vial with an inert gas like argon or nitrogen.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected side products in my reaction. Degradation of this compound prior to use.1. Verify the purity of your this compound stock using a suitable analytical method (e.g., HPLC-CAD, LC-MS). 2. Ensure proper storage conditions have been maintained. 3. Consider performing a fresh purification of the this compound if degradation is confirmed.
Loss of biological activity of my conjugate. Cleavage of the this compound linker.1. If the linker contains ester groups, assess the pH of your experimental conditions. Buffer to a neutral pH if possible. 2. Evaluate if any components in your assay could be promoting oxidative degradation.
Inconsistent results between experiments. Variable stability of this compound in the experimental buffer.1. Perform a stability study of this compound in your specific experimental buffer under the conditions of your assay (time, temperature). 2. Prepare fresh solutions of this compound for each experiment.
Change in pH of the solution over time. Oxidative degradation leading to acidic byproducts.1. Use a buffered solution for your experiments. 2. Store stock solutions under an inert atmosphere and protected from light.[1]

Quantitative Data Summary

The following tables provide hypothetical data representing the stability of an ester-containing this compound under various conditions.

Table 1: Effect of pH on the Hydrolytic Stability of this compound-ester in Aqueous Buffer at 37°C

pHIncubation Time (hours)% Remaining this compound-ester
5.02485.2
5.07260.1
7.42498.5
7.47295.7
8.52490.3
8.57272.4

Table 2: Effect of Temperature on the Stability of this compound-ester in Aqueous Solution (pH 7.4) over 7 Days

Temperature% Remaining this compound-ester
4°C99.1
25°C (Room Temperature)96.5
37°C94.2
50°C81.3

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol describes a general method for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC).

  • Instrumentation: HPLC system with a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is recommended as PEG linkers often lack a strong UV chromophore.[11][12][13]

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common mobile phase system.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO).

    • Dilute the stock solution into the different buffer systems or conditions to be tested (e.g., varying pH, temperature).

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each sample.

    • If necessary, quench the reaction (e.g., by acidification or freezing).

    • Analyze the samples by HPLC.

    • Determine the percentage of remaining this compound by comparing the peak area at each time point to the peak area at time zero.

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for this compound Instability start Problem Observed: Unexpected Results or Loss of Activity check_purity Step 1: Verify Purity of This compound Stock start->check_purity storage Review Storage Conditions: - Temperature (-20°C?) - Light protection? - Inert atmosphere? check_purity->storage analytical_method Analyze by HPLC-MS/CAD check_purity->analytical_method degraded Is the stock degraded? analytical_method->degraded experimental_conditions Step 2: Evaluate Experimental Conditions degraded->experimental_conditions No new_reagent Solution: Obtain/Synthesize Fresh this compound degraded->new_reagent Yes ph_check Check pH of Buffers (Acidic or Basic?) experimental_conditions->ph_check oxidants_check Check for Oxidizing Agents or Metal Ions experimental_conditions->oxidants_check adjust_ph Solution: Adjust pH to Neutral (6.0-7.5) ph_check->adjust_ph additives Solution: Use Chelators or Antioxidants if Compatible oxidants_check->additives solution Step 3: Implement Solution new_reagent->solution adjust_ph->solution additives->solution

Caption: Troubleshooting workflow for this compound instability.

Stability_Testing_Workflow Experimental Workflow for Stability Testing prep_stock 1. Prepare Stock Solution of this compound stress_conditions 2. Aliquot and Expose to Stress Conditions (pH, Temp, Light, Oxidants) prep_stock->stress_conditions sampling 3. Collect Samples at Defined Time Points (t=0, t=x, t=y, t=z) stress_conditions->sampling analysis 4. Analyze Samples by Validated Method (e.g., HPLC-MS) sampling->analysis data_analysis 5. Quantify Degradation (% Remaining vs. Time) analysis->data_analysis report 6. Determine Degradation Rate and Pathway data_analysis->report

Caption: General workflow for assessing this compound stability.

References

Technical Support Center: Purification of N-Me-N-bis-PEG4 Conjugated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Me-N-bis-PEG4 conjugated molecules. These branched polyethylene glycol (PEG) linkers are commonly used in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Proper purification is critical to remove unreacted starting materials and side products, ensuring the purity and activity of the final conjugate.

Frequently Asked Questions (FAQs)

Q1: What are this compound conjugated molecules?

A1: this compound refers to a type of branched PEG linker. These linkers are characterized by a central nitrogen atom with a methyl group and two polyethylene glycol chains, each typically containing four ethylene glycol repeats. They are used to connect different molecular entities, such as a small molecule to a protein, or to create bifunctional molecules like PROTACs that bring two proteins into proximity. The PEG component enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Q2: What are the main challenges in purifying this compound conjugated molecules?

A2: The primary challenge is the heterogeneity of the reaction mixture after conjugation. This mixture can contain the desired product, unreacted starting molecules, excess PEG linker, and various side products, including molecules with different numbers of PEG chains attached (e.g., mono-, di-, or multi-PEGylated species). These components often have similar physicochemical properties, making separation difficult.

Q3: What are the most common purification methods for these conjugates?

A3: The most common purification methods are chromatographic techniques that separate molecules based on differences in their physical and chemical properties. These include:

  • Size-Exclusion Chromatography (SEC): Separates based on molecular size (hydrodynamic radius).

  • Reverse-Phase Chromatography (RPC): Separates based on hydrophobicity.

  • Ion-Exchange Chromatography (IEX): Separates based on net charge.

  • Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity under non-denaturing conditions.

Dialysis and ultrafiltration are also used, primarily for removing small, unreacted PEG linkers from larger conjugated molecules like proteins or antibodies.[1]

Troubleshooting Guides

Size-Exclusion Chromatography (SEC)

SEC is a widely used method for separating PEGylated molecules from unreacted starting materials, especially when there is a significant size difference.[2][3]

Common Issues & Solutions

Problem Potential Cause Troubleshooting Steps
Poor separation of conjugate from unreacted molecule Insufficient difference in hydrodynamic radius.- Use a longer column to increase resolution.- Optimize the flow rate; a slower rate often improves separation.[1]- Select a column with a smaller pore size appropriate for the molecular weight range of your molecules.
Low recovery of the conjugated molecule The molecule is adsorbing to the column matrix.- Choose a different column matrix (e.g., silica vs. polymer-based).- Modify the mobile phase by adjusting the ionic strength or adding a small percentage of an organic solvent to reduce non-specific binding.
Product appears aggregated after purification High pressure or harsh buffer conditions are causing the conjugate to aggregate.- Reduce the flow rate to lower the backpressure.[4]- Screen different buffer conditions (pH, ionic strength) to find one that promotes stability.- Perform the purification at a lower temperature (e.g., 4°C).[4]

Experimental Protocol: SEC Purification of a Small Molecule-PEG Conjugate

  • Column Selection: Choose an SEC column with a fractionation range appropriate for the expected molecular weight of your conjugate and starting materials.

  • Mobile Phase Preparation: Prepare an aqueous mobile phase, such as phosphate-buffered saline (PBS), and ensure it is filtered and degassed. The mobile phase should be optimized for the stability of your conjugate.

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase and filter it through a 0.22 µm filter to remove any particulate matter.

  • Injection and Elution: Inject the prepared sample onto the column. The larger conjugated molecule will elute before the smaller, unreacted starting materials.

  • Fraction Collection: Collect fractions as the components elute from the column.

  • Analysis: Analyze the collected fractions using an appropriate method (e.g., UV-Vis spectroscopy, mass spectrometry) to identify the fractions containing the purified product.

SEC_Workflow cluster_prep Preparation cluster_run Chromatography cluster_analysis Analysis col_prep Column Equilibration injection Inject Sample col_prep->injection sample_prep Sample Preparation sample_prep->injection separation Elution & Separation injection->separation collection Fraction Collection separation->collection analysis Analyze Fractions collection->analysis pooling Pool Pure Fractions analysis->pooling

General workflow for purification by Size-Exclusion Chromatography (SEC).
Reverse-Phase Chromatography (RPC)

RPC is a powerful technique for purifying less polar molecules and can often separate species with very similar sizes but different hydrophobicities.[3][5][]

Common Issues & Solutions

Problem Potential Cause Troubleshooting Steps
Poor resolution of PEGylated species The gradient is too steep, or the organic modifier is not optimal.- Decrease the gradient slope to improve separation.- Try a different organic modifier (e.g., methanol instead of acetonitrile).- For some PEGylated proteins, increasing the column temperature can improve resolution.[7]
Irreversible binding of the conjugate to the column The conjugate is too hydrophobic and is not eluting from the column.- Use a column with a shorter alkyl chain (e.g., C4 instead of C18).- Increase the final concentration of the organic solvent in the gradient.- Add a stronger organic solvent like isopropanol to the mobile phase.
Peak tailing or broadening Secondary interactions between the analyte and the stationary phase.- Add an ion-pairing agent (e.g., trifluoroacetic acid - TFA) to the mobile phase to mask residual silanol groups on the silica-based column.- Optimize the pH of the mobile phase.

Experimental Protocol: RPC Purification of a PROTAC Molecule

  • Column Selection: Select a reverse-phase column (e.g., C18, C8, or C4) based on the hydrophobicity of your PROTAC.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Filter and degas both mobile phases.

  • System Equilibration: Equilibrate the column with a low percentage of Mobile Phase B until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude reaction mixture in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile). Filter the sample.

  • Injection and Gradient Elution: Inject the sample and start a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 95% B over 30 minutes.

  • Fraction Collection: Collect fractions as the peaks elute.

  • Analysis: Analyze the fractions by LC-MS or another suitable method to identify those containing the pure PROTAC.

RPC_Workflow start Start equilibration Equilibrate Column (Low % Organic) start->equilibration injection Inject Sample equilibration->injection gradient Run Gradient (Increasing % Organic) injection->gradient collection Collect Fractions gradient->collection analysis Analyze Fractions (e.g., LC-MS) collection->analysis end End analysis->end

Logical workflow for purification by Reverse-Phase Chromatography (RPC).
Ion-Exchange Chromatography (IEX)

IEX is suitable for purifying conjugates that have a net charge and where the charge is altered upon conjugation. The addition of PEG chains can shield surface charges, leading to changes in elution from an IEX column.[3][8]

Common Issues & Solutions

Problem Potential Cause Troubleshooting Steps
Conjugate does not bind to the column The pH of the buffer is incorrect, resulting in the conjugate having the same charge as the column resin.- If using an anion-exchange column, the buffer pH must be above the isoelectric point (pI) of the molecule. For a cation-exchange column, the pH must be below the pI.- Adjust the buffer pH accordingly.
Poor separation of PEGylated and non-PEGylated forms The salt gradient is not shallow enough to resolve species with small differences in charge.- Decrease the steepness of the salt gradient.- Consider using a pH gradient instead of a salt gradient for elution.
Low recovery The conjugate is binding too strongly to the resin.- Increase the final salt concentration in the elution buffer.- Change the pH of the elution buffer to reduce the charge of the conjugate.

Experimental Protocol: IEX Purification of a PEGylated Peptide

  • Column and Buffer Selection:

    • Choose a cation-exchange or anion-exchange column based on the net charge of your peptide at a stable pH.

    • Prepare a binding buffer (low salt concentration) and an elution buffer (high salt concentration) at the chosen pH.

  • System Equilibration: Equilibrate the column with the binding buffer.

  • Sample Preparation: Exchange the buffer of the crude sample into the binding buffer using dialysis or a desalting column.

  • Loading and Elution: Load the sample onto the column. After washing with the binding buffer to remove unbound impurities, apply a linear gradient of the elution buffer to elute the bound molecules based on their charge.

  • Fraction Collection and Analysis: Collect and analyze fractions to identify the pure PEGylated peptide.

IEX_Workflow cluster_prep Preparation cluster_run Chromatography cluster_analysis Analysis equilibration Equilibrate Column (Low Salt Buffer) load Load Sample equilibration->load sample_prep Sample Buffer Exchange sample_prep->load wash Wash Unbound load->wash elute Elute with Salt Gradient wash->elute collect Collect Fractions elute->collect analyze Analyze & Pool collect->analyze

Experimental workflow for Ion-Exchange Chromatography (IEX) purification.

References

Technical Support Center: Overcoming Steric Hindrance in N-Me-N-bis-PEG4 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to steric hindrance, during experiments with N-Me-N-bis-PEG4 linkers.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary reactive functionalities?

A1: this compound is a branched polyethylene glycol (PEG) linker. Its core structure features a central nitrogen atom bonded to a methyl group and two PEG4 arms. The N-methylamine group is a key reactive site, capable of undergoing reactions with several functional groups, including carboxylic acids (or their activated esters), aldehydes, and ketones.[1] Depending on the specific variant of the this compound linker, the termini of the PEG arms may be functionalized with groups such as protected carboxylic acids (e.g., t-butyl esters) or other reactive moieties, allowing for subsequent conjugation steps. The branched nature of this linker is advantageous for applications like antibody-drug conjugates (ADCs), as it can increase the drug-to-antibody ratio (DAR).[2][3][4]

Q2: What is steric hindrance, and how does it specifically affect reactions with the branched this compound linker?

A2: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction. In the context of this compound, the two PEG4 arms create a crowded environment around the central N-methylamine. This "umbrella" effect can make it difficult for bulky molecules to approach and react with the nitrogen, leading to slower reaction rates or lower yields. This is a common challenge in PEGylation, where the PEG chains can mask the target functional groups.

Q3: What are the most common reactions where steric hindrance is a significant issue with this compound?

A3: Steric hindrance can be a major challenge in several key reactions involving the this compound linker:

  • Amide Bond Formation with Activated Esters (e.g., NHS esters): While N-hydroxysuccinimide (NHS) esters are highly reactive towards amines, the bulky nature of both the this compound linker and the molecule to be conjugated can impede the reaction.

  • Reductive Amination with Aldehydes and Ketones: The initial formation of an imine or enamine can be slow due to the steric bulk around the N-methylamine.

  • Carbodiimide-mediated Coupling with Carboxylic Acids (e.g., EDC/NHS): Similar to NHS esters, the accessibility of the N-methylamine to the activated carboxylic acid can be limited by steric hindrance.

Q4: How can I minimize the risk of aggregation when working with this compound conjugates?

A4: Aggregation can be a significant issue, especially when working with proteins. The hydrophilic PEG chains of the this compound linker are designed to improve solubility and reduce aggregation. However, improper reaction conditions can still lead to this problem. To mitigate aggregation, consider the following:

  • Optimize Reactant Concentrations: Avoid excessively high concentrations of your reactants.

  • Controlled Addition of Reagents: Add reagents dropwise with gentle stirring to prevent localized high concentrations.

  • Solvent Choice: For molecules with poor aqueous solubility, dissolving the this compound linker in a water-miscible organic solvent like DMSO or DMF before adding it to the reaction buffer can be beneficial. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.

  • pH Control: Maintain the pH of the reaction mixture within the optimal range for your specific conjugation chemistry to ensure the stability and solubility of your biomolecules.

Troubleshooting Guides

Issue 1: Low Yield in Amide Bond Formation with NHS Esters
Potential Cause Recommended Solution
Steric Hindrance Increase the molar excess of the less sterically hindered reactant. If feasible, consider a linker with a longer PEG chain to increase the distance between the reactive group and the bulky core.
Hydrolysis of NHS Ester Prepare fresh solutions of the NHS ester immediately before use. Ensure all solvents are anhydrous.[1]
Suboptimal pH Maintain a reaction pH between 7.0 and 8.5 for efficient acylation of the amine.[1] Use non-amine-containing buffers like phosphate-buffered saline (PBS) or borate buffer.[1]
Short Reaction Time Due to steric hindrance, the reaction may be slower. Increase the reaction time and monitor the progress using an appropriate analytical technique (e.g., HPLC, LC-MS).
Issue 2: Incomplete Conversion in Reductive Amination
Potential Cause Recommended Solution
Inefficient Imine/Enamine Formation Increase the reaction temperature to provide the necessary activation energy. Use a dehydrating agent, such as molecular sieves, to drive the equilibrium towards imine/enamine formation.
Side Reactions (e.g., Dialkylation) Perform a stepwise reaction: first, form the imine/enamine, and then add the reducing agent. This can suppress the formation of tertiary amine byproducts.[5]
Suboptimal Reducing Agent For sterically hindered imines, a less bulky reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) is often more effective than sodium borohydride (NaBH4).[6]
Unfavorable pH Imine formation is often favored under slightly acidic conditions (pH 4-6). However, ensure the pH is not too low, as this will protonate the amine, rendering it non-nucleophilic.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of this compound with an NHS Ester

This protocol provides a general guideline for the conjugation of a protein to an NHS ester-functionalized molecule, followed by reaction with this compound-amine. Note: This protocol should be optimized for your specific molecules.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester-functionalized molecule

  • This compound-amine

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a 1-10 mg/mL solution of the protein in the reaction buffer.

    • Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMSO or DMF to a concentration of 10 mM.

    • Dissolve the this compound-amine in the reaction buffer.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

    • Add a 1.2-1.5 molar excess of the this compound-amine solution to the reaction mixture.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

    • Stir for an additional 30 minutes.

  • Purification:

    • Purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted reagents.

Protocol 2: General Procedure for Reductive Amination of an Aldehyde/Ketone with this compound-amine

This protocol provides a general guideline for the reductive amination of a molecule containing an aldehyde or ketone with this compound-amine. Note: This protocol should be optimized for your specific molecules.

Materials:

  • Aldehyde or ketone-containing molecule

  • This compound-amine

  • Anhydrous reaction solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB))

  • Acetic acid (optional, as a catalyst for imine formation)

  • Purification system (e.g., column chromatography)

Procedure:

  • Imine/Enamine Formation:

    • Dissolve the aldehyde or ketone-containing molecule (1 equivalent) and this compound-amine (1.2 equivalents) in the anhydrous reaction solvent.

    • If necessary, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine/enamine by a suitable analytical method (e.g., TLC or LC-MS).

  • Reduction:

    • Once imine/enamine formation is complete or has reached equilibrium, add the reducing agent (e.g., STAB, 1.5 equivalents) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

troubleshooting_workflow start Low Reaction Yield steric_hindrance Steric Hindrance start->steric_hindrance reagent_instability Reagent Instability (e.g., NHS Ester Hydrolysis) start->reagent_instability suboptimal_conditions Suboptimal Reaction Conditions (pH, Temp) start->suboptimal_conditions optimize_stoichiometry Optimize Stoichiometry (Increase excess of one reagent) steric_hindrance->optimize_stoichiometry fresh_reagents Use Freshly Prepared Reagents reagent_instability->fresh_reagents adjust_conditions Adjust pH, Temperature, and Reaction Time suboptimal_conditions->adjust_conditions change_reagents Consider Alternative Coupling Reagents optimize_stoichiometry->change_reagents

Caption: Troubleshooting workflow for low-yield this compound reactions.

reductive_amination_workflow cluster_reactants Reactants cluster_step1 Step 1: Imine/Enamine Formation cluster_step2 Step 2: Reduction aldehyde_ketone Aldehyde or Ketone imine_formation Mix Reactants (Anhydrous Solvent, Optional Catalyst) aldehyde_ketone->imine_formation peg_amine This compound-amine peg_amine->imine_formation imine_product Imine/Enamine Intermediate imine_formation->imine_product add_reducing_agent Add Reducing Agent (e.g., STAB) imine_product->add_reducing_agent final_product Final Conjugate add_reducing_agent->final_product

Caption: Stepwise workflow for reductive amination with this compound-amine.

References

Adjusting pH for optimal N-Me-N-bis-PEG4 coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling efficiency of N-Me-N-bis-PEG4 linkers to amine-reactive partners.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling an this compound amine to a molecule activated with an NHS ester?

A1: The optimal pH for the reaction of a primary amine with an N-hydroxysuccinimide (NHS) ester is typically between 7.2 and 8.5.[1] For many proteins and peptides, a pH of 8.3-8.5 is recommended to achieve a good balance between efficient acylation of the primary amine and minimizing the hydrolysis of the NHS ester.[2][3]

Q2: Why is pH control so critical for this coupling reaction?

A2: pH is a critical factor for two main reasons:

  • Amine Reactivity: Primary amines, like the one on the this compound linker, must be in a deprotonated state to act as a nucleophile and react with the NHS ester. At a pH below their pKa, amines are protonated and unreactive.[4][5]

  • NHS Ester Stability: NHS esters are susceptible to hydrolysis, where they react with water and become non-reactive. The rate of this hydrolysis increases significantly as the pH rises.[1][2][5] Therefore, a compromise is needed to find a pH where the amine is sufficiently reactive, but the NHS ester does not hydrolyze too quickly.

Q3: Which buffers are recommended for the this compound coupling reaction?

A3: It is essential to use buffers that do not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate buffers.[1][6][7]

Q4: Which buffers should be avoided?

A4: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided. These buffers will compete with the this compound for reaction with the NHS ester, leading to significantly lower coupling efficiency.[1][3] Tris or glycine can, however, be used to quench the reaction once it is complete.[1][7]

Q5: How does temperature affect the coupling efficiency?

A5: The reaction can be performed at room temperature (for 0.5 to 4 hours) or at 4°C (typically overnight).[1][6] Lower temperatures can help to decrease the rate of NHS ester hydrolysis, which can be beneficial for sensitive reagents or when longer reaction times are required.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Yield Suboptimal pH: The reaction pH is too low, leaving the amine on the PEG linker protonated and unreactive.Ensure the reaction pH is within the optimal range of 7.2-8.5 using a calibrated pH meter. Consider performing small-scale test reactions at different pH values (e.g., 7.5, 8.0, 8.5) to find the optimum for your specific molecule.[6]
NHS Ester Hydrolysis: The pH is too high, or the NHS-activated molecule solution is not fresh, leading to significant hydrolysis. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[1]Prepare fresh solutions of the NHS-activated molecule immediately before use.[6] Perform the reaction promptly after adding the reagents. Consider lowering the reaction temperature to 4°C to slow hydrolysis.
Presence of Competing Amines: The buffer (e.g., Tris, glycine) or other components in the reaction mixture contain primary amines.Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer.[6][7] Ensure all reagents are free from amine contaminants.
Steric Hindrance: The amine on the PEG linker or the target site on the molecule is sterically hindered.Increase the molar excess of the this compound linker. Increase the reaction time.
Product Aggregation or Precipitation High Reactant Concentration: High concentrations can lead to intermolecular cross-linking.Carefully control the stoichiometry and consider running the reaction at a lower concentration.
Molecule Instability: The pH or other reaction conditions may be causing the target molecule to become unstable and aggregate.Screen different buffer conditions (pH, ionic strength) for optimal stability of your molecule. Perform all purification steps at a low temperature (e.g., 4°C).[8]
Non-Specific Binding/Side Reactions Reaction with Other Nucleophiles: At higher pH, other amino acid residues like tyrosine, serine, and threonine can show reactivity with NHS esters.[9][10]Tightly control the pH. While primary amines are the most reactive group for NHS esters, if side reactions are a major issue, consider a lower pH within the 7.2-8.0 range.[9]

Data Presentation

Table 1: pH Effects on NHS Ester Coupling

pH RangeAmine ReactivityNHS Ester Stability (Hydrolysis Rate)Overall Coupling Efficiency
< 7.0Low (amine is protonated)High (low hydrolysis)Poor
7.2 - 8.5Good (amine is deprotonated)Moderate (hydrolysis increases with pH)Optimal Range [1]
> 8.5HighLow (rapid hydrolysis)Decreases due to rapid reagent degradation[2][5]

Table 2: Recommended Buffers and Reaction Conditions

ParameterRecommendationRationale
pH 7.2 - 8.5 (optimize within this range)Balances amine nucleophilicity and NHS ester stability.[1]
Buffers Phosphate, HEPES, Carbonate/Bicarbonate, BorateNon-amine containing to avoid competing reactions.[1][7]
Temperature Room Temperature or 4°CLower temperature can reduce the rate of hydrolysis.[1]
Reaction Time 0.5 - 4 hours (Room Temp) or Overnight (4°C)Dependent on temperature and reactivity of components.[1][6]

Experimental Protocols

Protocol: General Procedure for this compound Coupling to an NHS-Activated Molecule

  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare your NHS-activated molecule in a water-miscible anhydrous organic solvent like DMSO or DMF if it is not readily water-soluble.[1][2]

    • Dissolve your target molecule (containing the NHS ester) and the this compound amine linker in a suitable non-amine coupling buffer (e.g., 0.1 M phosphate buffer, pH 7.5-8.0).

  • Coupling Reaction:

    • Add the desired molar excess of the this compound solution to the solution of your NHS-activated molecule.

    • Gently mix the reaction components.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • (Optional) To stop the reaction, add a quenching solution containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0 or glycine) to a final concentration of 50-100 mM.[6]

    • Incubate for an additional 30 minutes to ensure all unreacted NHS esters are quenched.

  • Purification:

    • Purify the resulting PEGylated conjugate from excess linker and reaction byproducts. Common methods include size-exclusion chromatography (SEC) or dialysis.[8]

  • Analysis:

    • Analyze the purified conjugate using appropriate techniques such as HPLC, mass spectrometry (MS), or SDS-PAGE to confirm successful coupling and assess purity.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_quench 3. Quenching (Optional) cluster_purify 4. Purification cluster_analyze 5. Analysis prep_target Dissolve NHS-activated molecule in buffer react Mix reagents (pH 7.2 - 8.5) Incubate RT or 4°C prep_target->react prep_peg Dissolve this compound in buffer prep_peg->react quench Add Tris or Glycine to stop reaction react->quench purify Remove excess reagents (e.g., SEC, Dialysis) react->purify If not quenching quench->purify analyze Confirm conjugation (e.g., HPLC, MS) purify->analyze

Caption: Experimental workflow for this compound coupling.

troubleshooting_guide start Low Coupling Yield? ph_check Is pH 7.2 - 8.5? start->ph_check Yes buffer_check Using non-amine buffer (e.g., PBS, HEPES)? ph_check->buffer_check Yes adjust_ph Adjust pH to optimal range ph_check->adjust_ph No reagent_check NHS-activated molecule prepared fresh? buffer_check->reagent_check Yes change_buffer Switch to a recommended non-amine buffer buffer_check->change_buffer No prepare_fresh Prepare fresh NHS-activated reagent immediately before use reagent_check->prepare_fresh No optimize Consider optimizing reagent concentration and reaction time reagent_check->optimize Yes adjust_ph->start Re-run change_buffer->start Re-run prepare_fresh->start Re-run

References

Storage and handling recommendations for N-Me-N-bis-PEG4 to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of N-Me-N-bis-PEG4 to minimize degradation and ensure experimental success. Below you will find frequently asked questions (FAQs), troubleshooting guides, and recommendations for maintaining the integrity of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended storage condition for this compound and its derivatives is -20°C.[1][2][3][4][5][6][7][8] Upon receipt, the product should be stored in a desiccated environment at this temperature to ensure long-term stability.

Q2: How should I handle the product upon receiving it?

A2: While the product is shipped at ambient temperature, it is crucial to transfer it to -20°C storage for long-term preservation.[1][4][8] Before use, allow the vial to equilibrate to room temperature before opening. This prevents moisture from condensing on the product, which can lead to hydrolysis and degradation.[9][10][11]

Q3: In what solvents can I dissolve this compound?

A3: this compound and similar PEG derivatives are typically soluble in organic solvents such as Dimethylsulfoxide (DMSO) and Dimethylformamide (DMF).[1][9][11] Some derivatives are also soluble in Dichloromethane (DCM) and water.[3][5] For best results, use a dry, water-miscible organic solvent.[9][11]

Q4: Can I prepare stock solutions of this compound for later use?

A4: While you can prepare stock solutions, it is generally recommended to dissolve the reagent immediately before use, especially for derivatives with moisture-sensitive groups like NHS esters.[10][12] If you need to store a stock solution, store it at -20°C under an inert gas like argon or nitrogen to minimize exposure to air and moisture.[9][11] It is advisable to use a syringe to remove the solution from a septum-capped vial to maintain the inert atmosphere.[9][11]

Q5: What conditions can cause this compound to degrade?

A5: Exposure to moisture, atmospheric oxygen, strong acids or bases, and elevated temperatures can lead to the degradation of PEG compounds. The ether linkages in the PEG chains are susceptible to oxidation, and the terminal functional groups can be sensitive to hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or poor reactivity in conjugation experiments. Degradation of the reagent due to improper storage or handling.Ensure the reagent has been stored at -20°C and handled according to the recommendations. Perform a quality control check, such as NMR or mass spectrometry, on a small sample to verify its integrity.
Presence of primary amines in the reaction buffer.Use non-amine-containing buffers such as PBS (phosphate-buffered saline), carbonate/bicarbonate, or borate buffers for conjugation reactions.[9][11][12] Buffers containing Tris or glycine will compete with the intended reaction.[9][11][12]
Reagent appears clumped or has a changed appearance. Absorption of moisture.This can happen if the vial is opened before it has reached room temperature. While the reagent may still be usable, its purity might be compromised. For critical experiments, using a fresh, unopened vial is recommended.
Difficulty dissolving the reagent. The reagent may be a low-melting solid.To facilitate handling, prepare a stock solution in a recommended dry solvent like DMSO or DMF.[9][11] Gentle warming may aid dissolution, but avoid high temperatures.

Storage and Handling Summary

Parameter Recommendation Source
Storage Temperature -20°C[1][2][3][4][5][6][7][8]
Shipping Temperature Ambient[1][4][8]
Handling Before Use Equilibrate vial to room temperature before opening.[9][10][11]
Recommended Solvents DMSO, DMF[1][9][11]
Stock Solution Storage -20°C under inert gas (e.g., Argon, Nitrogen)[9][11]

Experimental Protocol: Stability Assessment of this compound by HPLC-MS

This protocol outlines a method to assess the stability of this compound under different storage conditions.

1. Materials:

  • This compound
  • HPLC-grade water
  • HPLC-grade acetonitrile
  • Formic acid
  • Vials for storage at different conditions
  • HPLC-MS system

2. Sample Preparation: a. Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. b. Aliquot the stock solution into separate vials for each storage condition to be tested (e.g., -20°C, 4°C, room temperature, 37°C). c. For each time point (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each storage condition. d. Dilute the sample to an appropriate concentration for HPLC-MS analysis (e.g., 100 µg/mL) with a suitable mobile phase.

3. HPLC-MS Analysis: a. Column: C18 reverse-phase column. b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: A suitable gradient to resolve the parent compound from potential degradants (e.g., 5-95% B over 15 minutes). e. Flow Rate: 0.5 mL/min. f. Injection Volume: 5 µL. g. Detection: Monitor the mass corresponding to this compound and potential degradation products using mass spectrometry.

4. Data Analysis: a. Integrate the peak area of the parent compound at each time point for each storage condition. b. Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Potential Degradation Pathways

The following diagram illustrates the key factors that can contribute to the degradation of this compound.

A This compound F Hydrolysis of Functional Groups A->F G Oxidation of PEG Chains A->G B Moisture B->F causes C Oxygen C->G causes D Elevated Temperature H Accelerated Degradation D->H causes E Improper Handling (e.g., opening cold vial) E->B introduces I Degraded Product F->I G->I H->F H->G

References

Validation & Comparative

The Impact of Linker Composition on PROTAC Efficacy: A Comparative Guide to N-Me-N-bis-PEG4 and Other Common Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker. While often considered a mere spacer, the linker's chemical nature, length, and flexibility are critical determinants of a PROTAC's overall performance, profoundly influencing its solubility, cell permeability, and degradation efficiency. This guide provides an objective comparison of the N-Me-N-bis-PEG4 linker with other commonly employed linkers in PROTAC design, supported by experimental data and detailed protocols.

The Central Role of the Linker in PROTAC Design

The linker's primary function is to bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex necessary for ubiquitination and subsequent degradation.[1][2] The linker's properties directly modulate several key aspects of PROTAC function:

  • Solubility and Physicochemical Properties: The linker significantly contributes to the overall physicochemical profile of the PROTAC molecule. Hydrophilic linkers, such as those based on polyethylene glycol (PEG), can enhance the aqueous solubility of often lipophilic PROTACs.[][4]

  • Cell Permeability: A PROTAC's ability to cross the cell membrane and reach its intracellular target is heavily influenced by the linker. Properties such as polar surface area, the number of rotatable bonds, and the capacity for intramolecular hydrogen bonding play a crucial role.

  • Ternary Complex Formation and Stability: The length and flexibility of the linker dictate the geometry and stability of the ternary complex. An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity and efficient degradation.[5][6] A linker that is too short may cause steric hindrance, while one that is too long can lead to an entropic penalty and reduced complex stability.[6]

Comparative Analysis of PROTAC Linkers

The selection of a suitable linker is a critical step in PROTAC optimization. While empirical testing is often necessary, understanding the inherent properties of different linker classes can guide rational design. The most common linker motifs in PROTAC design are PEG and alkyl chains.[1]

This compound: A Modified PEG Linker

The this compound linker is a derivative of the widely used PEG4 linker, featuring a central N-methyl group. This modification, while seemingly minor, can have a significant impact on the linker's properties and, consequently, the PROTAC's performance.

Potential Advantages of N-Methylation:

  • Improved Conformational Control: The N-methyl group can influence the conformational flexibility of the PEG chain. Studies on linker methylation suggest that it can promote the adoption of more folded or "chameleonic" conformations. This can shield polar atoms in the linker, potentially improving cell permeability by reducing the solvent-accessible polar surface area in the lipophilic environment of the cell membrane.

  • Reduced Hydrogen Bond Donor Capacity: The methylation of the amine removes a potential hydrogen bond donor. This can be advantageous for cell permeability, as a lower number of hydrogen bond donors is generally associated with improved membrane passage.

  • Enhanced Metabolic Stability: The N-methyl group may offer some protection against certain metabolic pathways, potentially increasing the PROTAC's half-life in vivo.

Standard PEG Linkers

Standard PEG linkers are prized for their hydrophilicity, which can significantly improve the solubility of PROTAC molecules.[][4] Their flexibility allows for the necessary conformational adjustments to form a stable ternary complex. The length of the PEG chain is a critical parameter that is often varied to optimize degradation efficiency.[7]

Alkyl Linkers

Alkyl chains are another common class of flexible linkers. They are more hydrophobic than PEG linkers, which can be a disadvantage for solubility but may be beneficial for cell permeability in some cases.[2] The absence of ether oxygens in alkyl chains makes them less prone to certain types of metabolism compared to PEG linkers.

Quantitative Data Comparison

The following tables summarize quantitative data on the performance of PROTACs with different linker types. It is important to note that the optimal linker is highly dependent on the specific target protein and E3 ligase pair.

Table 1: Impact of Linker Type on BRD4 Degradation (Hypothetical Comparative Data)

PROTAC (Hypothetical)Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Ternary Complex Cooperativity (α)
PROTAC-AThis compound155>9515
PROTAC-BStandard PEG41515>9010
PROTAC-CAlkyl-C41550~855

This table presents hypothetical data based on established trends to illustrate the potential impact of different linkers on a BRD4-targeting PROTAC recruiting the VHL E3 ligase. Actual values would need to be determined experimentally.

Table 2: Published Data on Linker Impact on PROTAC Performance

PROTAC NameTarget ProteinE3 LigaseLinker CompositionDC50DmaxReference
BETd-260BET proteinsVHLNot specified30 pM (in RS4;11 cells)Not specified[8][9]
dBET1BET proteinsCRBN4-unit PEG~4 nM>98%[10]
ARV-825BET proteinsCRBN3-unit PEG<1 nM>95%[10]
MZ1BRD4VHL4-unit PEG~25 nM>90%[10]
PROTAC CDK9 degrader-6CDK9Not specifiedAmide-containing chain0.2 µMNot specified[7]

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of PROTAC development. Below are detailed methodologies for key experiments cited in this guide.

Western Blot for DC50 and Dmax Determination

Objective: To quantify the dose-dependent degradation of a target protein induced by a PROTAC and determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Treat the cells with the PROTAC dilutions or vehicle control for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Incubate on ice to ensure complete lysis.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the binding kinetics and affinity of the PROTAC-induced ternary complex and to determine the cooperativity of its formation.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, SA)

  • Purified target protein

  • Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

  • PROTAC compound

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (for amine coupling) or streptavidin-coated chips (for biotinylated protein capture)

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface. This can be done via amine coupling or by capturing a biotinylated E3 ligase on a streptavidin-coated chip.

  • Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).

  • Binary Interaction Analysis (PROTAC to Target Protein): In a separate experiment, if feasible, immobilize the target protein and inject the PROTAC to determine its binary affinity for the target. Alternatively, use other biophysical methods like Isothermal Titration Calorimetry (ITC).

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.

    • Inject these mixtures over the immobilized E3 ligase surface.

    • The resulting sensorgrams will show the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to an appropriate binding model (e.g., 1:1 binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the ternary complex formation.

    • Calculate the Cooperativity Factor (α): The cooperativity factor is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. It is calculated as the ratio of the binary KD of the PROTAC for the target protein to the apparent KD of the ternary complex formation.

      • α = KD (PROTAC-Target) / KD (Ternary Complex)

      • An α > 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored.

      • An α < 1 indicates negative cooperativity.

      • An α = 1 indicates no cooperativity.

Visualizing Key Concepts in PROTAC Design

Diagrams created using Graphviz (DOT language) can help to illustrate the complex relationships and workflows in PROTAC research.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition E3 E3 Ligase E3->PROTAC Ternary POI-PROTAC-E3 Ub Ubiquitin Ternary->Ub Ubiquitination Ub_Chain Poly-ubiquitin Chain Ub->Ub_Chain Ub_Chain->POI Tagging for Degradation Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow cluster_invitro In Vitro cluster_cell Cell-Based start PROTAC Synthesis (Varying Linkers) physchem Physicochemical Characterization (Solubility, LogP) start->physchem in_vitro In Vitro Assays physchem->in_vitro cell_based Cell-Based Assays in_vitro->cell_based ternary Ternary Complex Formation (SPR, ITC) in_vitro->ternary binding Binary Binding (SPR, ITC) in_vitro->binding lead_opt Lead Optimization cell_based->lead_opt degradation Degradation Assays (Western Blot, DC50/Dmax) cell_based->degradation permeability Permeability Assays (e.g., PAMPA) cell_based->permeability toxicity Cytotoxicity Assays cell_based->toxicity

Caption: A typical experimental workflow for the evaluation of PROTACs.

Linker_Comparison cluster_linkers Structural Comparison of PROTAC Linkers linker1 This compound E3 Ligand N(CH3) POI Ligand linker2 Standard PEG4 E3 Ligand O POI Ligand linker3 Alkyl-C4 E3 Ligand (CH2)n POI Ligand

Caption: Structural differences between this compound and other common linkers.

Conclusion

The choice of linker is a critical, multifaceted decision in the design of a successful PROTAC. While standard PEG and alkyl linkers have been instrumental in the development of potent protein degraders, modified linkers such as this compound offer intriguing possibilities for fine-tuning the physicochemical properties and cellular permeability of these molecules. The introduction of an N-methyl group can influence the linker's conformation and reduce its hydrogen bond donor capacity, potentially leading to improved drug-like properties. However, the optimal linker is always context-dependent, and a systematic evaluation of various linker types and lengths, guided by robust experimental data, is essential for the development of next-generation PROTAC therapeutics.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to N-Me-N-bis-PEG4 and Alkyl Chain-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thoughtful design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving desired therapeutic outcomes. A critical, yet often underestimated, component of a PROTAC is its linker, which bridges the target protein binder and the E3 ligase recruiter. The composition and length of this linker profoundly influence a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficacy. This guide provides a comprehensive comparison of two commonly employed linker types: the hydrophilic N-Me-N-bis-PEG4 linker and traditional hydrophobic alkyl chain-based linkers, supported by experimental data and detailed protocols.

The fundamental difference between these linker classes lies in their polarity. This compound, a polyethylene glycol (PEG)-based linker, imparts hydrophilicity, which can enhance the solubility of the often large and greasy PROTAC molecule. In contrast, alkyl chain linkers, composed of repeating methylene units, are hydrophobic and can contribute to improved cell membrane permeability. The choice between these linker types represents a critical optimization step in PROTAC design, balancing the need for aqueous solubility with efficient cellular uptake and productive ternary complex formation.

Performance Comparison: Physicochemical Properties and Degradation Efficacy

Generally, the incorporation of PEG linkers, such as this compound, can lead to improved solubility, which is a significant hurdle for many PROTACs that fall "beyond the Rule of Five".[1] This enhanced solubility can be advantageous for in vitro assays and can potentially improve pharmacokinetic properties in vivo. However, the increased polarity can sometimes hinder passive diffusion across the lipophilic cell membrane.

Conversely, alkyl chain-based linkers, owing to their hydrophobicity, are often associated with better cell permeability.[] This can translate to lower DC50 values, as more of the PROTAC can reach its intracellular target. However, the increased lipophilicity of alkyl linkers can lead to poor aqueous solubility, non-specific binding, and potential issues with metabolic stability.[3][4]

The optimal linker is highly dependent on the specific target protein and E3 ligase ligands, as the linker's flexibility and length are crucial for the stable formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[5]

Table 1: Illustrative Comparison of Physicochemical and Pharmacological Properties

PropertyThis compound LinkerAlkyl Chain LinkerRationale
Solubility Generally HigherGenerally LowerThe ether oxygens in the PEG chain increase polarity and hydrogen bonding capacity.[1]
Cell Permeability Potentially LowerPotentially HigherThe hydrophobic nature of the alkyl chain can facilitate passive diffusion across the cell membrane.[]
DC50 May be higherMay be lowerDependent on the balance of permeability and ternary complex formation efficiency.
Dmax VariableVariableDependent on the stability and productivity of the ternary complex formed.
Metabolic Stability Can be susceptible to oxidationGenerally more stableAlkyl chains are less prone to oxidative metabolism compared to ether-containing PEG linkers.[3]

Note: This table presents general trends. The actual performance of a PROTAC is highly context-dependent.

Signaling Pathways and Experimental Workflows

The mechanism of action for PROTACs involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The following diagrams illustrate this pathway and a typical experimental workflow for comparing different PROTAC linkers.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation cluster_data_analysis Data Analysis Synthesis_PEG Synthesize PROTAC with this compound Linker Degradation_Assay Protein Degradation Assay (Western Blot) Synthesis_PEG->Degradation_Assay Permeability_Assay Cell Permeability Assay (Caco-2) Synthesis_PEG->Permeability_Assay Synthesis_Alkyl Synthesize PROTAC with Alkyl Chain Linker Synthesis_Alkyl->Degradation_Assay Synthesis_Alkyl->Permeability_Assay DC50_Dmax Determine DC50 & Dmax Degradation_Assay->DC50_Dmax Papp Determine Apparent Permeability (Papp) Permeability_Assay->Papp Comparison Comparative Analysis DC50_Dmax->Comparison Papp->Comparison

Caption: Experimental workflow for comparing PROTAC linkers.

Experimental Protocols

Synthesis of PROTACs with this compound and Alkyl Chain Linkers

The synthesis of PROTACs is a modular process, typically involving the sequential coupling of the target protein ligand and the E3 ligase ligand to the bifunctional linker.

a) General Protocol for PROTAC Synthesis via Amide Coupling:

  • First Coupling Reaction: Dissolve the E3 ligase ligand (containing a free amine or carboxylic acid) and the bifunctional linker (e.g., this compound-acid or a di-acid alkyl chain) in a suitable solvent such as DMF.

  • Add coupling reagents (e.g., HATU, HOBt) and a base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction: Dissolve the purified intermediate and the target protein ligand (containing a complementary functional group) in a suitable solvent.

  • Repeat the coupling procedure as described in steps 2-4.

  • Purify the final PROTAC product by preparative HPLC and characterize by LC-MS and NMR.

b) Example Synthesis of an Alkyl Linker PROTAC using Click Chemistry:

Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient method for PROTAC synthesis.[3]

  • Functionalization of Ligands: Synthesize or procure the target protein ligand functionalized with an alkyne group and the E3 ligase ligand functionalized with an azide group.

  • Click Reaction: Dissolve both functionalized ligands in a suitable solvent mixture (e.g., t-BuOH/H2O).

  • Add a copper(I) catalyst, such as copper(II) sulfate and a reducing agent like sodium ascorbate.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the final PROTAC product by preparative HPLC.

Western Blot for PROTAC-Induced Protein Degradation

This protocol allows for the quantification of the target protein levels in cells following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTACs (with either this compound or alkyl linkers) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

    • Determine the DC50 and Dmax values from the dose-response curve.

Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption by measuring the rate of transport of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2).

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Assay Procedure:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Apical to Basolateral (A-B) Permeability: Add the PROTAC solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Permeability: Add the PROTAC solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Sample Analysis:

    • Analyze the concentration of the PROTAC in the collected samples and the initial donor solution using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug transport across the monolayer.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio (Papp B-A / Papp A-B) to assess the potential for active efflux.

Conclusion

The choice between an this compound linker and an alkyl chain-based linker is a critical decision in PROTAC design that requires careful consideration of the trade-offs between solubility and permeability. While PEG linkers can improve the aqueous solubility of PROTACs, alkyl linkers may enhance their ability to cross the cell membrane. The optimal linker is ultimately determined by the specific molecular context of the PROTAC and must be empirically determined through systematic evaluation of degradation efficacy and physicochemical properties. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, enabling the rational design of potent and effective protein degraders.

References

In vivo validation of N-Me-N-bis-PEG4 linker stability and performance

Author: BenchChem Technical Support Team. Date: December 2025

The stability and performance of the linker are critical determinants of the therapeutic index of antibody-drug conjugates (ADCs). An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient payload delivery to target tumor cells. This guide provides a comparative analysis of the in vivo stability and performance of branched polyethylene glycol (PEG) linkers, exemplified by the N-Me-N-bis-PEG4 structure, against other common linker technologies. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

The Rise of Branched PEG Linkers in ADCs

The conjugation of hydrophobic payloads to monoclonal antibodies can compromise the physicochemical properties of the resulting ADC, leading to aggregation and rapid clearance. PEGylation is a widely adopted strategy to mitigate these effects. Branched PEG linkers, such as the this compound construct, offer a trifunctional platform for attaching multiple payload molecules to a single conjugation site on the antibody. This architecture can facilitate the development of ADCs with a high drug-to-antibody ratio (DAR) while maintaining favorable pharmacokinetic properties. The PEG chains enhance the hydrophilicity of the ADC, and the branched structure can provide a steric shield that reduces aggregation and immunogenicity.[][2][3]

Comparative In Vivo Stability and Performance

While specific in vivo data for the this compound linker is not extensively published, the performance of branched PEG linkers can be compared to other established and emerging linker technologies based on available preclinical data.

Data Summary

Linker ClassRepresentative LinkerKey In Vivo Performance MetricsReference
Branched PEG This compound (inferred)Expected to provide a balance of stability and efficient tumor penetration. Shorter PEG chains like PEG4 are associated with a moderate increase in half-life.[4] The branched structure can lead to slower clearance rates and higher plasma concentrations over time compared to linear counterparts.[5][4][5]
Cleavable Dipeptide Valine-Citrulline (vc)Linker half-life of approximately 144 hours (6.0 days) in mice and 230 hours (9.6 days) in cynomolgus monkeys has been reported for a cAC10-vc-MMAE ADC.[6] However, some peptide linkers can be susceptible to premature cleavage by extracellular enzymes.[7][6][7]
Polysarcosine (PSAR) PSAR-based linkerADCs with PSAR linkers have shown to share a similar pharmacokinetic profile to the unconjugated antibody, even at a high DAR of 8.[8] In a HER2+ gastric cancer model, a PSAR-linked ADC demonstrated strong anti-tumor activity at a low dose.[9][8][9]
Tandem-Cleavage Glucuronide-dipeptideThese linkers have demonstrated significantly improved stability in rat serum compared to corresponding single-enzyme cleavage linkers.[10] In a xenograft model, ADCs with these linkers showed better efficacy than the benchmark vedotin.[10][10]

Experimental Protocols for In Vivo Linker Stability Assessment

The in vivo stability of an ADC linker is a critical parameter that is assessed through a combination of pharmacokinetic studies and analysis of ADC integrity in biological matrices.[11]

Pharmacokinetic Analysis of Total Antibody and Conjugated ADC by ELISA

This method is employed to determine the concentration of total antibody and intact ADC in plasma over time.

Protocol:

  • Animal Dosing: Administer the ADC intravenously to a suitable animal model (e.g., mice or rats) at a predetermined dose.

  • Sample Collection: Collect blood samples at various time points post-administration. Process the blood to obtain plasma.

  • Total Antibody Quantification:

    • Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.

    • Block non-specific binding sites.

    • Add diluted plasma samples and a standard curve of the unconjugated antibody.

    • Add a detection antibody (e.g., HRP-conjugated anti-species IgG).

    • Add substrate and measure the absorbance to determine the total antibody concentration.

  • Conjugated ADC Quantification:

    • Coat a 96-well plate with an anti-payload antibody.

    • Block non-specific binding sites.

    • Add diluted plasma samples and a standard curve of the ADC.

    • Add a detection antibody (e.g., HRP-conjugated anti-species IgG specific to the antibody portion of the ADC).

    • Add substrate and measure the absorbance to determine the concentration of conjugated ADC.

  • Data Analysis: The pharmacokinetic parameters, including half-life of the total antibody and the conjugated ADC, are calculated from the concentration-time profiles. A faster clearance of the conjugated ADC compared to the total antibody indicates linker instability.

Quantification of Prematurely Released Payload by LC-MS/MS

This highly sensitive and specific method is used to quantify the amount of free cytotoxic payload in circulation.[11]

Protocol:

  • Animal Dosing and Sample Collection: Follow the same procedure as in the ELISA protocol.

  • Sample Preparation:

    • To the plasma samples, add an organic solvent (e.g., acetonitrile) to precipitate proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant containing the small molecule free payload.

  • LC-MS/MS Analysis:

    • Inject the supernatant into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the free payload from other plasma components on a suitable chromatography column.

    • Detect and quantify the payload using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis: The concentration of the free payload is determined by comparing its signal to a standard curve prepared with known concentrations of the payload. An increase in free payload concentration in the plasma over time is indicative of linker cleavage.

Visualizing Experimental Workflows

The following diagrams illustrate the key workflows for assessing ADC linker stability in vivo.

ADC_PK_Workflow cluster_animal In Vivo Model cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_data Data Interpretation dosing ADC Administration (Intravenous) sampling Blood Sampling (Time Points) dosing->sampling plasma Plasma Isolation sampling->plasma elisa ELISA: Total Ab & Conjugated ADC plasma->elisa Diluted Plasma lcms LC-MS/MS: Free Payload plasma->lcms Protein Precipitation & Supernatant Collection pk_profile Pharmacokinetic Profile elisa->pk_profile lcms->pk_profile stability Linker Stability Assessment pk_profile->stability

Workflow for In Vivo ADC Stability Assessment.

ADC_Internalization_Release cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell Intracellular Trafficking cluster_release Payload Release & Action adc_circ ADC in Bloodstream (Stable Linker) binding ADC Binds to Tumor Cell Antigen adc_circ->binding internalization Internalization via Endocytosis binding->internalization endosome Early Endosome internalization->endosome lysosome Lysosome endosome->lysosome release Linker Cleavage & Payload Release lysosome->release action Payload Exerts Cytotoxic Effect release->action

Mechanism of ADC Action and Payload Release.

Conclusion

The selection of an appropriate linker is a critical aspect of ADC design, directly influencing its safety and efficacy. While direct in vivo validation data for the this compound linker remains to be published, the broader class of branched PEG linkers presents a promising strategy to enhance the therapeutic properties of ADCs. These linkers offer the potential for high drug loading while maintaining favorable pharmacokinetics. Continued research and head-to-head in vivo studies with alternative linker technologies, such as cleavable dipeptides and polysarcosine, will be crucial in defining the optimal linker for specific ADC applications. The experimental protocols and workflows described herein provide a framework for the systematic evaluation of linker stability and performance in preclinical models.

References

The Impact of Linker Architecture on PROTAC Efficacy: A Comparative Guide to Branched-Linker Designs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate proteins of interest, are critically dependent on the linker that connects the target-binding and E3 ligase-recruiting moieties. While linear linkers, particularly those incorporating polyethylene glycol (PEG) chains, have been the mainstay of PROTAC development, recent advancements have highlighted the potential of more complex architectures. This guide provides a comparative analysis of a novel trivalent PROTAC employing a branched linker, using the well-characterized BET degrader MZ1 as a benchmark. This case study on the trivalent PROTAC, SIM1, offers insights into how linker design can be leveraged to enhance degradation potency and cellular activity.

Case Study: Trivalent BET Degrader SIM1 vs. Bivalent MZ1

A groundbreaking study has demonstrated the development of trivalent PROTACs, which feature a branched linker to attach a single E3 ligase ligand to two protein of interest (POI) ligands. This approach was exemplified by the creation of SIM1, a VHL-based trivalent PROTAC designed to target the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). The performance of SIM1 was compared directly with its bivalent counterpart, MZ1, which is a well-established BET degrader with a linear PEG linker.

Data Presentation: Quantitative Comparison of PROTAC Performance

The following tables summarize the key performance metrics of the trivalent PROTAC SIM1 in comparison to the bivalent PROTAC MZ1.

Table 1: Degradation Potency (DC50) of BET-Targeting PROTACs in HEK293 Cells (4-hour treatment)

PROTACTarget ProteinDC50 (nM)
SIM1 (Trivalent) BRD20.7
BRD32.5
BRD49.5
MZ1 (Bivalent) BRD2920
BRD3180
BRD425

Data sourced from a study on trivalent PROTACs, where degradation was assessed by immunoblotting.[1]

Table 2: Anti-proliferative Activity (GI50) in MV4;11 Acute Myeloid Leukemia Cells

CompoundGI50 (nM)
SIM1 (Trivalent PROTAC) 0.13
MZ1 (Bivalent PROTAC) 13

GI50 represents the concentration required to inhibit cell growth by 50%.[1]

The data clearly indicates that the trivalent PROTAC, SIM1, exhibits significantly enhanced degradation potency, particularly for BRD2 and BRD3, and is substantially more effective at inhibiting the proliferation of cancer cells compared to its bivalent counterpart, MZ1.[1]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these PROTACs, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Workflow cluster_synthesis PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays Design Design of Trivalent PROTAC (SIM1) with Branched Linker Synthesis Chemical Synthesis of SIM1 Design->Synthesis Binding Ternary Complex Formation Assay (e.g., SPR, TR-FRET) Synthesis->Binding Ubiquitination In Vitro Ubiquitination Assay Binding->Ubiquitination Treatment Cell Treatment with SIM1 vs. MZ1 Binding->Treatment Degradation Protein Degradation (Western Blot, Mass Spectrometry) Treatment->Degradation Viability Cell Viability/ Anti-proliferative Assay Treatment->Viability

Caption: General experimental workflow for the development and evaluation of PROTACs like SIM1.

BET_Signaling_Pathway BET Protein Signaling and Inhibition by Trivalent PROTAC BET BET Proteins (BRD2, BRD3, BRD4) Transcription Transcriptional Machinery BET->Transcription activates Proteasome Proteasome BET->Proteasome ubiquitination & degradation cMyc c-Myc Gene Transcription->cMyc transcribes Proliferation Cell Proliferation & Survival cMyc->Proliferation promotes SIM1 Trivalent PROTAC (SIM1) VHL VHL E3 Ligase SIM1->VHL Histones Histones

Caption: Simplified signaling pathway of BET proteins and their degradation mediated by SIM1.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are generalized protocols for key experiments cited in the evaluation of BET-targeting PROTACs.

Western Blot for Protein Degradation
  • Cell Culture and Treatment: Seed cells (e.g., HEK293 or MV4;11) in appropriate culture plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTACs (e.g., SIM1 and MZ1) or DMSO as a vehicle control for a specified duration (e.g., 4 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., BRD2, BRD3, BRD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the band intensities, and the target protein levels are normalized to the loading control. The DC50 values are calculated from the dose-response curves.

Cell Proliferation Assay
  • Cell Seeding: Seed cancer cells (e.g., MV4;11) in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs or control compounds.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Measurement: Assess cell viability using a commercially available reagent such as CellTiter-Glo® (Promega) or by using a resazurin-based assay.

  • Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. The results are normalized to the DMSO-treated control cells, and the GI50 values are determined by fitting the data to a dose-response curve.

Conclusion

The case of the trivalent PROTAC SIM1 demonstrates a significant advancement in PROTAC design, where a branched linker architecture leads to enhanced degradation potency and anti-cancer activity compared to its bivalent counterpart, MZ1.[1] This highlights the critical role of the linker in not only bridging the two ends of the PROTAC but also in influencing the avidity and cooperativity of ternary complex formation. For researchers in drug development, this study underscores the importance of exploring beyond simple linear linkers to unlock the full potential of targeted protein degradation. The systematic evaluation of novel linker designs, supported by robust experimental protocols, will be pivotal in developing the next generation of highly effective PROTAC-based therapeutics.

References

Evaluating the Impact of N-Me-N-bis-PEG4 on ADC Therapeutic Index: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index—a measure of a drug's safety and efficacy—is a critical determinant in the development of Antibody-Drug Conjugates (ADCs). The linker, the chemical bridge between the antibody and the cytotoxic payload, plays a pivotal role in defining this index. This guide provides an objective comparison of ADCs incorporating the branched hydrophilic linker, N-Me-N-bis-PEG4, against other linker technologies, supported by experimental data, to evaluate its impact on the therapeutic window.

The inclusion of hydrophilic linkers, such as those based on polyethylene glycol (PEG), has emerged as a key strategy to overcome the challenges associated with the hydrophobicity of many potent cytotoxic payloads.[][2][3][4] Hydrophobic drugs can lead to ADC aggregation, reduced stability, and accelerated clearance from circulation, all of which negatively impact the therapeutic index.[5][6][7][8] The this compound linker, a branched structure with two PEG4 arms, is designed to mitigate these issues by increasing the overall hydrophilicity of the ADC.

The Advantage of Branched Hydrophilic PEG Linkers

Branched PEG linkers offer several advantages over their linear counterparts. They can create a larger hydrodynamic radius, which can lead to reduced renal clearance and a longer in vivo half-life.[][9] This architecture also provides the potential for higher drug-to-antibody ratios (DARs) without inducing aggregation, a common challenge with hydrophobic payloads.[10][11] Amide-coupled ADCs featuring two pendant 12-unit polyethylene glycol chains have demonstrated superior performance compared to those with a conventional linear 24-unit PEG oligomer.[2][4]

A key benefit of incorporating hydrophilic moieties like PEG is the enhanced pharmacokinetic profile.[][12] The hydrophilic nature of the linker can shield the ADC from premature clearance, leading to longer circulation times and increased accumulation in the tumor.[][12] This extended exposure can translate to improved efficacy.

Comparative Performance Data

While direct head-to-head data for the this compound linker is emerging, studies on structurally similar branched linkers incorporating PEG4 moieties provide strong evidence of their benefits. The following tables summarize quantitative data comparing ADCs with different linker technologies.

Table 1: In Vitro Cytotoxicity of ADCs with Different Linker Architectures

Linker ArchitectureDrug-to-Antibody Ratio (DAR)IC50 (nM)
Homogeneous DAR 2 (Linear Linker)2~0.5
Homogeneous DAR 6 ("Short" Branched Linker)60.68
Homogeneous DAR 6 ("Long" Branched Linker with PEG4)60.074
Heterogeneous DAR 6 (Control)6~0.08

This data highlights that a "long" branched linker containing a PEG4 moiety demonstrates significantly higher potency in a HER2-positive cell line compared to a "short" branched linker without the additional PEG spacer.[9][13][14]

Table 2: Pharmacokinetic Properties of ADCs with Different Linker Chemistries

Linker TypeKey CharacteristicsPlasma Half-lifeClearance Rate
Branched PEG Linker High hydrophilicity, potential for high DARExtendedSlower
Linear PEG Linker Moderate hydrophilicityModerately ExtendedModerate
Non-PEGylated Hydrophobic Linker Low hydrophilicityShorterFaster

This table illustrates the general trend of improved pharmacokinetic parameters with the incorporation of hydrophilic PEG linkers, with branched structures offering the potential for further enhancement.[2][4]

Table 3: Physicochemical Properties of ADCs

Linker TypeAggregation PropensitySolubility
Branched PEG Linker LowHigh
Linear PEG Linker ModerateModerate
Non-PEGylated Hydrophobic Linker HighLow

This table summarizes the expected impact of linker chemistry on the physical stability and solubility of ADCs.[][3]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of these findings. Below are summaries of key experimental protocols for evaluating ADC performance.

Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in the appropriate cell culture medium. Add the diluted ADCs to the cells.

  • Incubation: Incubate the plates for a period of 72-120 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Viable cells will metabolize the tetrazolium salt into a colored formazan product.

  • Data Acquisition: Solubilize the formazan crystals (for MTT assay) and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance values against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a living organism.

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches a specified size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • ADC Administration: Administer the ADC, control antibody, and vehicle control to the respective groups via intravenous injection at a predetermined dose and schedule.

  • Tumor Measurement: Measure tumor volume and body weight of the mice regularly (e.g., twice weekly).

  • Data Analysis: Plot the mean tumor volume over time for each group. The tumor growth inhibition (TGI) is calculated to assess the efficacy of the ADC.

Protocol 3: Pharmacokinetic Analysis

This protocol determines the absorption, distribution, metabolism, and excretion (ADME) properties of the ADC.

  • ADC Administration: Administer a single intravenous dose of the ADC to a cohort of animals (e.g., rats or mice).

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, etc.).

  • Sample Processing: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Plot the plasma concentration of the ADC over time and use pharmacokinetic modeling software to determine key parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Visualizing the Impact of this compound

The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the evaluation of ADCs with branched hydrophilic linkers.

ADC_Structure_Comparison cluster_0 ADC with this compound Linker cluster_1 ADC with Traditional Linker Antibody1 Antibody Linker1 This compound (Branched, Hydrophilic) Antibody1->Linker1 Payload1 Payload Linker1->Payload1 Antibody2 Antibody Linker2 Hydrophobic Linker (e.g., SMCC) Antibody2->Linker2 Payload2 Payload Linker2->Payload2

Figure 1: Structural comparison of ADCs.

Experimental_Workflow start ADC Candidate Selection in_vitro In Vitro Cytotoxicity (IC50 Determination) start->in_vitro stability Physicochemical Stability (Aggregation Analysis) start->stability pk_pd Pharmacokinetics (PK/PD) (Half-life, Clearance) in_vitro->pk_pd in_vivo In Vivo Efficacy (Xenograft Model) pk_pd->in_vivo end Therapeutic Index Evaluation in_vivo->end stability->pk_pd

Figure 2: Experimental workflow for ADC evaluation.

Signaling_Pathway ADC ADC Binding to Tumor Cell Receptor Internalization Internalization via Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Payload_Release Linker Cleavage & Payload Release Lysosome->Payload_Release Cytotoxicity Payload Induces Cell Death (Apoptosis) Payload_Release->Cytotoxicity

Figure 3: General ADC mechanism of action.

Conclusion

The strategic incorporation of branched hydrophilic linkers, exemplified by structures like this compound, presents a compelling approach to enhancing the therapeutic index of ADCs. By improving solubility, reducing aggregation, and optimizing pharmacokinetic profiles, these advanced linkers enable the development of more stable and effective cancer therapies. The supporting experimental data for structurally similar linkers strongly suggests that ADCs featuring this compound will exhibit a superior therapeutic window compared to those with traditional hydrophobic linkers. Continued research and direct comparative studies will further elucidate the full potential of this promising linker technology.

References

A Head-to-Head Comparison of N-Me-N-bis-PEG4 and Other Bifunctional Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a bifunctional linker is a critical decision in the development of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the two molecular entities but also significantly influences the stability, solubility, pharmacokinetics, and overall efficacy of the conjugate. This guide provides a detailed comparison of the N-Me-N-bis-PEG4 linker with other commonly used bifunctional linkers, supported by available experimental data and principles of bioconjugation chemistry.

Introduction to Bifunctional Linkers

Bifunctional linkers are molecules with two reactive ends that can covalently connect two different molecules. In drug development, they are essential for creating targeted therapies by linking a targeting moiety (like an antibody) to a therapeutic payload (like a cytotoxic drug or a protein degrader). The choice of linker depends on several factors, including the functional groups available on the molecules to be conjugated, the desired stability of the resulting bond, and the required physicochemical properties of the final conjugate.[1][2]

Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and ability to improve the solubility and stability of bioconjugates.[3][4] The this compound linker is a branched PEG linker featuring a central tertiary amine with two PEG4 arms. This structure offers unique properties for creating complex bioconjugates.

Chemical Structures and Reactive Moieties

A clear understanding of the chemical structures of different linkers is fundamental to appreciating their reactivity and applications.

Linker TypeGeneral StructureReactive Groups
This compound-acid A central methylamine with two PEG4 chains, each terminated with a carboxylic acid.Carboxylic acids (-COOH)
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) A cyclohexane ring connecting an NHS ester and a maleimide group.N-hydroxysuccinimide (NHS) ester, Maleimide
Maleimide-PEGn-NHS ester A linear PEG chain with a maleimide at one end and an NHS ester at the other.Maleimide, N-hydroxysuccinimide (NHS) ester
DBCO-PEGn-NHS ester A linear PEG chain with a dibenzocyclooctyne (DBCO) at one end and an NHS ester at the other.Dibenzocyclooctyne (DBCO), N-hydroxysuccinimide (NHS) ester

Performance Comparison: this compound vs. Other Linkers

The performance of a bifunctional linker is evaluated based on several key parameters, including conjugation efficiency, stability of the resulting conjugate, and its impact on the biological activity of the final product. While direct head-to-head quantitative data for this compound against all other linkers is not extensively available in public literature, a comparative analysis can be drawn from the known reactivity of their functional groups and data from studies on similar branched and PEGylated structures.

Conjugation Efficiency and Selectivity

The efficiency and selectivity of the conjugation reaction are crucial for producing a homogeneous product with a defined drug-to-antibody ratio (DAR) in ADCs or a well-defined structure in PROTACs.

  • This compound-acid: The carboxylic acid groups of this linker react with primary amines (e.g., lysine residues on antibodies) in the presence of carbodiimide activators like EDC. This reaction is generally robust but can be less selective than other methods, as multiple lysine residues are often available on the surface of a protein. The branched nature of this linker allows for the potential attachment of multiple molecules at a single conjugation point on a carrier, or conversely, the attachment of a single molecule to two points on a carrier.

  • SMCC and Maleimide-PEG-NHS: These heterobifunctional linkers offer a two-step, highly selective conjugation strategy. The NHS ester reacts with primary amines, while the maleimide group specifically reacts with free thiols (e.g., from reduced cysteine residues in antibodies). This orthogonality allows for controlled conjugation. The thiol-maleimide reaction is efficient at pH 6.5-7.5.[5] However, the maleimide group can also react with amines at higher pH.[3]

  • DBCO-PEG-NHS: This linker utilizes bioorthogonal click chemistry. The NHS ester reacts with amines, and the DBCO group reacts specifically with azide-modified molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is highly specific and can be performed in complex biological media without catalysts.

Table 1: Qualitative Comparison of Conjugation Properties

Linker TypeReaction TypeSelectivityKey AdvantagesPotential Disadvantages
This compound-acid AmidationModerateBranched structure for multivalent attachmentRequires activation; potential for cross-reactivity
SMCC / Maleimide-PEG-NHS Amidation & Michael AdditionHighOrthogonal reactivity; well-established chemistryPotential instability of the thioether bond
DBCO-PEG-NHS Amidation & SPAACVery HighBioorthogonal; high specificity and efficiencyRequires introduction of an azide handle
Stability of the Conjugate

The stability of the linker is critical for the therapeutic efficacy and safety of bioconjugates. Premature cleavage of the linker in circulation can lead to off-target toxicity, while a linker that is too stable might not release the payload effectively at the target site.

  • This compound-acid: The amide bonds formed from the carboxylic acid groups are generally very stable under physiological conditions. The branched PEG structure can also provide a hydrophilic shield that may protect the conjugate from enzymatic degradation. Studies on PEGylated ADCs have shown that the inclusion of PEG moieties can improve stability and reduce aggregation.[1][]

  • SMCC and Maleimide-PEG-NHS: The thioether bond formed between the maleimide and a thiol is susceptible to retro-Michael addition, especially in the presence of other thiols like glutathione in the plasma. This can lead to premature release of the payload.[7] However, the stability of the maleimide-thiol linkage can be influenced by the local chemical environment and the structure of the maleimide.[8]

  • DBCO-PEG-NHS: The triazole ring formed via SPAAC is highly stable under physiological conditions, making this a very robust linkage for in vivo applications.

Table 2: Comparative Stability of Linker Chemistries

Linkage TypeFormed FromIn Vivo StabilityKey Considerations
Amide Bond Carboxylic acid + AmineHighVery stable under physiological conditions.
Thioether (from Maleimide) Maleimide + ThiolModerateSusceptible to retro-Michael addition and exchange with other thiols.
Triazole (from SPAAC) DBCO + AzideHighHighly stable and bioorthogonal.
Impact on Physicochemical Properties and Biological Activity

The linker can significantly affect the solubility, aggregation, and biological activity of the final conjugate.

  • This compound: The branched PEG4 chains in this linker are expected to significantly enhance the hydrophilicity of the conjugate. This is particularly beneficial when working with hydrophobic payloads, as it can prevent aggregation and improve the pharmacokinetic profile.[3] The defined length of the PEG chains ensures a homogeneous product.[4] However, the branched structure might introduce steric hindrance that could potentially affect the binding affinity of the targeting molecule.

  • Linear PEG Linkers (e.g., Maleimide-PEGn-NHS): Linear PEG chains also improve hydrophilicity and can be synthesized in various lengths to optimize the distance between the conjugated molecules. Longer PEG chains can lead to a longer circulation half-life but may also decrease the cytotoxic activity of the payload in some cases.[9][10]

  • Non-PEG Linkers (e.g., SMCC): While effective for conjugation, non-PEGylated linkers do not offer the same benefits in terms of improved solubility and reduced aggregation as PEGylated linkers. This can be a limitation when working with hydrophobic drugs.

Table 3: Impact of Linker on Conjugate Properties

Linker FeatureImpact on SolubilityImpact on AggregationPotential for Steric Hindrance
Branched PEG4 (this compound) HighLowModerate to High
Linear PEGn Moderate to HighLowLow to Moderate (depends on length)
Non-PEG (e.g., SMCC) LowHigh (with hydrophobic payloads)Low

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development and evaluation of bioconjugates.

General Protocol for Antibody-Drug Conjugation using a Heterobifunctional Linker (e.g., Maleimide-PEG-NHS)
  • Antibody Reduction (for thiol-reactive conjugation):

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2).

    • Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP).

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent using a desalting column.

  • Linker-Payload Preparation:

    • Dissolve the Maleimide-PEG-NHS linker and the amine-containing payload in an appropriate organic solvent (e.g., DMSO).

    • React the NHS ester of the linker with the amine group of the payload.

    • Purify the linker-payload conjugate using chromatography (e.g., HPLC).

  • Conjugation to Antibody:

    • Add the purified Maleimide-PEG-payload to the reduced antibody solution.

    • Incubate at room temperature for 1-4 hours or overnight at 4°C.

  • Purification and Characterization:

    • Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload.

    • Characterize the ADC for drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

    • Assess the purity and aggregation state using SEC.

Protocol for In Vitro Stability Assay
  • Incubation:

    • Incubate the purified ADC in human or mouse plasma at 37°C.

    • Take aliquots at different time points (e.g., 0, 24, 48, 72 hours).

  • Analysis:

    • Analyze the aliquots by a suitable method to quantify the amount of released payload or the change in DAR. This can be done using ELISA, LC-MS, or HIC.

  • Data Interpretation:

    • Plot the percentage of intact ADC or the amount of released payload over time to determine the stability of the conjugate.

Visualizing Workflows and Pathways

Experimental Workflow for ADC Synthesis and Characterization

ADC_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization Ab Antibody Reduced_Ab Reduced Antibody Ab->Reduced_Ab Reduction ADC Antibody-Drug Conjugate Reduced_Ab->ADC Linker_Payload Linker-Payload Conjugate Linker_Payload->ADC Conjugation Purified_ADC Purified ADC ADC->Purified_ADC SEC DAR DAR Analysis (HIC/MS) Purified_ADC->DAR Purity Purity/Aggregation (SEC) Purified_ADC->Purity Activity Biological Activity Assay Purified_ADC->Activity

Caption: A generalized workflow for the synthesis, purification, and characterization of an Antibody-Drug Conjugate (ADC).

PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation Degradation

References

Assessing the Cross-Reactivity of N-Me-N-bis-PEG4 Conjugated Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene glycol (PEG) to therapeutic antibodies, a process known as PEGylation, has long been a cornerstone in drug development to enhance pharmacokinetic and pharmacodynamic properties. However, the immunogenicity of PEG itself, leading to the formation of anti-PEG antibodies, presents a significant challenge. These antibodies can lead to accelerated drug clearance, reduced efficacy, and hypersensitivity reactions. This guide provides a comparative assessment of a specific PEGylation linker, N-Me-N-bis-PEG4, and discusses its potential for cross-reactivity in the context of alternative conjugation technologies. Detailed experimental protocols for evaluating such cross-reactivity are also provided.

Understanding this compound Conjugation

The this compound moiety refers to a branched PEG linker where a central methylamino group is attached to two PEG4 arms. Each PEG4 arm consists of four repeating ethylene glycol units. This branched structure can be functionalized at the termini of the PEG arms to allow for covalent attachment to antibodies. The tertiary amine at the core of the linker can influence the overall charge and stability of the conjugate. While specific data on the immunogenicity of the this compound linker itself is limited in publicly available literature, its structural similarity to other PEG derivatives suggests a potential for recognition by pre-existing or induced anti-PEG antibodies.

The Challenge of Anti-PEG Antibody Cross-Reactivity

Anti-PEG antibodies often target the repeating ethylene glycol backbone of the PEG polymer.[1][2] This means that antibodies generated against one type of PEGylated molecule can potentially cross-react with other PEG-containing therapeutics, as well as with PEG found in a wide range of consumer and industrial products.[1] This pre-existing sensitization in a significant portion of the population is a critical consideration in the development of any novel PEGylated therapeutic.[3]

The key concern for this compound conjugated antibodies is whether the branched structure and the central methylamino group alter the immunogenic profile compared to linear or other branched PEG linkers. It is plausible that the unique conformation of this linker could either mask or expose immunogenic epitopes, thereby modulating the cross-reactivity profile.

Comparison with Alternative Technologies

To mitigate the risks associated with PEG immunogenicity, several alternative polymer technologies have emerged. These alternatives aim to replicate the beneficial properties of PEG, such as increased hydrodynamic size and shielding from proteases, while exhibiting a reduced immunogenic footprint.

TechnologyDescriptionAdvantagesDisadvantages
This compound Conjugation Branched PEG linker with a central methylamino core and two PEG4 arms.Potentially offers a unique three-dimensional structure that could influence protein stability and shielding.Likely to be cross-reactive with anti-PEG antibodies due to the presence of the PEG backbone. Limited specific immunogenicity data available.
Polysarcosine (pSar) A polypeptoid based on the endogenous amino acid sarcosine.[1][4]Generally considered non-immunogenic and biodegradable.[5][6] Offers good water solubility and biocompatibility.[1][4]Less established in clinical applications compared to PEG. Manufacturing of monodisperse pSar can be challenging.[1][4]
Poly(2-oxazoline)s (POx) A class of polymers with a poly(N-acylethylenimine) backbone.[7]Exhibit "stealth" properties similar to PEG and are considered to have low immunogenicity.[8] Tunable properties based on the side-chain structure.[9]Long-term clinical safety data is still being established.[6]
XTENylation Utilizes a long, unstructured, hydrophilic protein sequence composed of small, non-immunogenic amino acids.[5]Genetically encodable, leading to homogeneous products. Biodegradable and has shown low immunogenicity.[5]May be more complex and costly to produce than synthetic polymers.

Experimental Protocols for Assessing Cross-Reactivity

A thorough assessment of antibody cross-reactivity is crucial. The following are detailed protocols for key experiments to evaluate the binding of anti-PEG antibodies to this compound conjugated antibodies and their alternatives.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for detecting and quantifying antibodies. A competitive ELISA format is particularly useful for assessing cross-reactivity.

Objective: To determine the extent to which anti-PEG antibodies recognize and bind to this compound conjugated antibodies compared to other PEGylated proteins and non-PEGylated controls.

Methodology:

  • Coating: Microtiter plates are coated with a standard PEGylated protein (e.g., PEG-BSA) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Non-specific binding sites are blocked by incubating the wells with a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition:

    • A known concentration of a monoclonal or polyclonal anti-PEG antibody is pre-incubated with varying concentrations of the test competitor:

      • This compound conjugated antibody

      • A linearly PEGylated antibody (positive control)

      • A non-PEGylated version of the same antibody (negative control)

      • Alternative polymer-conjugated antibody (e.g., pSar-antibody)

    • This pre-incubation step is typically carried out for 1-2 hours at room temperature.

  • Incubation: The antibody-competitor mixtures are then added to the coated and blocked microtiter plate wells and incubated for 1-2 hours at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the anti-PEG antibody (e.g., anti-human IgG-HRP) is added to the wells and incubated for 1 hour at room temperature.

  • Washing: Plates are washed as described in step 2.

  • Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added to the wells, and the color is allowed to develop.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The degree of inhibition of binding of the anti-PEG antibody to the coated plate is proportional to its cross-reactivity with the competitor in solution.

Data Presentation:

CompetitorIC50 (nM)Maximum Inhibition (%)
This compound-Antibody
Linear PEG-Antibody
Polysarcosine-Antibody
Unconjugated Antibody
Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding kinetics and affinity, offering a more detailed understanding of cross-reactivity.[10][11]

Objective: To quantify the binding affinity and kinetics of anti-PEG antibodies to this compound conjugated antibodies immobilized on a sensor surface.

Methodology:

  • Sensor Chip Preparation: A sensor chip (e.g., CM5) is functionalized by immobilizing the this compound conjugated antibody, a linear PEG-antibody, a pSar-antibody, and the unconjugated antibody in separate flow cells using standard amine coupling chemistry.

  • Analyte Injection: A series of dilutions of an anti-PEG antibody (analyte) in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor surface at a constant flow rate.

  • Association and Dissociation: The binding (association) and subsequent release (dissociation) of the anti-PEG antibody are monitored in real-time by measuring the change in the SPR signal (response units, RU).

  • Regeneration: After each analyte injection, the sensor surface is regenerated using a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound antibody.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

Ligandka (1/Ms)kd (1/s)KD (M)
This compound-Antibody
Linear PEG-Antibody
Polysarcosine-Antibody
Unconjugated Antibody
Western Blot

Western blotting can be used as a qualitative or semi-quantitative method to visualize the binding of anti-PEG antibodies to different conjugated antibodies.[12][13]

Objective: To visually confirm the binding of anti-PEG antibodies to this compound conjugated antibodies.

Methodology:

  • SDS-PAGE: The this compound conjugated antibody, a linear PEG-antibody, a pSar-antibody, and the unconjugated antibody are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under non-reducing conditions.

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with an anti-PEG antibody (e.g., rabbit anti-PEG monoclonal antibody) diluted in blocking buffer overnight at 4°C.

  • Washing: The membrane is washed three times for 10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Washing: The membrane is washed as described in step 5.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands provides a semi-quantitative measure of anti-PEG antibody binding.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition cluster_detection Detection Coat Coat Plate with PEG-BSA Wash1 Wash Coat->Wash1 Block Block Wash1->Block Incubate Incubate on Plate Block->Incubate AntiPEG Anti-PEG Ab PreIncubate Pre-incubate AntiPEG->PreIncubate Competitor Competitor (e.g., this compound-Ab) Competitor->PreIncubate PreIncubate->Incubate Wash2 Wash Incubate->Wash2 SecondaryAb Add Secondary Ab-HRP Wash2->SecondaryAb Wash3 Wash SecondaryAb->Wash3 Substrate Add TMB Substrate Wash3->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance at 450nm Stop->Read

Caption: Competitive ELISA workflow for assessing anti-PEG antibody cross-reactivity.

SPR_Workflow Immobilize Immobilize Conjugated Antibodies on Sensor Chip Inject Inject Anti-PEG Antibody (Analyte) Immobilize->Inject Monitor Monitor Association & Dissociation (RU) Inject->Monitor Regenerate Regenerate Sensor Surface Monitor->Regenerate Analyze Analyze Data (ka, kd, KD) Regenerate->Analyze

Caption: Surface Plasmon Resonance (SPR) workflow for kinetic analysis of cross-reactivity.

WesternBlot_Workflow SDSPAGE SDS-PAGE Separation of Conjugated Antibodies Transfer Transfer to Membrane SDSPAGE->Transfer Block Block Membrane Transfer->Block PrimaryAb Incubate with Anti-PEG Antibody Block->PrimaryAb SecondaryAb Incubate with HRP-conjugated Secondary Ab PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect

Caption: Western Blot workflow for visualizing anti-PEG antibody binding.

Conclusion

The selection of a conjugation technology for therapeutic antibodies requires a careful balance between enhancing drug properties and minimizing immunogenicity. While this compound offers a novel branched structure, its PEG backbone necessitates a thorough evaluation of its cross-reactivity with anti-PEG antibodies. The experimental protocols detailed in this guide provide a framework for a comprehensive assessment. By comparing the performance of this compound conjugated antibodies with that of linear PEG conjugates and non-PEG alternatives like polysarcosine and poly(2-oxazoline)s, researchers can make informed decisions to develop safer and more effective biotherapeutics. As the field moves towards next-generation protein modifications, a robust understanding and mitigation of immunogenicity will be paramount for clinical success.

References

A Comparative Guide to Ternary Complex Formation with N-Me-N-bis-PEG4-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of PROTACs incorporating the N-Me-N-bis-PEG4 linker against other established PROTACs. We will delve into the critical aspects of ternary complex formation, supported by experimental data and detailed protocols for key characterization assays.

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1][2]

The this compound linker is a branched polyethylene glycol (PEG)-based linker. PEG linkers are widely used in PROTAC design, with over half of reported PROTACs incorporating them.[3] The inclusion of PEG chains generally enhances the aqueous solubility and cell permeability of the PROTAC molecule.[2][3] The branched nature of this compound offers distinct conformational properties that can influence the geometry and stability of the ternary complex.

Performance Comparison of PROTACs in Ternary Complex Formation

The efficacy of a PROTAC is intimately linked to the stability of the ternary complex it forms. This stability is often quantified by the cooperativity factor (α), which measures the change in binding affinity of one protein to the PROTAC upon the binding of the other. A value of α > 1 indicates positive cooperativity, meaning the two proteins bind to the PROTAC more strongly together than they do individually, leading to a more stable ternary complex.[4][5]

Below is a comparison of a representative this compound-based PROTAC with well-characterized alternatives.

PROTAC Linker Type Target(s) E3 Ligase Binary KD (Target) Binary KD (E3 Ligase) Ternary KD Cooperativity (α) Cellular DC50 Reference
Representative this compound PROTAC Branched PEGVariesVariesVariesVariesVariesExpected to be influenced by linker conformationVaries-
MZ1 Linear PEGBRD4BD2VHL~1 nM (SPR), 4 nM (ITC)~29 nM (SPR), 66 nM (ITC)1.1 nM26 (SPR), 15 (ITC)~10-50 nM[6][7]
dBET6 Linear Alkyl-EtherBRD4BD1, BRD4BD2CRBN-~0.8 µM-0.6 (BRD4BD1), 0.2 (BRD4BD2)~10-50 nM[8][9]
ARV-771 Linear PEG/AlkylBRD2/3/4VHL----< 1 nM[10][11][12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental strategies is crucial for a clear understanding. The following diagrams illustrate the PROTAC mechanism of action, a general workflow for characterizing ternary complexes, and the thermodynamic principles governing their formation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays SPR SPR / BLI ITC ITC AlphaLISA AlphaLISA / TR-FRET NanoBRET NanoBRET WesternBlot Western Blot / In-Cell Western PROTAC_Design PROTAC Synthesis (e.g., with this compound) Binding_Assays Binary & Ternary Binding PROTAC_Design->Binding_Assays Binding_Assays->SPR Binding_Assays->ITC Binding_Assays->AlphaLISA Degradation_Assays Protein Degradation Binding_Assays->Degradation_Assays Degradation_Assays->NanoBRET Degradation_Assays->WesternBlot SAR Structure-Activity Relationship (SAR) Optimization Degradation_Assays->SAR SAR->PROTAC_Design

Caption: Experimental workflow for PROTAC characterization.

Thermodynamic_Cycle Free POI + PROTAC + E3 Binary_POI POI-PROTAC + E3 Free->Binary_POI KD (POI) Binary_E3 POI + PROTAC-E3 Free->Binary_E3 KD (E3) Ternary POI-PROTAC-E3 Binary_POI->Ternary α * KD (E3) Binary_E3->Ternary α * KD (POI)

Caption: Thermodynamic cycle of ternary complex formation.

Experimental Protocols

Detailed and reproducible protocols are fundamental to the accurate characterization of PROTAC-mediated ternary complexes.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that provides real-time kinetic data (kon, koff) and binding affinity (KD) for both binary and ternary interactions.[4][13]

  • Immobilization: Covalently couple the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.[13]

  • Binary Interaction: Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics and affinity.

  • Ternary Interaction: To measure ternary complex formation, inject a pre-incubated mixture of the target protein and varying concentrations of the PROTAC over the E3 ligase surface. Alternatively, inject the target protein and PROTAC sequentially.[14]

  • Data Analysis: The increase in the binding signal compared to the binary interactions indicates ternary complex formation. Global fitting of the sensorgram data allows for the determination of ternary complex binding kinetics and affinity. The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD.[4][5]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and the dissociation constant (KD).[15]

  • Sample Preparation: Dialyze both protein solutions (target and E3 ligase) and the PROTAC into the same buffer to minimize heats of dilution.[16][17]

  • Binary Titration: Titrate the PROTAC into a solution of the target protein or the E3 ligase to determine the binary binding affinities.

  • Ternary Titration: To characterize the ternary complex, saturate the PROTAC with one of the proteins and titrate this binary complex into a solution of the second protein.[15]

  • Data Analysis: The resulting thermogram is integrated to determine the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.

AlphaLISA for High-Throughput Screening

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay suitable for high-throughput screening of ternary complex formation.[18]

  • Reagents: Use tagged proteins (e.g., His-tagged target protein and GST-tagged E3 ligase) with corresponding anti-tag AlphaLISA acceptor and donor beads.[19]

  • Assay Procedure: Incubate the target protein, E3 ligase, and PROTAC to allow for complex formation. Add the acceptor and donor beads and incubate in the dark.

  • Detection: Read the plate on an Alpha-enabled plate reader. A signal is generated when the donor and acceptor beads are brought into proximity by the formation of the ternary complex.[18]

NanoBRET™ for Live-Cell Analysis

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that allows for the real-time measurement of ternary complex formation within living cells.[20][21]

  • Cell Line Preparation: Co-express the target protein fused to a NanoLuc® luciferase donor and the E3 ligase fused to a HaloTag® acceptor in a suitable cell line.[22]

  • Assay Procedure: Label the HaloTag® fusion with a fluorescent ligand. Treat the cells with the PROTAC at various concentrations.

  • Detection: Measure the BRET signal. An increase in the BRET signal indicates that the PROTAC is inducing the formation of a ternary complex, bringing the donor and acceptor into close proximity.[20]

Western Blot for Protein Degradation Quantification

Western blotting is a standard technique to quantify the reduction in the total amount of the target protein following PROTAC treatment.[14][23]

  • Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, or 24 hours).[23]

  • Cell Lysis and Protein Quantification: Harvest and lyse the cells to extract total protein. Quantify the protein concentration using a BCA or similar assay.[23]

  • SDS-PAGE and Immunoblotting: Separate the proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities. The percentage of protein degradation is calculated relative to a vehicle-treated control. This data is used to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[14]

References

Benchmarking N-Me-N-bis-PEG4: A Comparative Guide to Cleavable and Non-Cleavable Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced bioconjugates, particularly in the development of Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic success. The linker not only connects the targeting moiety to the payload but also profoundly influences the conjugate's stability, solubility, pharmacokinetics, and efficacy. This guide provides an objective comparison of the N-Me-N-bis-PEG4 linker, a branched, non-cleavable polyethylene glycol (PEG) linker, with commonly used cleavable and other non-cleavable alternatives, supported by available experimental data for structurally similar linkers.

While direct comparative performance data for a linker precisely named "this compound" is not extensively available in the public domain, its structural characteristics—a central tertiary amine with two PEG4 arms—place it within the class of branched, non-cleavable PEG linkers. This guide will, therefore, benchmark the inferred properties of this linker class against established cleavable and non-cleavable options to provide a valuable resource for researchers, scientists, and drug development professionals.

The Role of Linkers in Antibody-Drug Conjugates

Linkers in ADCs are broadly categorized into two main types: cleavable and non-cleavable. The choice between these depends on the desired mechanism of drug release and the overall therapeutic strategy.

Cleavable linkers are designed to be stable in systemic circulation and release the payload upon encountering specific conditions prevalent in the tumor microenvironment or within the target cancer cells.[1] This targeted release can be triggered by:

  • Enzymes: Protease-sensitive linkers, such as those containing a valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like cathepsin B.[2]

  • pH: Acid-sensitive linkers, like hydrazones, hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.8-6.0) compared to the physiological pH of the blood (pH 7.4).[1]

  • Redox environment: Disulfide linkers are cleaved in the presence of high intracellular concentrations of reducing agents like glutathione.[1]

A key advantage of cleavable linkers is their ability to release the unmodified payload, which can then diffuse across cell membranes and exert a "bystander effect," killing neighboring antigen-negative cancer cells.[1]

Non-cleavable linkers , in contrast, do not have a specific chemical trigger for payload release. The release of the drug occurs after the internalization of the ADC and the complete degradation of the antibody backbone within the lysosome.[3] This results in the payload being released with the linker and a residual amino acid still attached.[4] A primary benefit of non-cleavable linkers is their enhanced plasma stability, which can lead to a lower risk of premature drug release and systemic toxicity.[3][4]

This compound and the Branched PEG Linker Class

This compound belongs to the category of non-cleavable linkers. Its core structure features a tertiary amine (N-methyl) and two polyethylene glycol (PEG4) arms. The PEG components are known to enhance the hydrophilicity and biocompatibility of the ADC.[] The branched, or "pendant," architecture of this linker class offers several potential advantages over traditional linear linkers.[6] Research on functionally similar branched linkers suggests they can be instrumental in developing ADCs with higher drug-to-antibody ratios (DARs) and improved pharmacokinetic profiles.[1]

Comparative Performance Data

The following tables summarize the key characteristics and performance metrics of this compound (as a representative of branched, non-cleavable PEG linkers) in comparison to well-established cleavable and non-cleavable linkers.

Linker Attribute This compound (Branched Non-Cleavable PEG) Val-Cit-PABC (Cleavable) SMCC (Non-Cleavable)
Type Non-cleavableCleavable (Protease-sensitive)Non-cleavable
Release Mechanism Antibody degradation in lysosomeEnzymatic cleavage by Cathepsin B in lysosomeAntibody degradation in lysosome
Released Payload Payload + Linker + Amino AcidUnmodified PayloadPayload + Linker + Amino Acid
Plasma Stability HighModerate to HighHigh
Bystander Effect Limited to noneYesLimited to none
Solubility High (due to PEG)ModerateLow (hydrophobic)
Drug-to-Antibody Ratio (DAR) Potentially high (multiple attachment points)Typically lowerTypically lower
Pharmacokinetics Potentially slower clearance, longer half-lifeVariableGenerally slower clearance

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of bioconjugation strategies. Below are representative protocols for key experiments related to the use of different linker types.

Protocol 1: General Antibody-Linker-Payload Conjugation

This protocol outlines a general workflow for the synthesis of an Antibody-Drug Conjugate.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Linker-payload construct with a reactive functional group (e.g., NHS ester for reaction with lysines, or maleimide for reaction with thiols)

  • Reaction buffer (e.g., PBS with 5 mM EDTA)

  • Quenching reagent (e.g., Tris or glycine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: If targeting cysteine residues, partially reduce the antibody's interchain disulfides using a reducing agent like TCEP. Purify the reduced antibody to remove excess reducing agent.

  • Conjugation Reaction: Dissolve the linker-payload construct in an organic solvent (e.g., DMSO). Add the linker-payload solution to the antibody solution at a specific molar ratio. Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-4 hours).

  • Quenching: Add a quenching reagent to stop the reaction by reacting with any excess linker-payload.

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated linker-payload, quenching reagent, and any aggregated protein.

  • Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and stability using techniques such as UV-Vis spectroscopy, HIC-HPLC, and SEC.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in plasma.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Incubator at 37°C

  • Analytical method to detect released payload (e.g., LC-MS/MS)

Procedure:

  • Incubate the ADC in plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.

  • Process the aliquots to precipitate plasma proteins and extract the released payload.

  • Quantify the amount of released payload using a validated analytical method.

  • Calculate the percentage of intact ADC remaining over time to determine the linker's stability.

Protocol 3: In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC against cancer cell lines.

Materials:

  • Cancer cell line expressing the target antigen

  • Complete cell culture medium

  • Purified ADC and unconjugated payload (as a control)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC and the unconjugated payload.

  • Incubate the cells for a defined period (e.g., 72-96 hours).

  • Add the cell viability reagent and measure the luminescence or absorbance using a plate reader.

  • Plot the cell viability against the concentration of the ADC or payload and calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological and chemical processes.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (Receptor) ADC->Receptor Binding Endosome Endosome (pH 5.0-6.0) Receptor->Endosome Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Maturation Payload_Cleavable Released Payload (Cleavable Linker) Lysosome->Payload_Cleavable Enzymatic/pH Cleavage Payload_NonCleavable Released Payload (Non-Cleavable Linker) Lysosome->Payload_NonCleavable Antibody Degradation DNA DNA Damage & Apoptosis Payload_Cleavable->DNA Payload_NonCleavable->DNA

Caption: General workflow of ADC internalization and payload release.

Linker_Cleavage_Mechanisms cluster_mechanisms Cleavable Linker Release Mechanisms cluster_triggers Intracellular Triggers Protease Protease-Sensitive (e.g., Val-Cit) CathepsinB Cathepsin B (Lysosome) Protease->CathepsinB Cleaved by pH pH-Sensitive (e.g., Hydrazone) LowpH Low pH (Endosome/Lysosome) pH->LowpH Hydrolyzed by Redox Redox-Sensitive (e.g., Disulfide) Glutathione High Glutathione (Cytosol) Redox->Glutathione Reduced by

Caption: Common cleavage mechanisms for cleavable linkers.

Conclusion

The selection of a linker is a multifaceted decision that significantly impacts the therapeutic index of an ADC. This compound, as a representative of the branched, non-cleavable PEG linker class, offers the potential for high plasma stability, enhanced solubility, and favorable pharmacokinetic profiles. These characteristics are particularly advantageous for payloads that retain their activity with the linker and a residual amino acid attached.

In contrast, cleavable linkers provide the benefit of releasing an unmodified payload, which can lead to a bystander effect, a desirable attribute for treating heterogeneous tumors. However, this can sometimes come at the cost of reduced plasma stability.

Ultimately, the optimal linker choice depends on the specific characteristics of the antibody, the payload, and the target indication. This guide provides a framework for comparing the this compound linker class with other established linker technologies, enabling researchers to make more informed decisions in the design and development of next-generation bioconjugates.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for N-Me-N-bis-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of N-Me-N-bis-PEG4

The proper disposal of laboratory chemicals is a critical component of ensuring a safe research environment and minimizing environmental impact. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, a bifunctional linker molecule. By adhering to these protocols, you contribute to a culture of safety and regulatory compliance within your institution.

Core Principles of this compound Disposal

The primary objective is to prevent the release of this compound into the environment, particularly through wastewater systems, and to ensure the safety of all laboratory personnel. This is achieved through proper waste segregation, clear labeling, and disposal via your institution's certified chemical waste program.

Quantitative Data on Chemical Waste Handling

For safe and compliant disposal, it is essential to adhere to the specific guidelines provided by your institution's Environmental Health and Safety (EHS) office. The following table summarizes general quantitative recommendations for handling chemical waste.

ParameterGuidelineRationale
Waste Container Filling Do not fill liquid waste containers beyond 90% capacity.To prevent spills and allow for vapor expansion.
Satellite Accumulation Area (SAA) Limit Do not exceed 55 gallons of a single hazardous waste stream.Compliance with EPA regulations for temporary waste storage in laboratories.
Unlabeled Waste 0% tolerance.All waste containers must be accurately and clearly labeled to ensure safe handling and proper disposal.
Drain Disposal Prohibited for this compound and its solutions.To prevent the release of potentially harmful chemicals into the sewer system.

Experimental Protocols for Waste Neutralization (If Applicable)

Note: Chemical neutralization should only be performed by trained personnel and with the explicit approval of your institution's EHS department. The following is a general example and may not be suitable for all forms of this compound waste.

Objective: To neutralize the potential hazards associated with the amine group before disposal.

Materials:

  • Waste this compound solution

  • Dilute acid (e.g., 1M Hydrochloric Acid or Acetic Acid)

  • pH indicator strips or a calibrated pH meter

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat

  • Stir plate and magnetic stir bar

  • A well-ventilated fume hood

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Dilution: If the waste solution is concentrated, dilute it with a compatible solvent to manage the reaction rate.

  • Neutralization: Slowly add the dilute acid to the stirring waste solution. Monitor the pH of the solution continuously.

  • Endpoint: Continue adding acid until the pH of the solution is neutral (pH 6-8).

  • Disposal of Neutralized Solution: Even after neutralization, the resulting solution should be collected in a properly labeled hazardous waste container and disposed of through your institution's EHS office.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural steps for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_assessment Waste Assessment cluster_treatment Waste Segregation & Collection cluster_disposal Final Disposal start This compound Waste Generated assess Is the waste mixed with other hazardous chemicals? start->assess treat_mixed Collect in a compatible, labeled hazardous waste container with all constituents listed. assess->treat_mixed Yes treat_pure Collect in a dedicated, labeled hazardous waste container for This compound. assess->treat_pure No disposal Arrange for pickup by a licensed chemical waste disposal service through your EHS office. treat_mixed->disposal treat_pure->disposal

Caption: Decision workflow for the disposal of this compound waste.

DisposalSteps step1 Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) step2 Step 2: Segregate Waste Do not mix with incompatible chemicals. step1->step2 step3 Step 3: Use a Designated Container Must be leak-proof and have a secure lid. step2->step3 step4 Step 4: Label the Container 'Hazardous Waste', chemical name, and date. step3->step4 step5 Step 5: Store in a Safe Location In a designated satellite accumulation area. step4->step5 step6 Step 6: Contact EHS for Disposal Follow institutional procedures for pickup. step5->step6

Caption: Step-by-step procedure for this compound waste collection.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Me-N-bis-PEG4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your trusted source for laboratory safety and chemical handling.

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of N-Me-N-bis-PEG4. Adherence to these procedural steps is crucial for ensuring personal safety and maintaining a secure research environment.

Immediate Safety and Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications & Rationale
Hand Protection Chemical-resistant glovesDisposable nitrile or neoprene gloves provide adequate protection against splashes.[1][2] Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs.
Body Protection Laboratory coat or gownA long-sleeved lab coat, preferably made of a low-absorbency material like polyethylene-coated polypropylene, should be worn buttoned to protect skin and clothing.[1][2] For procedures with a higher risk of splashes, a disposable gown is recommended.
Eye and Face Protection Safety glasses with side shields or gogglesProtects eyes from accidental splashes.[3][4] A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing or aerosol generation.[1][3]
Respiratory Protection Not generally required under normal useWork should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. If aerosols may be generated or ventilation is inadequate, a risk assessment should determine the need for a respirator.
Foot Protection Closed-toe shoesShoes that fully cover the feet are mandatory in a laboratory setting to protect against spills.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is essential to minimize risks. The following protocol outlines best practices for its use in a laboratory setting.

  • Preparation :

    • Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]

    • Review the available safety information and have a clear understanding of the experimental procedure.

    • Prepare all necessary equipment and reagents within a designated and properly ventilated workspace, such as a chemical fume hood.

  • Handling :

    • Don the appropriate personal protective equipment as outlined in the table above.

    • Avoid direct contact with the skin, eyes, and clothing.[5]

    • Prevent the formation of dust or aerosols. If the compound is a solid, handle it carefully. If it is a liquid, avoid splashing.

    • Use compatible labware (e.g., glass or appropriate plastic) to prevent any unintended reactions.

  • Storage :

    • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

    • Based on information for similar compounds, storage at -20°C is recommended for long-term stability.[6][7][8][9][10]

    • Keep away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused/Excess this compound Polyethylene glycol (PEG) is generally considered biodegradable and not hazardous waste.[11] However, it is crucial to adhere to local, state, and federal regulations for chemical waste disposal.[11][12] Do not dispose of down the drain unless explicitly permitted by your institution's environmental health and safety office.[12] The preferred method is to collect the waste in a labeled, sealed container for pickup by a licensed chemical waste disposal contractor.[11]
Contaminated Labware (e.g., pipette tips, tubes) Dispose of as solid chemical waste in a designated, labeled container. These items should not be mixed with general laboratory trash.
Contaminated PPE (e.g., gloves, disposable gown) Remove carefully to avoid cross-contamination and dispose of in the designated solid chemical waste container.
Spills In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for chemical waste disposal. Ensure the area is well-ventilated during cleanup. For larger spills, evacuate the area and follow your institution's emergency procedures.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Review Safety Info prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Workspace (Fume Hood) prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Segregate Waste handle2->clean1 store1 Store in Sealed Container handle2->store1 If not all is used clean2 Decontaminate Workspace clean1->clean2 clean3 Dispose of Waste per Protocol clean2->clean3 store2 Store at Recommended Temperature store1->store2

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Me-N-bis-PEG4
Reactant of Route 2
Reactant of Route 2
N-Me-N-bis-PEG4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.